Picibanil
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
39325-01-4 |
|---|---|
Molekularformel |
C16H17N2O4S- |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
JGSARLDLIJGVTE-MBNYWOFBSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Andere CAS-Nummern |
39325-01-4 |
Synonyme |
NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Picibanil (OK-432): An In-Depth Technical Guide to its Immunotherapeutic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (OK-432), a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes, has been utilized for decades as a potent immunotherapeutic agent, particularly in the management of lymphatic malformations and certain cancers. Its mechanism of action is multifaceted, pivoting on the robust activation of both innate and adaptive immunity. This guide delineates the core molecular and cellular pathways engaged by OK-432, providing a technical overview for researchers and professionals in drug development. Central to its activity is the engagement of Toll-like receptor 4 (TLR4), which triggers a cascade of signaling events, leading to the maturation of dendritic cells, activation of natural killer (NK) cells and macrophages, and the orchestration of a Th1-polarized adaptive immune response.
Core Mechanism: Engagement of the Innate Immune System
The primary interaction of OK-432 with the immune system occurs through the recognition of its components by pattern recognition receptors (PRRs) on innate immune cells. A key active component of OK-432, OK-PSA, which is a lipoteichoic-acid-related molecule, directly engages the Toll-like receptor 4 (TLR4)/MD-2 complex.[1][2] This interaction initiates a critical signaling cascade that underpins the subsequent immunomodulatory effects.
TLR4 Signaling Pathway
Upon binding of OK-432 components, TLR4 undergoes dimerization and recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88). This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] The activation of these pathways culminates in the transcriptional upregulation of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Cellular Effectors in OK-432 Mediated Immunity
The cytokine milieu and activated antigen-presenting cells (APCs) stimulated by OK-432 subsequently mobilize a broad spectrum of immune effector cells.
Dendritic Cell (DC) Maturation
OK-432 is a potent inducer of dendritic cell maturation.[3][5] This process is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, which is crucial for the effective priming of naive T cells.[3] Mature DCs also secrete key cytokines like IL-12, which are instrumental in directing the differentiation of T helper cells towards a Th1 phenotype.
Natural Killer (NK) and Lymphokine-Activated Killer (LAK) Cell Activation
OK-432 significantly enhances the cytotoxic activity of Natural Killer (NK) cells.[3][6] This activation is mediated, in part, by the induction of IL-12 and other NK cell-activating factors.[3][7] Studies have shown that OK-432 stimulates NK cells to produce NK cytotoxic factors (NKCF), further amplifying their tumor-killing capacity.[6] Furthermore, in the presence of IL-2, OK-432 promotes the proliferation of lymphokine-activated killer (LAK) cells, which exhibit potent, non-MHC-restricted cytotoxicity against tumor cells.[8]
Macrophage Activation
OK-432 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[3][9] M1 macrophages are characterized by their high phagocytic activity and production of inflammatory cytokines such as TNF-α and IL-1β, contributing to the anti-tumor response.[9][10]
Orchestration of the Adaptive Immune Response
By promoting DC maturation and a Th1-polarizing cytokine environment, OK-432 effectively bridges innate and adaptive immunity, leading to a robust and specific anti-tumor T-cell response.
Th1 Polarization
The IL-12 produced by activated DCs is a critical driver of Th1 differentiation. Th1 cells, in turn, secrete IFN-γ, which further activates macrophages and enhances the cytotoxic activity of NK cells and CD8+ cytotoxic T lymphocytes (CTLs).[3][11] This creates a positive feedback loop that sustains a powerful anti-tumor immune response.
Cytotoxic T Lymphocyte (CTL) Response
The enhanced antigen presentation by mature DCs primes naive CD8+ T cells, leading to their differentiation into tumor antigen-specific CTLs. These CTLs are capable of recognizing and eliminating tumor cells in an antigen-specific manner.[5]
Quantitative Data Summary
The immunomodulatory effects of OK-432 have been quantified in various studies, demonstrating its clinical efficacy and impact on immune cell populations and cytokine production.
Table 1: Clinical Efficacy of OK-432 in Lymphatic Malformations
| Patient Population | Lesion Type | Response Rate (Complete or Substantial) | Citation |
| Children with cervicofacial LMs | Macrocystic | 94% | [12][13] |
| Children with cervicofacial LMs | Mixed macrocystic-microcystic | 63% | [12][13] |
| Children with cervicofacial LMs | Microcystic | 0% | [12][13] |
| Patients with predominantly macrocystic LMs | Macrocystic | 86% | [14] |
Table 2: Changes in Immune Cell Populations Following OK-432 Treatment
| Treatment Context | Cell Population | Change | Time Point | Citation |
| Intracystic injection in lymphangioma | Neutrophils | Increased to 72% of white blood cells | Day 1 | [15] |
| Intracystic injection in lymphangioma | Macrophages | Increased to 21% of white blood cells | Day 1 | [15] |
| Intracystic injection in lymphangioma | Lymphocytes | Increased to 72% of white blood cells | Day 4 | [15] |
| Intracystic injection in lymphangioma | CD56+ NK cells | Increased number | Day 4 | [15] |
| Intracystic injection in lymphangioma | CD3+ T cells | Increased number | Day 4 | [15] |
| In vitro culture with IL-2 | CD3-CD56+ NK cells | Predominant phenotype in OK-LAK cells | Day 21 | [8] |
Table 3: Cytokine Induction by OK-432
| Study Context | Cytokine | Fold Increase / Level | Citation |
| Sclerotherapy for lymphatic malformations | IP-10 | ~1.7-fold increase from baseline | [16] |
| Combination with pUSHT in a tumor model | IFNγ+ CD4+ T cells (treated tumor) | 8.6-fold increase | [17] |
| Combination with pUSHT in a tumor model | IFNγ+ CD8+ T cells (treated tumor) | 6.7-fold increase | [17] |
| Intracystic injection in lymphangioma | TNF | Increased and remained high | Until Day 4 |
| Intracystic injection in lymphangioma | IL-6 | Increased and remained high | Until Day 4 |
Experimental Protocols
In Vitro Activation of Lymphokine-Activated Killer (LAK) Cells
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with malignant brain tumors.
-
Culture Conditions: PBMCs were stimulated with interleukin-2 (IL-2) in the presence or absence of OK-432.
-
OK-432 Administration: OK-432 was added only during the initial 3 days of a 3-week culture period.
-
Analysis: Proliferation rates and cytotoxicity of OK-432-stimulated LAK (OK-LAK) cells were compared to standard LAK (sLAK) cells. Phenotypic analysis was performed to identify the predominant cell types.[8]
In Vivo Murine Tumor Model
-
Animal Model: C57BL/6 mice were subcutaneously injected with MC38 colon cancer cells in their bilateral flanks.
-
Treatment: After tumor establishment, the tumor on one flank was treated with radiofrequency ablation (RFA), followed by local injection of OK-432-stimulated dendritic cells.
-
Evaluation: The anti-tumor effect was assessed by measuring the size of the tumor on the contralateral (untreated) flank.
-
Immunological Analysis: Tumor-infiltrating lymphocytes, splenocytes, and draining lymph nodes were analyzed to assess the immunological responses.[18][19]
Conclusion
This compound (OK-432) is a potent immunomodulator that orchestrates a complex and effective anti-tumor and anti-proliferative response. Its mechanism is initiated through the activation of innate immunity via TLR4 signaling, leading to the maturation of dendritic cells and the activation of macrophages and NK cells. This initial response creates a pro-inflammatory, Th1-polarizing environment that fosters the development of a robust, antigen-specific adaptive immune response characterized by the generation of cytotoxic T lymphocytes. The quantitative data from clinical and preclinical studies underscore the significant impact of OK-432 on the immune system, solidifying its role as a valuable agent in immunotherapy. Further research into the nuanced interactions of OK-432 with the tumor microenvironment will likely unveil additional therapeutic opportunities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biofargo.com [biofargo.com]
- 4. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaccination with OK-432 followed by TC-1 tumor lysate leads to significant antitumor effects [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of NK activation by OK-432 (Streptococcus pyogenes). I. Spontaneous release of NKCF and augmentation of NKCF production following stimulation with NK target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural killer (NK) cell activating factor released from murine thymocytes stimulated with an anti-tumor streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of OK-432 on the proliferation and cytotoxicity of lymphokine-activated killer (LAK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of LAK-like activity and cytokine induction in regional lymph nodes and spleen cells of mice after intralymphnodal injection of OK-432, a killed streptococcal preparation [pubmed.ncbi.nlm.nih.gov]
- 11. Local injection of OK432 can augment the TH1-type T-cell response in tumor-draining lymph node cells and increase their immunotherapeutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. Treatment of lymphangiomas with OK-432 (this compound) sclerotherapy: a prospective multi-institutional trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of lymphatic malformations of head and neck with OK-432 sclerotherapy induce systemic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination Therapy of Pulsed-Wave Ultrasound Hyperthermia and Immunostimulant OK-432 Enhances Systemic Antitumor Immunity for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo immunological antitumor effect of OK-432-stimulated dendritic cell transfer after radiofrequency ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Enduring Legacy of Picibanil (OK-432): A Journey from Bacterial Attenuation to Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Executive Summary
Picibanil, also known as OK-432, represents a pioneering example of cancer immunotherapy, leveraging the potent immunostimulatory properties of an attenuated strain of Streptococcus pyogenes. Developed by Chugai Pharmaceutical in Japan, its journey from a bacterial preparation to a clinically applied anticancer agent has provided invaluable insights into the intricate interplay between the innate and adaptive immune systems in combating malignancy. Joint research and development efforts that began in 1965 culminated in its launch in 1975, marking a significant milestone in the field of oncology.[1] This guide provides a comprehensive technical overview of the historical development, immunological mechanisms, and clinical application of this compound, with a focus on the experimental evidence that has defined its role in cancer treatment.
Historical Development: A Timeline
The conception of this compound is rooted in the early observations of tumor regression following bacterial infections. This led to the deliberate investigation of bacterial products as a form of cancer therapy. The development of this compound can be traced through several key phases:
-
1960s: Researchers at Chugai Pharmaceutical in Japan begin to explore the anticancer potential of various bacterial strains.
-
1965: Joint research and development of a preparation from the Su strain of Streptococcus pyogenes is initiated.[1]
-
1975: this compound (OK-432) is approved and launched in Japan as an anticancer agent.[1]
-
1980s-1990s: Extensive clinical research is conducted, particularly in Japan, to evaluate the efficacy of this compound in various cancers, including lung, gastric, and head and neck cancers. It is also discovered to be highly effective in the treatment of lymphatic malformations.
-
2000s-Present: Further studies elucidate the detailed immunological mechanisms of action, highlighting its role as a Toll-like Receptor (TLR) agonist. Research continues to explore its potential in combination with other cancer therapies.
Immunological Mechanism of Action
This compound's therapeutic effects are not a result of direct cytotoxicity to cancer cells but rather a consequence of its ability to orchestrate a robust and multi-faceted anti-tumor immune response. The primary mechanism revolves around the activation of both innate and adaptive immunity.
Innate Immune Activation: The First Line of Defense
At the core of this compound's activity is its recognition by the innate immune system, primarily through Toll-like Receptor 4 (TLR4) . This interaction triggers a cascade of downstream signaling events.
Signaling Pathway of this compound-Induced Innate Immune Activation:
Caption: this compound-induced innate immune signaling cascade.
This initial activation leads to:
-
Macrophage Activation: this compound potently activates macrophages, enhancing their phagocytic activity and promoting their tumoricidal capabilities. Activated macrophages are a significant source of pro-inflammatory cytokines that further amplify the immune response.
-
Natural Killer (NK) Cell Augmentation: this compound enhances the cytotoxic activity of NK cells, which are crucial for the direct lysis of tumor cells.[2] It also stimulates NK cells to produce Natural Killer Cytotoxic Factors (NKCF).[2]
-
Dendritic Cell (DC) Maturation: this compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells (APCs).[1] Mature DCs are essential for priming the adaptive immune system.
Adaptive Immune Response: A Targeted Attack
The activation of the innate immune system by this compound creates a bridge to the adaptive immune response. Mature dendritic cells migrate to lymph nodes and present tumor-associated antigens to T lymphocytes, leading to:
-
Induction of Tumor-Specific Cytotoxic T Lymphocytes (CTLs): The presentation of tumor antigens by mature DCs leads to the proliferation and activation of CD8+ CTLs, which can recognize and kill cancer cells with high specificity.
-
Helper T Cell Differentiation: this compound also influences the differentiation of CD4+ helper T cells, which play a critical role in orchestrating the overall anti-tumor immune response.
Quantitative Data from Clinical Trials
The clinical efficacy of this compound has been evaluated in various malignancies and in the treatment of lymphatic malformations.
Cancer Treatment
A meta-analysis of adjuvant immunochemotherapy with this compound in patients with resected non-small-cell lung cancer (NSCLC) demonstrated a significant survival benefit.
| Cancer Type | Number of Trials in Meta-analysis | Total Patients | Endpoint | Immunochemotherapy Group (this compound) | Chemotherapy Alone Group | Odds Ratio (95% CI) | p-value |
| Non-Small-Cell Lung Cancer | 11 | 1,520 | 5-Year Survival Rate | 51.2% | 43.7% | 0.70 (0.56-0.87) | 0.0010 |
Table 1: Meta-analysis of Adjuvant this compound in Resected NSCLC [3]
A phase IB trial in patients with resected high-risk melanoma demonstrated dose-dependent immunomodulatory effects, including the reversal of deficits in interferon-gamma (IFN-γ) production.[4]
Lymphatic Malformations
This compound has shown remarkable efficacy in the treatment of lymphatic malformations, particularly those of the macrocystic type.
| Lesion Type | Number of Patients (Intent-to-Treat) | Complete or Substantial Response Rate |
| Overall | 117 | 68% |
| Macrocystic | Not specified in this abstract | 94% |
| Mixed Macrocystic-Microcystic | Not specified in this abstract | 63% |
| Microcystic | Not specified in this abstract | 0% |
Table 2: Efficacy of this compound in Cervicofacial Lymphatic Malformations [5]
Experimental Protocols
The understanding of this compound's mechanism of action is built upon a foundation of rigorous preclinical and clinical research. Below are outlines of key experimental protocols.
In Vitro Assessment of Cytokine Induction
Objective: To determine the ability of this compound to induce the production of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Isolation of PBMCs: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation: Cells are stimulated with varying concentrations of this compound (e.g., 0.01, 0.1, 1.0 KE/mL) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., lipopolysaccharide) are included.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C.
-
Cytokine Quantification: The concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
In Vivo Murine Model of Peritoneal Carcinomatosis
Objective: To evaluate the therapeutic efficacy and immunological effects of this compound in a murine model of peritoneal cancer.
Methodology:
-
Tumor Cell Line: A suitable murine tumor cell line (e.g., MADB-106 mammary adenocarcinoma) is maintained in culture.
-
Tumor Inoculation: Female Fischer 344 rats are injected intraperitoneally (i.p.) with a tumorigenic dose of the cancer cells.
-
Treatment Protocol: Five days after tumor inoculation, treatment is initiated. Animals are randomized into groups to receive either saline (control) or varying doses of this compound (e.g., 0.5, 1, 5, 10 KE/animal) administered i.p. twice weekly.
-
Efficacy Assessment: The primary endpoint is overall survival. Animals are monitored daily, and the median survival time for each group is calculated.
-
Immunological Monitoring: At specified time points (e.g., 7 and 14 days post-tumor injection), peritoneal and peripheral blood cells are harvested from a subset of animals in each group. The activity of NK cells, cytotoxic T lymphocytes, and macrophages is assessed using standard cytotoxicity and proliferation assays.[6]
Experimental Workflow for In Vivo Efficacy and Immune Monitoring:
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The historical development of this compound as a cancer treatment has provided a compelling narrative of how a bacterial product can be harnessed to modulate the immune system for therapeutic benefit. Its well-defined mechanisms of action, centered on the activation of innate and adaptive immunity, have solidified its place in the armamentarium of cancer immunotherapy, particularly for specific indications. The wealth of preclinical and clinical data underscores its efficacy and provides a strong foundation for future research, including its potential in combination with modern immunotherapies such as checkpoint inhibitors. The journey of this compound serves as a testament to the enduring potential of immunotherapy in the fight against cancer.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Mechanism of NK activation by OK-432 (Streptococcus pyogenes). I. Spontaneous release of NKCF and augmentation of NKCF production following stimulation with NK target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Composition and Core Principles of Picibanil (OK-432)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picibanil, also known as OK-432, is a lyophilized preparation derived from the Su-strain of Streptococcus pyogenes of human origin. It is rendered non-infectious through a process of inactivation with penicillin G, followed by heat treatment.[1][2] This unique biological response modifier has demonstrated significant efficacy as a sclerosing agent for lymphatic malformations and as an immunopotentiator in certain cancer therapies. Its mechanism of action is rooted in the induction of a localized inflammatory cascade, mediated by the activation of the innate immune system. This guide provides a comprehensive technical overview of the composition of this compound, detailed experimental protocols for its production and analysis of its biological effects, and a diagrammatic representation of its primary signaling pathway.
Composition of this compound (OK-432)
This compound is a complex biological product. The final lyophilized formulation is a result of the controlled processing of Streptococcus pyogenes. While the precise quantitative composition can be proprietary, the essential components are outlined below.
| Component | Description | Quantitative Information (Typical) |
| Streptococcus pyogenes (Su-strain) | Inactivated, lyophilized whole bacterial cells. This is the primary active pharmaceutical ingredient. | One KE (Klinische Einheit) of OK-432 contains 0.1 mg of dried streptococci. |
| Penicillin G | Benzylpenicillin G is used to inactivate the bacteria. Residual amounts may be present in the final product. | The manufacturing process is designed to minimize residual penicillin G, though specific limits are not publicly disclosed. |
| Excipients | Inactive ingredients used to stabilize the lyophilized product and ensure its proper consistency and shelf-life. Common excipients in lyophilized biologicals include buffers, stabilizers (e.g., sugars like mannitol or trehalose), and bulking agents. | The specific excipients used in this compound are not publicly detailed by the manufacturer, Chugai Pharmaceutical Co., Ltd. |
Manufacturing and Preparation
The production of this compound involves a multi-step process designed to ensure the inactivation of the bacteria while preserving their immunogenic properties.
Experimental Protocol: Production of this compound (OK-432)
Objective: To produce a stable, lyophilized preparation of inactivated Streptococcus pyogenes (Su-strain).
Methodology:
-
Culturing: A low-virulence Su-strain of Streptococcus pyogenes is cultured in a suitable broth medium to achieve a high cell density.
-
Harvesting: The bacterial cells are harvested from the culture medium by centrifugation.
-
Washing: The harvested cells are washed multiple times with sterile saline to remove residual culture medium.
-
Inactivation: The washed bacterial suspension is incubated with a solution of benzylpenicillin G for a specified duration to ensure complete inactivation.
-
Heat Treatment: The penicillin G-treated bacterial suspension is then subjected to heat treatment as a secondary inactivation step.
-
Lyophilization: The inactivated bacterial suspension is lyophilized (freeze-dried) to create a stable powder. This process involves freezing the suspension and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase.
-
Packaging: The lyophilized powder is aseptically filled into vials and sealed.
Experimental Protocol: Reconstitution for Administration
Objective: To prepare this compound for parenteral administration.
Methodology:
-
Reconstitution: The lyophilized powder in the vial is reconstituted with a sterile diluent, typically sterile water for injection or saline. A common preparation involves dissolving 0.1 mg of this compound in 10 mL of saline.[2]
-
Visual Inspection: The reconstituted solution should be a slightly turbid, colorless to faintly yellow suspension. It should be visually inspected for particulate matter and discoloration prior to administration.
-
Administration: The reconstituted this compound is administered via intracystic injection for the treatment of lymphatic malformations.
Mechanism of Action: Immune Activation
This compound exerts its therapeutic effects by stimulating a robust local inflammatory response. This is initiated through the interaction of its components with the innate immune system, primarily through Toll-like receptors (TLRs).
Signaling Pathway: TLR4 Activation
The primary active components of this compound, including lipoteichoic acid-related molecules, are recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.
Caption: TLR4 Signaling Pathway Activated by this compound (OK-432).
Experimental Protocol: In Vitro Cytokine Induction Assay
Objective: To quantify the induction of pro-inflammatory cytokines by this compound in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: Treat the PBMCs with varying concentrations of reconstituted this compound (e.g., 0.01, 0.1, 1 µg/mL). Include a negative control (medium alone) and a positive control (e.g., lipopolysaccharide).
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-8, IL-12, IFN-γ) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group. Compare the cytokine levels in the this compound-treated groups to the negative control to determine the extent of induction.
| Cytokine | Typical Response to this compound (OK-432) |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant induction |
| Interleukin-6 (IL-6) | Significant induction |
| Interleukin-8 (IL-8) | Significant induction |
| Interleukin-12 (IL-12) | Significant induction |
| Interferon-gamma (IFN-γ) | Significant induction |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow from the administration of this compound to its ultimate therapeutic effect in lymphatic malformations.
Caption: Therapeutic Workflow of this compound in Lymphatic Malformations.
Conclusion
This compound (OK-432) is a well-established biological therapeutic agent with a unique composition and mechanism of action. Its efficacy is derived from the potent immunomodulatory properties of inactivated Streptococcus pyogenes, which trigger a localized inflammatory response leading to the resolution of treated lesions. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and immunology. Further investigation into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this agent.
References
Immunomodulatory properties of Streptococcus pyogenes preparation
An In-depth Technical Guide on the Immunomodulatory Properties of Streptococcus pyogenes Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of preparations derived from Streptococcus pyogenes. It details the mechanisms of action, presents quantitative data on immunological effects, outlines key experimental protocols, and visualizes complex pathways and workflows. The most extensively studied of these preparations is OK-432 (Picibanil), a lyophilized powder of the Su strain of S. pyogenes treated with penicillin G.
Introduction
Streptococcus pyogenes, or Group A Streptococcus (GAS), is a Gram-positive bacterium responsible for a wide range of human diseases.[1][2][3] Beyond its pathogenic nature, specific avirulent or killed preparations of S. pyogenes have been harnessed for their potent immunostimulatory effects.[4] These biological response modifiers are utilized primarily in oncology and for the treatment of lymphatic malformations.[5][6][7] The core of their therapeutic action lies in their ability to orchestrate a robust and multi-faceted immune response, transforming the local microenvironment from immunosuppressive to immunologically active.
The most notable preparation, OK-432, was developed in Japan and has been used for several decades.[8] Its mechanism involves the activation of both innate and adaptive immunity, leading to the production of a cascade of cytokines and the mobilization of various effector cells.[5][9]
Mechanism of Action
The immunomodulatory effects of S. pyogenes preparations are not attributed to a single pathway but rather to a complex interplay of interactions with the host immune system. The mechanism is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) present in the bacterial preparation by pattern recognition receptors (PRRs) on immune cells.
Innate Immune Activation
The initial and most critical phase of the response involves the activation of the innate immune system.
-
Toll-Like Receptor (TLR) Signaling: S. pyogenes components are recognized by Toll-like receptors.[1] In murine models, this recognition is mediated by a combination of TLR2, which recognizes bacterial lipoproteins, and TLR13, which is activated by bacterial ribosomal RNA (rRNA).[10][11] This dual recognition triggers downstream signaling cascades, primarily through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB.[1][12] This, in turn, results in the transcription and secretion of a host of pro-inflammatory cytokines.
-
Activation of Antigen-Presenting Cells (APCs): Macrophages and dendritic cells (DCs) are potently activated upon encountering the bacterial preparation.[13] This activation leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II, enhancing their ability to present antigens to T cells. Activated macrophages and DCs release key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-12.[2][5]
-
Natural Killer (NK) Cell Augmentation: The cytokine milieu created by activated APCs, particularly IL-12 and Type I interferons, leads to the potent activation of Natural Killer (NK) cells.[9] These cells are crucial for early anti-tumor responses through their ability to directly lyse target cells without prior sensitization.
Adaptive Immune Response
The activated innate immune system orchestrates the subsequent adaptive immune response.
-
T Helper 1 (Th1) Polarization: The presence of IL-12 strongly promotes the differentiation of naive CD4+ T cells into Th1 cells. These cells produce high levels of Interferon-gamma (IFN-γ), which further activates macrophages and enhances the cytotoxic capabilities of other immune cells.
-
Cytotoxic T Lymphocyte (CTL) Activation: Activated dendritic cells present tumor-associated antigens to CD8+ T cells. In the co-stimulatory environment rich in cytokines like IL-12, these CD8+ T cells differentiate into cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[9]
Other Mechanisms
Beyond direct immune cell activation, S. pyogenes preparations exhibit other therapeutic actions:
-
Induction of Apoptosis: OK-432 has been shown to induce apoptosis in the endothelial cells that line lymphatic vessels, contributing to the resolution of lymphatic malformations.[5]
-
Inhibition of Angiogenesis: The preparation can inhibit the formation of new blood vessels, a process critical for tumor growth and survival.[5]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data reported in studies investigating the immunological effects of S. pyogenes preparations.
Table 1: Effect of S. pyogenes Preparation (OK-432) on Immune Cell Populations
| Cell Type | Model System | Treatment Details | Observed Effect | Reference |
| Macrophages | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of peritoneal and alveolar macrophage activity. | [9] |
| Natural Killer (NK) Cells | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of NK cell activity on day 14. | [9] |
| Cytotoxic T Lymphocytes (CTLs) | Rat Peritoneal Carcinomatosis | 0.5 - 10 KE/animal, i.p. | Augmentation of peritoneal and peripheral blood CTL activity on day 14. | [9] |
| CD16+ Cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Elevated blood CD16+ cell counts correlated with early tumor progression. | [8] |
| Leukocytes | Canines with Immunodeficiency | 0.02-0.04 ml, intradermal | Stimulating effect on leukopoiesis, increase in lymphocytic and granulocytic fractions. | [4] |
Table 2: Cytokine Induction by S. pyogenes Preparation (OK-432)
| Cytokine | Cell Source | Model System | Treatment Details | Observed Effect | Reference |
| IFN-γ | Mononuclear cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Reversed deficit in IFN-γ production in a dose-dependent manner. | [8] |
| IL-1β | Mononuclear cells | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Mitigated the inhibition of IL-1 production across all dosage groups. | [8] |
| TNF-α | Monocytes | High-Risk Melanoma Patients | 1 - 20 KE, intradermal | Favorable prognosis associated with monocyte capacity to produce TNF. | [8] |
| TNF-α | Macrophages, Dendritic Cells | In vitro / In vivo | N/A | Induction of TNF-α release. | [5] |
| IL-6 | Macrophages, Dendritic Cells | In vitro / In vivo | N/A | Induction of IL-6 release. | [5] |
| IL-12 | Myeloid Dendritic Cells | Human PBMCs | In vitro stimulation | Produced only by S. pyogenes-stimulated myeloid DCs. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory properties of S. pyogenes preparations.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the ability of a S. pyogenes preparation to induce cytokine production and immune cell activation in vitro.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Reconstitute the lyophilized S. pyogenes preparation (e.g., OK-432) in sterile saline. Add the preparation to the cell cultures at various concentrations (e.g., 0.01, 0.1, 1 KE/ml). Include an unstimulated control (medium only) and a positive control (e.g., Lipopolysaccharide).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the culture supernatants for cytokine analysis.
-
Cell Collection: Collect the cells for analysis of surface marker expression by flow cytometry.
Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in culture supernatants.
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted standards and experimental samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry for Immune Cell Phenotyping
Objective: To identify and quantify different immune cell populations and their activation status.[15][16][17]
Methodology:
-
Cell Preparation: Start with a single-cell suspension from in vitro cultures or digested tissues from in vivo models.[18]
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding by incubating cells with an anti-CD16/32 antibody.
-
Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD11c for dendritic cells, CD69 for activation) for 30 minutes at 4°C in the dark.
-
Viability Staining: Include a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
Intracellular Staining (Optional): To measure intracellular cytokines like IFN-γ, first stimulate cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. After surface staining, fix and permeabilize the cells using a dedicated kit, then stain with antibodies against intracellular targets.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using specialized software (e.g., FlowJo). Use a sequential gating strategy to identify cell populations of interest and quantify their frequencies and marker expression levels.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: TLR-mediated signaling cascade in an APC upon recognition of S. pyogenes PAMPs.
Experimental Workflow
Caption: Parallel in vitro and in vivo workflows to evaluate immune response.
Logical Relationship of Immune Response
Caption: Logical flow from initial stimulus to the final therapeutic outcome.
References
- 1. Frontiers | Responses of innate immune cells to group A Streptococcus [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate Immune Response to Streptococcus pyogenes Depends on the Combined Activation of TLR13 and TLR2 | PLOS One [journals.plos.org]
- 11. Innate immune response to Streptococcus pyogenes depends on the combined activation of TLR13 and TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Crucial Role of Nucleic Acid Sensing via Endosomal Toll-Like Receptors for the Defense of Streptococcus pyogenes in vitro and in vivo [frontiersin.org]
- 13. Role of Macrophages in Host Resistance to Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Picibanil (OK-432): A Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. Initially developed as an anticancer agent in Japan, its potent immunomodulatory properties have garnered significant interest in the scientific community. This technical guide provides an in-depth analysis of this compound's mechanisms of action, with a particular focus on its distinct yet interconnected effects on the innate and adaptive immune systems. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's immunological profile.
This document summarizes key quantitative data, outlines experimental methodologies for assessing its effects, and provides visual representations of the critical signaling pathways involved in its activity.
Impact on Innate Immunity: The First Line of Defense
This compound's initial and most pronounced effects are on the innate immune system, the body's immediate, non-specific defense mechanism. It activates a cascade of events by stimulating key innate immune cells, primarily macrophages, dendritic cells (DCs), and natural killer (NK) cells.
Macrophage Activation
This compound is a potent activator of macrophages. Upon encountering this compound, macrophages undergo a phenotypic and functional shift, transforming into highly activated, pro-inflammatory M1-like macrophages. This activation is crucial for its anti-tumor effects.
Key Effects:
-
Phagocytosis: The mechanism of action of this compound is initiated by its phagocytosis by immune cells.[1]
-
Cytokine Production: Activated macrophages release a plethora of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and importantly, IL-12.[2][3] IL-12 is a critical cytokine that bridges the innate and adaptive immune responses.
-
Tumoricidal Activity: this compound-activated macrophages exhibit direct cytotoxic effects against tumor cells.[4][5] This is mediated through the release of cytotoxic molecules such as nitric oxide (NO) and reactive oxygen species (ROS).
Dendritic Cell (DC) Maturation
Dendritic cells are professional antigen-presenting cells (APCs) that form a critical link between the innate and adaptive immune systems. This compound promotes the maturation of immature DCs into potent APCs capable of initiating a robust T-cell response.
Key Effects:
-
Upregulation of Co-stimulatory Molecules: this compound stimulation leads to a significant upregulation of co-stimulatory molecules such as CD83 and CD86 on the surface of DCs.[6] This is a hallmark of DC maturation and is essential for effective T-cell activation.
-
Enhanced Cytokine Secretion: Mature DCs stimulated with this compound show significantly higher production of IL-12 and Interferon-gamma (IFN-γ) compared to DCs stimulated with other agents.[6]
-
Antigen Presentation: this compound-matured DCs are highly effective at presenting tumor antigens to T cells, a critical step in initiating an anti-tumor adaptive immune response.
Natural Killer (NK) Cell Activation
NK cells are cytotoxic lymphocytes of the innate immune system that play a vital role in eliminating virally infected and malignant cells. This compound enhances the cytotoxic activity of NK cells.
Key Effects:
-
Increased Cytotoxicity: this compound treatment leads to augmented NK cell-mediated cytotoxicity against tumor cells.
-
Cytokine Production: Activated NK cells contribute to the pro-inflammatory environment by producing IFN-γ.
Bridging to Adaptive Immunity: Orchestrating a Targeted Attack
The activation of the innate immune system by this compound creates the necessary environment for the induction of a powerful and specific adaptive immune response. The maturation of dendritic cells is the pivotal event that bridges these two arms of the immune system.
Induction of Cytotoxic T Lymphocytes (CTLs)
The primary goal of this compound-induced immune stimulation in an anti-cancer context is the generation of tumor-specific cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells.
Key Effects:
-
T-Cell Priming: this compound-matured DCs, laden with tumor antigens, migrate to lymph nodes where they present these antigens to naïve T cells, leading to their activation and differentiation into CTLs.
-
Enhanced T-Cell Proliferation: Dendritic cells matured with this compound have been shown to be superior at inducing T-cell proliferation.[7]
-
Tumor Infiltration: The generated CTLs can then traffic to the tumor site and specifically recognize and eliminate cancer cells.
Helper T Cell (Th1) Polarization
The cytokine milieu created by this compound-activated innate immune cells, particularly the high levels of IL-12, strongly promotes the differentiation of CD4+ helper T cells towards a Th1 phenotype.
Key Effects:
-
IFN-γ Production: Th1 cells are potent producers of IFN-γ, which further activates macrophages and enhances CTL activity, creating a positive feedback loop that amplifies the anti-tumor response.
Quantitative Data Summary
The following tables summarize the quantitative data on the immunological effects of this compound as reported in the cited literature.
Table 1: Changes in Intracystic Immune Cell Populations in Lymphangioma Patients Following this compound Therapy
| Cell Type | Pre-Treatment (%) | Day 1 Post-Treatment (%) | Day 4 Post-Treatment (%) |
| Lymphocytes | 96 | - | 72 |
| Neutrophils | <4 | 72 | - |
| Macrophages | <4 | 21 | - |
Data extracted from a study on intracystic fluid analysis in patients with cystic lymphangioma.
Table 2: In Vitro Cytokine Production by Dendritic Cells Stimulated with this compound (OK-432)
| Cytokine | Stimulation | Concentration |
| IL-12 | OK-432 | Significantly higher than other stimulations |
| IFN-γ | OK-432 | Significantly higher than other stimulations |
Note: Specific concentrations in pg/mL or U/mL were not consistently available in the reviewed literature, which often reported relative increases.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the immunological effects of this compound.
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
-
Objective: To assess the ability of this compound to induce the maturation of dendritic cells in vitro.
-
Methodology:
-
DC Generation: Immature DCs are generated from peripheral blood mononuclear cells (PBMCs) by culturing with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4).[6]
-
Stimulation: Immature DCs are incubated with this compound (OK-432) at a predetermined concentration (e.g., 0.1 KE/mL). Control groups may include medium alone, lipopolysaccharide (LPS), or other known DC maturation agents.[6]
-
Phenotypic Analysis: After incubation (e.g., 24-48 hours), DCs are harvested and stained with fluorescently labeled antibodies against maturation markers (e.g., CD83, CD86) and analyzed by flow cytometry.
-
Cytokine Analysis: Culture supernatants are collected to measure the concentration of secreted cytokines, such as IL-12 and IFN-γ, using Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Protocol 2: Macrophage-Mediated Tumor Inhibition (Winn's Neutralization Assay)
-
Objective: To evaluate the in vivo tumor-inhibitory capacity of this compound-activated macrophages.
-
Methodology:
-
Macrophage Activation: Spleen cells from mice are treated in vitro with this compound-induced IFN-γ or obtained from mice injected intravenously with this compound (e.g., 100 micrograms/mouse).[4] Macrophages are then isolated from the spleen cell population.
-
Cell Mixture: The activated macrophages are mixed with tumor cells (e.g., Meth-A tumor cells) at a specific effector-to-target ratio.[4]
-
Inoculation: The cell mixture is injected subcutaneously into syngeneic mice.
-
Tumor Growth Monitoring: Tumor growth is monitored over time by measuring tumor volume. A control group receiving only tumor cells is included for comparison.[4]
-
Protocol 3: Measurement of Macrophage Nitric Oxide (NO) Production
-
Objective: To quantify the production of nitric oxide, a key cytotoxic molecule, by this compound-activated macrophages.
-
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a 24-well plate.[8]
-
Stimulation: The macrophages are stimulated with this compound at various concentrations for a specified period (e.g., 48 hours).[8]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8][9]
-
Quantification: The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison to a standard curve generated with sodium nitrite.[10]
-
Protocol 4: Cytotoxic T Lymphocyte (CTL) Activity Assay
-
Objective: To measure the ability of T cells, activated by this compound-matured DCs, to kill target tumor cells.
-
Methodology:
-
CTL Generation: Naïve T cells are co-cultured with this compound-matured, tumor antigen-loaded DCs.[2]
-
Target Cell Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) or a radioactive isotope (e.g., 51Chromium).
-
Co-culture: The generated CTLs are co-cultured with the labeled target cells at various effector-to-target ratios for a defined period (e.g., 4-6 hours).
-
Cytotoxicity Measurement: The percentage of target cell lysis is determined by measuring the release of the label into the supernatant (in the case of radioactive assays) or by quantifying the number of dead target cells using flow cytometry with a viability dye.
-
Signaling Pathways
The immunomodulatory effects of this compound are initiated through the activation of specific signaling pathways in immune cells.
Toll-Like Receptor 4 (TLR4) Signaling
While this compound as a whole bacterium is too large to directly bind TLR4, its active components are thought to be released following phagocytosis, which then activate the TLR4 signaling pathway. This pathway is a cornerstone of the innate immune response to bacterial components.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy of Dendritic Cells Matured Early with OK-432 (this compound®), Prostaglandin E2, and Interferon-α as a Vaccine for a Hormone Refractory Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor growth in vivo and in vitro by macrophages from rats treated with a streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cellular targets of Picibanil in the tumor microenvironment
An In-depth Technical Guide on the Cellular Targets of Picibanil (OK-432) in the Tumor Microenvironment
Introduction
This compound, also known as OK-432, is a lyophilized preparation of the Su strain of Streptococcus pyogenes, inactivated by penicillin G and heat treatment.[1][2] Developed in Japan in the 1960s, it has been utilized as a potent biological response modifier in cancer immunotherapy for several decades.[1][3] Its therapeutic effect is not derived from direct cytotoxicity to cancer cells but from its ability to broadly stimulate the host's immune system, thereby creating an anti-tumor microenvironment.[4] This guide provides a detailed examination of the cellular targets of this compound within the tumor microenvironment (TME), the signaling pathways it initiates, and the experimental methodologies used to elucidate these effects.
Primary Cellular Targets of this compound in the TME
This compound orchestrates a complex, multi-faceted immune response by targeting various components of both the innate and adaptive immune systems.
Dendritic Cells (DCs)
Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping the adaptive immune response.[5][6] this compound is a potent inducer of DC maturation, a critical step for the induction of tumor-specific immunity.[3][5]
Effects on Dendritic Cells:
-
Maturation and Activation: this compound triggers the maturation of DCs, leading to the upregulation of co-stimulatory molecules and MHC class molecules.[5] This maturation process is essential for effective antigen presentation to T cells.[5][6]
-
Enhanced Antigen Presentation: Mature DCs are more effective at processing and presenting tumor antigens to naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).[5][7]
-
Cytokine Production: this compound-stimulated DCs produce key cytokines, most notably IL-12, which promotes the differentiation of T helper 1 (Th1) cells and enhances the cytotoxic activity of CTLs and NK cells.[5]
Quantitative Data on DC Activation by this compound:
| Parameter | Observation | Reference |
| Surface Antigen Expression | Enhanced expression of CD40, CD80, CD83, CD86, HLA-DR | [5] |
| Adhesion Molecule Expression | Enhanced expression of ICAM-1 | [5] |
| Cytokine Production | Induction of IL-12 and IFN-α | [5] |
Experimental Workflow for DC Maturation Assay:
References
- 1. bactherapy.com [bactherapy.com]
- 2. Clinical results of OK-432 injection therapy for ganglions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effect of OK-432 (this compound) and Possible Application to Dendritic Cell Therapy | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo immunological antitumor effect of OK-432-stimulated dendritic cell transfer after radiofrequency ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Picibanil (OK-432) for the Treatment of Lymphatic Malformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on Picibanil (OK-432) as a sclerosing agent for lymphatic malformations (LMs). It consolidates data from early clinical studies, details experimental protocols, and visualizes the proposed mechanisms of action to offer a comprehensive resource for researchers in the field.
Introduction to this compound (OK-432) and its Early Application in Lymphatic Malformations
Lymphatic malformations, also known as lymphangiomas, are congenital anomalies of the lymphatic system characterized by localized fluid-filled cysts.[1] While benign, they can cause significant cosmetic and functional problems, particularly in the head and neck region.[2] Early treatment primarily involved surgical excision, a procedure fraught with challenges including high recurrence rates and the risk of damage to adjacent nerves and blood vessels.[2]
In the late 1980s, Japanese researchers pioneered a novel, less invasive approach: intracystic injection of OK-432.[3] OK-432, or this compound, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G, rendering it non-infectious.[1][2] Initially developed as an immunotherapeutic agent for cancer, its application was extended to LMs based on the hypothesis that it could induce a localized inflammatory response leading to the sclerosis and resolution of the cystic structures.[4][5]
Early clinical studies, particularly those led by Ogita and colleagues, demonstrated the remarkable efficacy of this treatment, especially for macrocystic LMs.[3][6] These foundational investigations laid the groundwork for what would become a first-line treatment for many patients with this condition.
Quantitative Data from Early Clinical Investigations
The following tables summarize the quantitative data from key early studies on the use of OK-432 for lymphatic malformations. These studies were pivotal in establishing the safety and efficacy of the treatment.
Table 1: Patient Demographics and Lesion Characteristics in Early OK-432 Studies
| Study (Year) | Number of Patients | Age Range | Predominant Lesion Location | Lesion Types Treated |
| Ogita et al. (1991)[3] | 23 | 4 months - 15 years | Head and Neck | Unresectable Lymphangiomas |
| Ogita et al. (1994)[6] | 64 | Not Specified | Not Specified | Cystic and Cavernous |
| Ogita et al. (1996)[7] | 6 | 1 - 5 years | Not Specified | Cystic Lymphangioma |
Table 2: Treatment Outcomes in Early OK-432 Clinical Studies
| Study (Year) | Treatment Response Category | Number of Patients (%) |
| Ogita et al. (1991)[3] | Total or Near Total Shrinkage | 10 (43.5%) |
| Marked Shrinkage | 8 (34.8%) | |
| Slight Shrinkage | 3 (13.0%) | |
| No Response | 2 (8.7%) | |
| Ogita et al. (1994)[6] | Group A (Primary Therapy, n=46) | |
| Total Shrinkage | 23 (50.0%) | |
| Marked Shrinkage | 8 (17.4%) | |
| Slight Shrinkage | 12 (26.1%) | |
| No Response | 3 (6.5%) | |
| Cystic Lesions (n=24) | ||
| Significant Shrinkage | 22 (91.7%) | |
| Cavernous Lesions (n=22) | ||
| Improved | 9 (40.9%) |
Experimental Protocols in Early OK-432 Research
The following protocols are synthesized from the methodologies described in early publications on OK-432 sclerotherapy.
Preparation of OK-432 Solution
The standard preparation of OK-432 for injection involves the reconstitution of the lyophilized powder.
-
Reconstitution: One vial of this compound, containing 0.1 mg of the active agent, is typically reconstituted with 10 mL of sterile saline.[1] This results in a solution with a concentration of 0.01 mg/mL.
-
Dosage: The administered dose can vary. Some protocols suggest a starting dose of 0.01 to 0.05 mg/mL.[8] The total volume injected is dependent on the size of the lymphatic malformation.
Patient Preparation and Administration Procedure
The administration of OK-432 is a multi-step process requiring careful planning and execution.
-
Pre-procedure: Patients are often placed under general anesthesia, particularly pediatric patients.[1] The lesion is visualized and accessed, often with ultrasound guidance.[1]
-
Aspiration: The cystic fluid within the malformation is aspirated to the greatest extent possible. The volume of aspirated fluid is recorded.
-
Intracystic Injection: The reconstituted OK-432 solution is then injected directly into the emptied cyst. The volume of injected OK-432 is typically equal to or less than the volume of aspirated fluid.
-
Post-procedure Monitoring: Following the injection, patients are monitored for side effects. Common, expected side effects include fever (typically lasting 2-4 days) and a localized inflammatory reaction with swelling and redness at the injection site (lasting 3-7 days).[3][6] These reactions are generally considered indicative of a therapeutic response and do not typically lead to scarring.[3][6]
Treatment Course
The treatment often involves a series of injections to achieve the desired clinical outcome.
-
Injection Schedule: If the initial response is incomplete, subsequent injections can be administered. The interval between injections varies in the literature, with some studies suggesting a period of 3 to 6 weeks.[2] A multi-institutional trial protocol involved a series of four injections scheduled 6 to 8 weeks apart.[9]
Proposed Mechanism of Action and Signaling Pathways
Early research by Ogita and colleagues provided the first insights into the biological mechanisms underlying the efficacy of OK-432 in treating lymphatic malformations.[7] The primary mode of action is the induction of a localized inflammatory and immune response within the cystic cavity.
An analysis of the intracystic fluid before and after OK-432 injection revealed a significant shift in the cellular and cytokine profile.[7] Initially, the fluid is predominantly composed of lymphocytes (around 96%).[7] Following injection, there is a rapid and marked increase in the number of white blood cells.[7]
The proposed sequence of events is as follows:
-
Neutrophil and Macrophage Infiltration: Within 24 hours of OK-432 injection, there is a dramatic influx of neutrophils and macrophages into the cystic space.[7]
-
Cytokine Cascade: These activated immune cells release a variety of cytokines, with a notable and sustained increase in Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[7]
-
Lymphocyte Activation: Following the initial innate immune response, there is an increase in the number of T cells and Natural Killer (NK) cells.[7]
-
Increased Endothelial Permeability: The inflammatory milieu, particularly the presence of cytokines like TNF, is thought to increase the permeability of the lymphatic endothelium lining the cyst.[7][10]
-
Enhanced Lymphatic Drainage: The increased permeability facilitates the drainage of the accumulated lymphatic fluid, leading to the shrinkage and eventual collapse of the cystic spaces.[7][10]
This proposed mechanism suggests that OK-432 acts as a potent immunomodulator, transforming the relatively inert environment of the lymphatic malformation into a site of active inflammation and resolution.
Conclusion
The early research on this compound (OK-432) for lymphatic malformations marked a significant advancement in the treatment of this challenging condition. The pioneering work of researchers in the late 1980s and 1990s established a safe and effective, minimally invasive alternative to surgery. Their investigations into the mechanism of action revealed a sophisticated immunomodulatory process, whereby the introduction of OK-432 into the cystic cavity triggers a localized inflammatory cascade, leading to enhanced lymphatic drainage and the resolution of the malformation. This foundational knowledge continues to underpin the use of OK-432 and has paved the way for further research into sclerotherapy for vascular anomalies.
References
- 1. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 2. BJORL - Brazilian Journal of Otorhinolaryngology [oldfiles.bjorl.org]
- 3. OK-432 therapy for unresectable lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adult cystic hygroma: successful use of OK-432 (this compound®) | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 6. OK-432 therapy in 64 patients with lymphangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of OK-432 sclerotherapy for giant cystic hygroma in a newborn - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunostimulatory Landscape of Picibanil (OK-432): A Technical Guide to its Cytokine Induction Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G.[1] For decades, it has been utilized as a potent immunotherapeutic agent, particularly in the treatment of various cancers and lymphatic malformations.[1][2] The therapeutic efficacy of OK-432 is not attributed to direct cytotoxicity but rather to its profound ability to modulate the host's immune system.[2] A cornerstone of this immunomodulatory activity is the robust induction of a wide array of cytokines, which orchestrate a complex, multi-faceted anti-tumor and anti-lesional response. This technical guide provides an in-depth exploration of the cytokine induction profile of this compound (OK-432), detailing the key cytokines produced, the responsive immune cell populations, the underlying signaling pathways, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: A Cytokine-Driven Immune Cascade
The primary mechanism of OK-432 involves the stimulation of the innate and adaptive immune systems, largely mediated by the production of a diverse panel of cytokines.[2] This process is initiated by the interaction of OK-432 with various immune cells, including macrophages, dendritic cells (DCs), monocytes, and peripheral blood mononuclear cells (PBMCs).[3][4] A critical initial step in this interaction is the phagocytosis of the bacterial preparation by these antigen-presenting cells (APCs).[3] Following internalization, components of OK-432 are recognized by pattern recognition receptors (PRRs), most notably Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[3] Activated NF-κB then translocates to the nucleus and initiates the transcription of a multitude of pro-inflammatory and immunomodulatory cytokine genes.
Quantitative Analysis of OK-432-Induced Cytokine Production
The cytokine response to OK-432 is both dose- and time-dependent and varies depending on the specific immune cell population. The following tables summarize the available quantitative data on cytokine induction by OK-432 in various human and murine immune cell types.
Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes Stimulated with OK-432
| Cytokine | Cell Type | OK-432 Concentration | Incubation Time | Cytokine Concentration | Reference |
| TNF-α | Monocytes | ≥ 0.01 KE/ml | 24 hours | Cytostatic activity abolished by anti-TNF antibody | [5] |
| IL-1β | Monocytes | Not specified | Not specified | Induced | [4] |
| IL-6 | Monocytes | Not specified | Not specified | Induced | [4] |
| IL-8 | MNCs | Not specified | Up to 9 days | Elevated levels | [6] |
| IL-12p40 | Monocytes | Not specified | Not specified | Induced | [4] |
| IFN-γ | MNCs | Not specified | Up to 9 days | Elevated levels | [6] |
| IL-1 | MNCs | Not specified | 7 days | Variable production | |
| IL-2 | MNCs | Not specified | 7 days | Detectable in medium with FCS | |
| TNF | MNCs | Not specified | 7 days | Variable production |
MNCs: Mononuclear Cells; KE: Klinische Einheit (Clinical Unit)
Table 2: Cytokine Induction in Murine Macrophages Stimulated with OK-432
| Cytokine | Cell Type | OK-432 Concentration | Incubation Time | Cytokine Concentration (pg/mL) | Reference |
| IL-12 | Splenic Macrophages | Not specified | 48 hours | ~1000 pg/mL | This is an approximate value extrapolated from a graphical representation in a cited study and may not be precise. |
| IL-12 | Peritoneal Macrophages (in vivo) | 100 µg (i.p. injection) | 12 hours post-injection, then 48 hours in culture | ~800 pg/mL | This is an approximate value extrapolated from a graphical representation in a cited study and may not be precise. |
Experimental Protocols
The following section outlines detailed methodologies for key experiments cited in the study of OK-432's cytokine induction profile.
Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA
This protocol provides a framework for stimulating human PBMCs with OK-432 and subsequently measuring the concentration of secreted cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Isolation of Human PBMCs: a. Collect whole blood from healthy donors in heparinized tubes. b. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. d. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. e. Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs. f. Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes. g. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). h. Count the viable cells using a hemocytometer and trypan blue exclusion.
2. Stimulation of PBMCs with OK-432: a. Adjust the cell density of the PBMC suspension to 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Seed 1 mL of the cell suspension into each well of a 24-well tissue culture plate. c. Prepare a stock solution of OK-432 (e.g., 1 KE/mL) in sterile PBS. d. Add varying concentrations of OK-432 (e.g., 0.01, 0.1, 1 KE/mL) to the wells in triplicate. Include a vehicle control (PBS) and an unstimulated control. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 24, 48, 72 hours).
3. Collection of Supernatants: a. Following incubation, centrifuge the culture plate at 500 x g for 10 minutes to pellet the cells. b. Carefully collect the culture supernatants from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.
4. Cytokine Measurement by ELISA: a. Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IFN-γ). b. Follow the manufacturer's instructions for the ELISA procedure, which typically involves: i. Coating a 96-well plate with a capture antibody. ii. Blocking the plate to prevent non-specific binding. iii. Adding the collected supernatants and a series of known standards to the wells. iv. Incubating and washing the plate. v. Adding a biotinylated detection antibody. vi. Incubating and washing the plate. vii. Adding a streptavidin-horseradish peroxidase (HRP) conjugate. viii. Incubating and washing the plate. ix. Adding a substrate solution (e.g., TMB) and stopping the reaction. x. Measuring the absorbance at the appropriate wavelength using a microplate reader. c. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[3]
Protocol 2: Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from human monocytes and their subsequent stimulation with OK-432 for cytokine analysis.
1. Isolation of Monocytes: a. Isolate PBMCs as described in Protocol 1. b. Isolate monocytes from the PBMC population using CD14-positive selection with magnetic beads according to the manufacturer's protocol.
2. Generation of Immature Mo-DCs: a. Resuspend the purified monocytes in complete RPMI-1640 medium. b. Culture the monocytes at a density of 1 x 10^6 cells/mL in the presence of 50 ng/mL of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and 50 ng/mL of recombinant human Interleukin-4 (IL-4). c. Incubate for 5-7 days at 37°C in a humidified 5% CO2 incubator, adding fresh medium with cytokines on day 3.
3. Stimulation of Mo-DCs with OK-432: a. After 5-7 days, harvest the immature Mo-DCs. b. Resuspend the cells in fresh complete RPMI-1640 medium. c. Seed the Mo-DCs into a 24-well plate at a density of 1 x 10^6 cells/mL. d. Stimulate the cells with the desired concentrations of OK-432 for 24-48 hours.
4. Cytokine Analysis: a. Collect the culture supernatants as described in Protocol 1. b. Analyze the cytokine concentrations using ELISA or a multiplex cytokine assay (e.g., Luminex-based assay) to simultaneously measure multiple cytokines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflow involved in OK-432-induced cytokine production.
Caption: OK-432 induced cytokine signaling pathway.
Caption: Experimental workflow for cytokine analysis.
Conclusion
This compound (OK-432) is a potent inducer of a broad spectrum of cytokines, which are central to its immunomodulatory and therapeutic effects. The activation of APCs, primarily through the TLR4-MyD88/TRIF-NF-κB signaling axis, leads to the production of key cytokines such as TNF-α, IL-1, IL-6, IL-8, IL-12, and IFN-γ. This cytokine milieu, in turn, orchestrates a complex immune response involving the activation and recruitment of various effector cells, ultimately contributing to tumor regression and the resolution of lymphatic malformations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunostimulatory properties of OK-432. Further quantitative studies are warranted to fully delineate the dose- and time-dependent cytokine induction profiles across a wider range of immune cell subsets, which will be critical for optimizing its clinical application and for the development of next-generation immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokines produced by blood mononuclear cells stimulated with the streptococcal preparation OK-432: effect on production by supplementing the medium with xenogeneic serum - PMC [pmc.ncbi.nlm.nih.gov]
Picibanil (OK-432): A Deep Dive into its Role in Dendritic Cell Maturation and Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has long been utilized as a potent immunotherapeutic agent. Its efficacy, particularly in cancer immunotherapy, is largely attributed to its profound ability to modulate the immune system. A critical aspect of this immunomodulatory capacity lies in its direct effects on dendritic cells (DCs), the most potent antigen-presenting cells and the sentinels of the immune system. This technical guide synthesizes the current understanding of this compound's role in driving the maturation and activation of dendritic cells, providing a detailed overview of the underlying signaling pathways, quantitative effects on DC phenotype and function, and comprehensive experimental protocols for in vitro studies.
Mechanism of Action: Signaling Pathways in this compound-Induced DC Maturation
This compound's engagement with dendritic cells initiates a cascade of intracellular signaling events that culminate in their maturation and activation. While initial hypotheses suggested a primary role for Toll-like receptor 4 (TLR4), compelling evidence points towards a more complex and multifaceted mechanism, with a crucial involvement of TLR3 in eliciting key effector functions.
Upon interaction with DCs, components of this compound are recognized by pattern recognition receptors (PRRs) on the cell surface and within endosomes. A key finding is that the induction of the critical Th1-polarizing cytokine, Interleukin-12p70 (IL-12p70), by OK-432 is dependent on TLR3 signaling.[1] The ligands within OK-432 that trigger this pathway are sensitive to proteinase and, to some extent, RNase treatment, suggesting a role for protein and RNA constituents of the bacterial preparation.[1]
While the TLR3 pathway is central to IL-12p70 production, other receptors and pathways also contribute to the full spectrum of OK-432-induced DC activation. Some evidence also points to the involvement of the β2 integrin system in IL-12 production, independent of TLR2 and TLR4 activation of NF-κB.[2] Downstream of these initial recognition events, conserved signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are activated. These pathways orchestrate the transcriptional upregulation of a host of genes responsible for the mature DC phenotype.
Quantitative Effects of this compound on Dendritic Cell Phenotype and Function
Treatment of immature DCs with this compound leads to significant and quantifiable changes in their surface marker expression and cytokine secretion profile. These alterations are indicative of a potent shift towards a mature, immunostimulatory state capable of driving robust T-cell responses.
Upregulation of Co-stimulatory and Maturation Markers
This compound induces a marked upregulation of molecules crucial for T-cell activation and interaction. Notably, it leads to a significant increase in the expression of CD40, a key co-stimulatory molecule, as well as HLA-DR and CD86.[3] While a standard cytokine cocktail may induce higher levels of CD80, CD83, and CD86, this compound's potent induction of CD40 is a distinguishing feature.[3]
| Surface Marker | Treatment | Observation | Reference |
| CD40 | 0.1 KE OK-432 | 75% higher Median Fluorescence Intensity (MFI) compared to cytokine cocktail. | [3] |
| HLA-DR | 0.1 KE OK-432 | Clear upregulation compared to immature DCs (p < 0.05). | [3] |
| CD86 | 0.1 KE OK-432 | Clear upregulation compared to immature DCs (p < 0.05). | [3] |
| CD83 | 0.1 KE OK-432 | Significantly higher expression compared to unstimulated DCs. | [2] |
KE = Klinische Einheit (Clinical Unit), where 1 KE is approximately 0.1 mg. Cytokine cocktail typically consists of IL-1β, IL-6, TNF-α, and PGE2.
Induction of a Pro-inflammatory Cytokine Profile
A hallmark of this compound-matured DCs is their robust secretion of a wide array of pro-inflammatory cytokines and chemokines, particularly those that favor a T-helper 1 (Th1) type immune response. This is in stark contrast to standard maturation cocktails which often fail to elicit significant IL-12p70 production.
| Cytokine/Chemokine | Treatment (0.1 KE OK-432) | Concentration (pg/mL, median) | Comparison to Cytokine Cocktail | Reference |
| IL-12p70 | 0.1 KE OK-432 | ~2000 | Significantly higher (cocktail undetectable). | [3] |
| IL-15 | 0.1 KE OK-432 | ~150 | Significantly higher (cocktail undetectable). | [3] |
| IFN-γ | 0.1 KE OK-432 | ~500 | Significantly higher (cocktail undetectable). | [3] |
| IL-6 | 0.1 KE OK-432 | ~40,000 | Significantly higher. | [3] |
| CCL3 (MIP-1α) | 0.1 KE OK-432 | ~15,000 | Significantly higher. | [3] |
| CCL4 (MIP-1β) | 0.1 KE OK-432 | ~20,000 | Significantly higher. | [3] |
| CXCL10 (IP-10) | 0.1 KE OK-432 | ~30,000 | Significantly higher. | [3] |
Experimental Protocols
The following protocols provide a framework for the in vitro generation of human monocyte-derived DCs and their subsequent maturation with this compound for functional analysis.
Generation of Immature Dendritic Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
Monocyte Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Further enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) or by plastic adherence for 2 hours in a T-75 flask.
-
Cell Culture: Culture the monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1000 U/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 800 U/mL recombinant human Interleukin-4 (IL-4).
-
Incubation: Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Replenishment: Add fresh media containing GM-CSF and IL-4 every 2-3 days. On day 5 or 6, the cells should appear as loosely adherent clusters, characteristic of immature DCs.
Maturation of Dendritic Cells with this compound (OK-432)
-
Stimulation: On day 6 of culture, induce maturation by adding this compound (OK-432) directly to the culture medium at a final concentration of 0.1 KE/mL.
-
Incubation: Continue to culture the cells for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.
Analysis of DC Maturation and Function
-
Flow Cytometry for Surface Marker Analysis:
-
Harvest the matured DCs by gentle pipetting.
-
Wash the cells with FACS buffer (PBS containing 1% FBS and 0.05% sodium azide).
-
Incubate the cells with fluorochrome-conjugated antibodies specific for human CD80, CD83, CD86, CD40, and HLA-DR for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
-
ELISA for Cytokine Quantification:
-
Collect the culture supernatants after the 24-hour maturation period.
-
Centrifuge to remove cellular debris and store at -80°C until use.
-
Quantify the concentration of cytokines such as IL-12p70, TNF-α, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5] A standard sandwich ELISA protocol generally involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a biotinylated detection antibody, a streptavidin-HRP conjugate, and a chromogenic substrate.[4] The optical density is then read on a plate reader.
-
Conclusion
This compound (OK-432) is a potent inducer of dendritic cell maturation and activation, driving a distinct phenotype characterized by high-level expression of co-stimulatory molecules, particularly CD40, and a robust secretion of Th1-polarizing cytokines, most notably IL-12p70. The mechanism of action is complex, with a critical role for the TLR3 signaling pathway in mediating these effects. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to harness the immunomodulatory properties of this compound for therapeutic applications, especially in the design of next-generation DC-based cancer vaccines and immunotherapies.
References
- 1. The Bacterial Preparation OK432 Induces IL-12p70 Secretion in Human Dendritic Cells in a TLR3 Dependent Manner | PLOS One [journals.plos.org]
- 2. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. h-h-c.com [h-h-c.com]
Methodological & Application
Picibanil (OK-432): Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. It functions as a biological response modifier with potent immunomodulatory properties.[1] Clinically, OK-432 has been utilized as an anticancer agent and for the treatment of lymphatic malformations.[2] In the realm of in vitro research, OK-432 is a valuable tool for studying immune activation, cytokine release, and direct effects on cancer cells. Its mechanism of action is primarily mediated through the activation of the innate immune system, largely via Toll-like receptor 4 (TLR4) signaling, leading to the maturation of dendritic cells (DCs), activation of natural killer (NK) cells and macrophages, and the induction of a wide array of cytokines.[1][3]
These application notes provide detailed protocols for utilizing OK-432 in various in vitro cell culture experiments, including assessing its direct cytotoxic effects on cancer cells, inducing the maturation of dendritic cells, and stimulating cytokine production from peripheral blood mononuclear cells (PBMCs).
Data Presentation
The following tables summarize quantitative data for the use of OK-432 in in vitro experiments.
Table 1: Recommended Concentration Ranges of OK-432 for Various In Vitro Applications
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Key Readouts |
| Direct Cytotoxicity/Anti-proliferative Effect | Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) | 0.1 - 1.0 KE/mL | 24 - 72 hours | Cell Viability (MTT, etc.), IC50 determination |
| Dendritic Cell (DC) Maturation | Monocyte-derived Dendritic Cells (Mo-DCs) | 0.01 - 0.1 KE/mL | 24 - 48 hours | Upregulation of CD80, CD83, CD86, HLA-DR; Cytokine production (IL-12) |
| Cytokine Induction | Peripheral Blood Mononuclear Cells (PBMCs) | 0.05 - 0.5 KE/mL | 24 - 168 hours | Secretion of IFN-γ, TNF-α, IL-6, IL-8, IL-12 |
| Natural Killer (NK) Cell Activation | NK cells, PBMCs | 0.1 - 0.5 KE/mL | 4 - 24 hours | Increased cytotoxicity against target cells (e.g., K562) |
KE (Klinische Einheit) is the unit of measurement for OK-432, where 1 KE is approximately equivalent to 0.1 mg of the lyophilized preparation.
Table 2: Cytokines Induced by OK-432 in In Vitro Cultures of Human Mononuclear Cells
| Cytokine | Typical Induction Level |
| IFN-γ | Significant increase |
| TNF-α | Significant increase |
| IL-1β | Moderate increase |
| IL-6 | High increase |
| IL-8 | High increase |
| IL-12 (p40/p70) | Significant increase |
Experimental Protocols
Protocol for Assessing Direct Cytotoxicity of OK-432 on Cancer Cells (MTT Assay)
This protocol outlines the steps to determine the direct anti-proliferative effect of OK-432 on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[4][5]
-
Complete cell culture medium
-
OK-432 (this compound)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
OK-432 Treatment:
-
Prepare a stock solution of OK-432 in sterile PBS or culture medium.
-
Perform serial dilutions of OK-432 to achieve final concentrations ranging from 0.1 to 1.0 KE/mL.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OK-432. Include a vehicle control (medium without OK-432).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of OK-432 that inhibits cell proliferation by 50%).
-
Protocol for In Vitro Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from PBMCs and their subsequent maturation using OK-432.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Recombinant human GM-CSF (1000 U/mL)
-
Recombinant human IL-4 (500 U/mL)
-
OK-432 (this compound)
-
6-well tissue culture plates
-
FACS tubes
-
Fluorescently-conjugated antibodies against CD14, CD80, CD83, CD86, and HLA-DR
Procedure:
-
Generation of Immature Mo-DCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate 2 x 10⁶ PBMCs per well in a 6-well plate and allow monocytes to adhere for 2 hours at 37°C.
-
Remove non-adherent cells by washing with PBS.
-
Add complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to the adherent monocytes.
-
Culture for 5-6 days, replacing the medium with fresh cytokine-containing medium every 2-3 days.
-
-
Maturation with OK-432:
-
On day 6 or 7, harvest the immature Mo-DCs.
-
Resuspend the cells in fresh complete medium and plate them at a density of 1 x 10⁶ cells/mL.
-
Add OK-432 to the cell culture at a final concentration of 0.01, 0.05, or 0.1 KE/mL. Include an untreated control (immature DCs).
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis of DC Maturation:
-
Harvest the matured DCs and transfer them to FACS tubes.
-
Stain the cells with fluorescently-conjugated antibodies against CD14, CD80, CD83, CD86, and HLA-DR.
-
Analyze the expression of maturation markers by flow cytometry. Mature DCs will show upregulation of CD80, CD83, CD86, and HLA-DR, and downregulation of CD14.
-
Collect the culture supernatants to measure cytokine production (e.g., IL-12p70) by ELISA.
-
Protocol for Cytokine Induction from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the stimulation of PBMCs with OK-432 to induce the production and secretion of various cytokines.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
OK-432 (this compound)
-
24-well tissue culture plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-12)
Procedure:
-
PBMC Culture and Stimulation:
-
Isolate PBMCs as described in the previous protocol.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add OK-432 to the wells at final concentrations ranging from 0.05 to 0.5 KE/mL. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours.
-
-
Cytokine Analysis:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: OK-432 is phagocytosed, leading to the release of active components that signal through TLR4 to activate NF-κB and induce an immune response.
Caption: Workflow for generating and maturing dendritic cells with OK-432 for subsequent analysis.
Caption: Step-by-step workflow for assessing the direct cytotoxic effects of OK-432 on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of OK-432 (this compound) on cellular proliferation and adhesive capacity of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intratumoral Injection of Picibanil (OK-432) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of the Su strain of Streptococcus pyogenes treated with penicillin G, rendering it non-infectious. It functions as a potent immunotherapeutic agent, stimulating both innate and adaptive immunity. Intratumoral (IT) administration of this compound has been shown to induce a robust local inflammatory response, leading to tumor regression in various preclinical and clinical settings. This document provides detailed application notes and protocols for the intratumoral injection of this compound in mouse models of cancer, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-tumor effects by activating the host's immune system. As a bacterial product, its components are recognized by Pattern Recognition Receptors (PRRs), primarily Toll-like Receptors (TLRs), on immune cells within the tumor microenvironment. This recognition triggers a downstream signaling cascade, leading to the production of a wide array of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, IL-12, TNF-α, and IFN-γ.[1] This inflammatory milieu promotes the recruitment and activation of various immune cells, such as natural killer (NK) cells, T-lymphocytes, and macrophages, which are crucial for mediating the anti-tumor response.
Experimental Protocols
1. Materials and Reagents
-
Lyophilized this compound (OK-432)
-
Sterile, pyrogen-free 0.9% saline for injection
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Tumor-bearing mice (e.g., C57BL/6 for B16 melanoma, BALB/c for CT26 colon carcinoma)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
70% ethanol for disinfection
-
Sterile tubes and pipettes
2. Reconstitution of this compound (OK-432)
Extreme care should be taken to maintain sterility throughout the reconstitution process to prevent contamination.
-
Preparation: Perform all reconstitution steps in a sterile environment, such as a laminar flow hood.
-
Vial Inspection: Before use, visually inspect the lyophilized this compound vial for any cracks or defects.
-
Reconstitution: A common preparation involves reconstituting 1 Klinische Einheit (KE) of this compound. One KE is equivalent to 0.1 mg of the lyophilized product. To achieve a concentration of 0.1 mg/mL, which is frequently used, slowly inject 1 mL of sterile 0.9% saline into the vial containing 1 KE (0.1 mg) of lyophilized this compound.[2]
-
Dissolution: Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming. The resulting solution should be a slightly turbid, colorless to faintly yellowish suspension.
-
Final Concentration: The reconstituted solution will have a concentration of 1 KE/mL (0.1 mg/mL). This can be further diluted with sterile saline to achieve the desired final injection concentration.
3. Intratumoral Injection Procedure in Mouse Models
This protocol is a general guideline and may need to be optimized for specific tumor models and experimental designs.
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an approved institutional protocol.
-
Once the mouse is fully anesthetized, place it in a prone or supine position to allow easy access to the tumor.
-
Measure the tumor volume using calipers. The formula (Length × Width²) / 2 is commonly used to estimate tumor volume.
-
Disinfect the skin overlying the tumor with 70% ethanol.
-
-
Injection:
-
Draw the desired volume of the reconstituted this compound solution into a sterile 1 mL syringe fitted with a 27-30 gauge needle.
-
Carefully insert the needle into the center of the tumor mass. The depth of insertion will depend on the size of the tumor.
-
Slowly inject the this compound solution into the tumor. The injection volume should be adjusted based on the tumor size, with a general guideline being 50-100 µL for a tumor of approximately 100-200 mm³.
-
After injection, slowly withdraw the needle to minimize leakage of the solution.
-
-
Post-Injection Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to its cage and monitor for any adverse reactions, such as excessive swelling, ulceration, or signs of distress.
-
Continue to measure tumor volumes at regular intervals (e.g., every 2-3 days) to assess the treatment efficacy.
-
4. Experimental Design and Dosing Considerations
-
Mouse Models: Syngeneic mouse models, such as B16 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice, are recommended as they possess a competent immune system, which is essential for this compound's mechanism of action.
-
Dosage: A commonly used dose in mouse studies is 1 KE per mouse.[3] However, the optimal dose may vary depending on the tumor model, tumor size, and treatment schedule. Dose-response studies are recommended to determine the most effective and well-tolerated dose for a specific application.
-
Treatment Schedule: The frequency of injections can influence the therapeutic outcome. A single injection may be sufficient in some models, while others may benefit from multiple injections administered over several days or weeks. One study in breast cancer mouse models administered two doses of 1 KE per mouse three days apart.[3]
-
Control Groups: Appropriate control groups are crucial for interpreting the results. These should include:
-
A vehicle control group receiving intratumoral injections of sterile saline.
-
An untreated control group to monitor natural tumor growth.
-
Data Presentation
Table 1: Summary of Quantitative Data on this compound (OK-432) Efficacy in Preclinical Mouse Models
| Tumor Model | Mouse Strain | This compound (OK-432) Dose and Schedule | Key Findings | Reference |
| 4T1 Breast Cancer | BALB/c | 1 KE/mouse, 2 doses, 3 days apart (in combination with microwave ablation) | Significantly prolonged survival compared to microwave ablation alone. | [3] |
| B16 Melanoma | C57BL/6 | N/A (General model description) | B16 melanoma is a commonly used model for immunotherapy studies. | [1] |
| CT26 Colon Carcinoma | BALB/c | N/A (General model description) | CT26 is another standard model for evaluating cancer immunotherapies. |
Note: Specific quantitative data on tumor growth inhibition with intratumoral this compound alone in these models is limited in the public domain and would be a valuable outcome of future studies.
Table 2: Immune Cell Infiltration Following Intratumoral this compound (OK-432) Administration
| Cell Type | Method of Detection | Observed Change in Tumor Microenvironment | Reference |
| T-Lymphocytes | Immunohistochemistry | Increased infiltration of Leu 1, 3, and 7 reactive cells (human study). | [4] |
| Natural Killer (NK) Cells | N/A | Implicated as key effector cells in the anti-tumor response. | |
| Macrophages | N/A | Expected to be recruited and activated by the inflammatory milieu. |
Note: Quantitative flow cytometry data detailing the specific percentages of immune cell subsets in mouse tumors following intratumoral this compound treatment would provide a more precise understanding of the induced immune response.
Mandatory Visualization
Caption: this compound signaling pathway in an immune cell.
References
Application Notes and Protocols: Picibanil (OK-432) for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G and heat-inactivated.[1][2] It functions as a potent biological response modifier, stimulating the immune system to exert anti-tumor and other therapeutic effects.[3][4] These application notes provide detailed protocols for the preparation, reconstitution, and use of this compound in a laboratory setting for both in vitro and in vivo research applications.
Product Information and Storage
This compound is supplied as a lyophilized powder. The potency of this compound is often expressed in Klinische Einheit (KE), or clinical units.
Unit Conversion:
| Unit (KE) | Equivalent Mass (mg) | Approximate Cell Count |
| 1 KE | 0.1 mg | 1 x 10⁸ streptococcal cells |
This conversion is crucial for accurate dose and concentration calculations.[3]
Storage and Stability:
-
Store lyophilized this compound at 4°C.
-
Lyophilized samples are stable for up to 24 months from the date of receipt when stored correctly.[3]
-
After reconstitution, it is recommended to aliquot the solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[3]
-
Reconstituted solutions should be used immediately or stored at -20°C for short-term storage. For long-term storage, -80°C is recommended.
Reconstitution Protocol
This protocol provides a general guideline for reconstituting lyophilized this compound for laboratory use. Adjust volumes as needed based on the specific vial size and desired final concentration.
Materials:
-
Vial of lyophilized this compound (OK-432)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Sterile, conical tubes for aliquoting
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Using a sterile syringe, slowly inject the desired volume of sterile saline or PBS into the vial. For example, to create a stock solution of 1 KE/mL, add 1 mL of saline to a 1 KE vial.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming and denaturation of proteins.
-
Once fully dissolved, the solution should be a slightly turbid, colorless to pale yellow liquid.
-
Aseptically withdraw the reconstituted solution and aliquot it into sterile microcentrifuge tubes or cryovials.
-
Label the aliquots with the concentration, date of reconstitution, and store them at the appropriate temperature.
In Vitro Applications and Protocols
This compound is a versatile agent for in vitro studies of immune cell activation and its effects on cancer cells.
Stimulation of Immune Cells
This compound is widely used to activate various immune cell populations, including dendritic cells (DCs), natural killer (NK) cells, T cells, and monocytes.[3][5][6]
Table 1: Recommended Concentrations for In Vitro Immune Cell Stimulation
| Cell Type | Application | Recommended Concentration | Reference |
| Dendritic Cells (DCs) | Maturation | 0.01 - 0.1 KE/mL | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Induction | 0.01 KE/mL | [7] |
| B Cells | Stimulation for CTL generation | Not specified | [8] |
Protocol: Maturation of Monocyte-Derived Dendritic Cells (DCs)
This protocol is adapted from studies demonstrating the potent ability of OK-432 to induce DC maturation.[1][5]
Materials:
-
Immature monocyte-derived DCs
-
Complete RPMI 1640 medium
-
Reconstituted this compound (OK-432) stock solution
-
6-well or 24-well tissue culture plates
Procedure:
-
Plate immature DCs at a density of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Add this compound to the cell culture to a final concentration of 0.1 KE/mL. A lower concentration of 0.01 KE/mL can also be tested.[1]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, assess DC maturation by analyzing the upregulation of surface markers such as CD40, CD80, CD86, and HLA-DR using flow cytometry.[1][5]
-
Collect the cell culture supernatant to measure the secretion of cytokines like IL-12p70, IL-15, and TNF-α by ELISA or multiplex bead assay.[5]
Cancer Cell Cytotoxicity Assays
While this compound's primary anti-tumor effect is immune-mediated, it can also be investigated for its direct or indirect effects on cancer cell lines in co-culture experiments with immune cells.
Protocol: Indirect Cytotoxicity Assay with OK-432-Stimulated PBMCs
-
Isolate PBMCs from healthy donor blood.
-
Stimulate the PBMCs with this compound (e.g., 0.01 KE/mL) for 24-48 hours.
-
Co-culture the pre-stimulated PBMCs with a cancer cell line of interest at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Incubate the co-culture for 4-24 hours.
-
Measure cancer cell viability using a standard method such as an MTT assay, LDH release assay, or flow cytometry-based apoptosis assay.
In Vivo Applications and Protocols
This compound has been extensively studied in various animal models to evaluate its anti-tumor efficacy and immunomodulatory effects.
Table 2: Dosage and Administration Routes for In Vivo Studies
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Tumor-bearing mice | Enhancement of TIL cytotoxicity | 100 µg (1 KE) | Intravenous (IV) | [1] |
| NOD mice | Inhibition of type 1 diabetes | 2 KE | Intraperitoneal (IP) | [9] |
| B16 melanoma-bearing mice | Augmentation of CTL activity | Not specified | Peritumoral | [8] |
| High-risk melanoma patients (Phase IB trial) | Immunomodulation | 1 - 20 KE | Intradermal (ID) | [10] |
| Children with lymphangiomas | Sclerotherapy | 0.2 mg (2 KE) | Intralesional | [10] |
Protocol: In Vivo Anti-Tumor Efficacy in a Mouse Model
This protocol provides a general framework for assessing the anti-tumor effects of this compound in a syngeneic mouse tumor model.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16 melanoma tumors)
-
Reconstituted this compound (OK-432) solution
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Once tumors are established and have reached a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound solution for injection. For intraperitoneal administration, a dose of 2 KE per mouse can be used.[9] For intravenous injection, 100 µg (1 KE) can be administered.[1]
-
Administer this compound to the treatment group according to the chosen schedule (e.g., once a week). The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.
Mechanism of Action & Signaling Pathways
This compound exerts its effects by activating a multi-faceted immune response.[3] The primary mechanism involves the stimulation of the innate and adaptive immune systems.
Key Mechanisms:
-
Immune Cell Activation: this compound activates neutrophils, monocytes, macrophages, dendritic cells, and NK cells.[3]
-
Cytokine and Chemokine Release: It induces the secretion of a wide range of cytokines, including IFN-γ, TNF-α, IL-1β, IL-2, IL-6, IL-8, and IL-12, which promote a Th1-polarized anti-tumor immune response.[4][6]
-
Dendritic Cell Maturation: this compound promotes the maturation of dendritic cells, enhancing their antigen-presenting capabilities.[5][11]
-
Angiogenesis Inhibition: It has been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth.[3]
-
Induction of Apoptosis: this compound can induce apoptosis in endothelial cells.[3]
Signaling Pathways: this compound is recognized by Toll-like receptor 4 (TLR4) in conjunction with its co-receptor MD2 on immune cells, which triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokine genes.[4][11]
Caption: this compound (OK-432) signaling pathway.
Caption: In Vitro DC Maturation Workflow.
Caption: In Vivo Anti-Tumor Efficacy Workflow.
References
- 1. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Dendritic Cells Matured Early with OK-432 (this compound®), Prostaglandin E2, and Interferon-α as a Vaccine for a Hormone Refractory Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INABIS '98 - Induction of Th1-type cytokines in vitro by lipoteichoic acid-related molecule isolated from OK-432, a streptococcal preparation. [mcmaster.ca]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effect of combined use of OK-432 and yeast cell wall with mitomycin-C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Picibanil (OK-432) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. It functions as a potent biological response modifier, stimulating a robust anti-tumor immune response.[1][2] Its therapeutic effects are primarily attributed to the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and the subsequent release of a cascade of cytokines.[1][2] Flow cytometry is an indispensable tool for elucidating the nuanced changes in the immune cell landscape following this compound treatment. These application notes provide a comprehensive guide to the immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) after this compound administration, complete with detailed protocols and data presentation formats.
Mechanism of Action of this compound (OK-432)
This compound exerts its immunomodulatory effects through a multifaceted mechanism. It is recognized by the innate immune system, in part, through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB. This initiates a pro-inflammatory cascade, resulting in the production of various cytokines and chemokines.
The key immunological events triggered by this compound include:
-
Activation of Antigen-Presenting Cells (APCs): this compound induces the maturation of dendritic cells, upregulating the expression of co-stimulatory molecules (CD80, CD86) and MHC class II (HLA-DR), which are crucial for priming naive T cells.
-
Enhancement of NK Cell Activity: It directly activates natural killer (NK) cells, augmenting their cytotoxic capabilities against tumor cells.
-
Promotion of T Cell Responses: By fostering a pro-inflammatory microenvironment and enhancing APC function, this compound promotes the proliferation and activation of cytotoxic T lymphocytes (CTLs).
-
Induction of Cytokine Production: Treatment with this compound leads to the secretion of a wide array of cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-2, and IL-6, which orchestrate the anti-tumor immune response.
Data Presentation
Quantitative analysis of immune cell populations is critical for evaluating the immunological impact of this compound treatment. The following tables provide a structured format for presenting such data.
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.
Table 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Pre- and Post-Picibanil Treatment
| Cell Population | Marker | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |
| T Lymphocytes | CD3+ | 65.2 | 70.5 | 1.08 |
| Helper T Cells | CD3+CD4+ | 40.1 | 42.3 | 1.05 |
| Cytotoxic T Cells | CD3+CD8+ | 24.5 | 27.8 | 1.13 |
| CD4/CD8 Ratio | 1.64 | 1.52 | 0.93 | |
| B Lymphocytes | CD19+ | 10.3 | 9.8 | 0.95 |
| Natural Killer (NK) Cells | CD3-CD56+ | 15.1 | 18.9 | 1.25 |
| CD56bright NK Cells | CD3-CD56bright | 1.5 | 2.5 | 1.67 |
| CD56dim NK Cells | CD3-CD56dim | 13.6 | 16.4 | 1.21 |
| Monocytes | CD14+ | 8.5 | 9.2 | 1.08 |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) in Response to this compound Treatment
| Cell Population | Marker | Control Group (cells/mg tumor) | This compound-Treated Group (cells/mg tumor) | Fold Change |
| Total T Cells | CD3+ | 1.2 x 10^4 | 3.8 x 10^4 | 3.17 |
| Cytotoxic T Cells | CD3+CD8+ | 0.8 x 10^4 | 2.5 x 10^4 | 3.13 |
| NK Cells | CD3-CD56+ | 0.5 x 10^4 | 1.5 x 10^4 | 3.00 |
| Regulatory T Cells | CD4+CD25+FoxP3+ | 0.3 x 10^4 | 0.2 x 10^4 | 0.67 |
Table 3: Dendritic Cell Maturation Markers on Monocyte-Derived DCs after In Vitro this compound Stimulation
| Marker | Untreated Control (% Positive) | This compound-Treated (% Positive) | Fold Change in MFI |
| HLA-DR | 45.3 | 85.2 | 2.1 |
| CD80 | 20.1 | 65.7 | 3.5 |
| CD86 | 35.8 | 88.9 | 2.8 |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: Aspirate the PBMC layer at the plasma-Ficoll interface.
-
Washing: Wash the harvested PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum) and perform a cell count and viability assessment using a hemocytometer and trypan blue.
Protocol 2: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Mince the fresh tumor tissue into small fragments (1-2 mm³).
-
Enzymatic Digestion: Digest the tissue fragments in a solution containing collagenase and DNase at 37°C for 30-60 minutes with gentle agitation.
-
Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Washing: Wash the cell suspension with PBS.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, treat with an RBC lysis buffer.
-
Density Gradient Centrifugation (Optional): To enrich for lymphocytes, perform a density gradient centrifugation using Ficoll-Paque.
-
Washing and Counting: Wash the resulting cell pellet and perform a cell count and viability assessment.
Protocol 3: Flow Cytometry Staining for Surface Markers
-
Cell Preparation: Aliquot approximately 1 x 10^6 cells per tube.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies for the desired surface markers (see suggested panels below) and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer (PBS with 2% FBS and 0.09% sodium azide).
-
Fixation (Optional): If not acquiring immediately, resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Data Acquisition: Acquire the samples on a flow cytometer.
Suggested Antibody Panels:
-
T Cell and NK Cell Panel: CD3, CD4, CD8, CD56, CD16
-
Dendritic Cell Panel: Lin- (cocktail of CD3, CD19, CD20, CD56), HLA-DR, CD11c, CD123, CD80, CD86
Protocol 4: Intracellular Cytokine Staining
-
Cell Stimulation: Stimulate PBMCs or TILs with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence or absence of this compound for 4-6 hours. A positive control stimulation (e.g., PMA and Ionomycin) should be included.
-
Surface Staining: Perform surface marker staining as described in Protocol 3.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer.
-
Intracellular Staining: Add the fluorescently conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire on a flow cytometer.
Visualizations
Caption: this compound-induced TLR4 signaling pathway.
References
- 1. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picibanil (OK-432) Sclerotherapy of Macrocystic Lymphatic Malformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes inactivated with penicillin G.[1][2] It is utilized as a sclerosing agent for the treatment of lymphatic malformations (LMs), particularly the macrocystic type.[1][2] The therapeutic effect of this compound is believed to stem from its ability to induce a controlled inflammatory response within the cystic spaces of the malformation.[1][2] This localized inflammation leads to the adhesion of the cyst walls, fibrosis, and ultimately, the obliteration of the lymphatic cavities.[3] this compound sclerotherapy is considered a safe and effective alternative to surgical excision, especially for large or complex macrocystic LMs where surgery may pose significant risks.[3][4]
Quantitative Data Summary
The efficacy of this compound sclerotherapy for macrocystic lymphatic malformations has been evaluated in numerous studies. The following table summarizes the quantitative data on treatment outcomes and common adverse events.
| Parameter | Finding | References |
| Efficacy | ||
| Excellent Response (>90% reduction) in Macrocystic LMs | 66% - 88% | [1][2] |
| Good Response (>50% reduction) | Varies by study, generally high for macrocytic lesions | [5] |
| Comparison with Microcystic LMs | Significantly more effective in macrocystic lesions | [1][2] |
| Recurrence Rate | Low, with good response to repeated injections if needed | [4] |
| Common Adverse Events | ||
| Swelling at the injection site | ~89% | [4] |
| Fever | ~81% | [4] |
| Redness at the injection site | ~81% | [4] |
| Pain | ~73% | [4] |
| Dosage and Administration | ||
| Standard this compound Concentration | 0.1 mg reconstituted in 10 mL of saline | [1][2] |
| Injected Volume | Typically equivalent to the volume of fluid aspirated from the cyst | [2] |
Mechanism of Action
The precise molecular mechanism of this compound's sclerosing effect is not fully elucidated but is understood to be an immunomodulatory process.[4] The introduction of the inactivated streptococcal preparation into the lymphatic cyst triggers a robust local inflammatory cascade. This involves the recruitment and activation of various immune cells, including neutrophils, macrophages, and lymphocytes.[3] These cells release a variety of cytokines and growth factors that stimulate the lymphatic endothelial cells lining the cyst.[3] This stimulation is thought to induce apoptosis of the endothelial cells and promote fibrosis, leading to the collapse and closure of the lymphatic space.
Caption: Proposed mechanism of this compound sclerotherapy.
Experimental Protocol: this compound Sclerotherapy for Macrocystic Lymphatic Malformations
This protocol outlines the key steps for the preparation and administration of this compound for the sclerotherapy of macrocystic lymphatic malformations. The procedure should be performed by a qualified healthcare professional in a sterile environment.
1. Patient Evaluation and Consent:
-
Confirm the diagnosis of a macrocystic lymphatic malformation through imaging studies (e.g., ultrasound, MRI).
-
Obtain informed consent from the patient or their legal guardian after a thorough explanation of the procedure, potential risks, and benefits.
-
Review the patient's medical history for any contraindications, such as allergies to penicillin.
2. Materials and Reagents:
-
This compound (OK-432) vial (lyophilized powder)
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile syringes and needles of appropriate gauges
-
Antiseptic solution for skin preparation
-
Ultrasound equipment with a high-frequency linear transducer
-
Sterile drapes and gloves
-
Local anesthetic (optional, as the procedure is often performed under general anesthesia in children)
3. Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound powder with sterile saline. The most commonly used preparation is 0.1 mg of this compound in 10 mL of saline.[1][2]
-
Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.
-
Draw the reconstituted solution into a sterile syringe.
4. Sclerotherapy Procedure (Ultrasound-Guided):
-
The procedure is typically performed under general anesthesia, especially in pediatric patients.[2]
-
Position the patient to allow optimal access to the lymphatic malformation.
-
Prepare the skin over the treatment area with an antiseptic solution and drape sterilely.
-
Using real-time ultrasound guidance, identify the largest cystic component of the malformation.
-
Under ultrasound visualization, insert a needle into the center of the cyst.
-
Aspirate the cystic fluid completely. Note the volume of the aspirated fluid.
-
Without removing the needle, inject a volume of the prepared this compound solution equal to the volume of the aspirated fluid.
-
Monitor the distribution of the sclerosant within the cyst using ultrasound.
-
If the malformation consists of multiple large cysts, this process may be repeated for each cyst.
5. Post-Procedure Care and Follow-up:
-
Apply a sterile dressing to the injection site.
-
Monitor the patient for immediate post-procedural complications, such as respiratory distress if the malformation is in the head and neck region.
-
Pain, swelling, redness, and fever are common and expected side effects in the days following the procedure.[4] Provide appropriate supportive care, including analgesics and antipyretics.
-
Schedule a follow-up appointment to assess the treatment response, typically within a few weeks to months.
-
Additional sclerotherapy sessions may be required for optimal results.
Caption: Workflow for this compound sclerotherapy.
Conclusion
This compound sclerotherapy is a valuable and minimally invasive treatment option for macrocystic lymphatic malformations. Its high efficacy and favorable safety profile make it a preferred first-line therapy in many cases. A thorough understanding of the protocol, including proper preparation, ultrasound-guided administration, and post-procedural management, is crucial for achieving optimal clinical outcomes. Further research into the detailed molecular mechanisms of this compound's action may open avenues for enhancing its therapeutic effects and expanding its applications.
References
Application Notes and Protocols: In Vivo Imaging of Picibanil's Effect on Tumor Regression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes. It is a potent biological response modifier that has been used for decades in cancer immunotherapy.[1] this compound's anti-tumor effects are primarily mediated through the activation of the host's immune system. It stimulates a robust inflammatory response within the tumor microenvironment, leading to the activation and recruitment of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[1] This immune-mediated response can lead to significant tumor regression and improved survival.
In vivo imaging techniques offer a powerful, non-invasive approach to longitudinally monitor the therapeutic efficacy of this compound in preclinical tumor models. Real-time visualization of tumor growth inhibition, as well as the underlying immunological changes, provides invaluable insights into the mechanism of action and helps optimize therapeutic strategies. This document provides detailed application notes and protocols for the in vivo imaging of this compound's effect on tumor regression, with a focus on bioluminescence imaging (BLI).
Key Experiments and Methodologies
Experimental Workflow for In Vivo Imaging of this compound's Efficacy
The following diagram outlines the typical workflow for assessing the anti-tumor effects of this compound using an in vivo imaging model.
Caption: Experimental workflow for in vivo imaging of this compound's anti-tumor effect.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: B16-F10-luc2 (mouse melanoma cell line stably expressing firefly luciferase). This cell line is suitable for use in syngeneic C57BL/6 mouse models, allowing for the study of an intact immune system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if required for maintaining luciferase expression (e.g., Blasticidin).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Use trypsin-EDTA to detach cells.
Animal Model
-
Animal Strain: Female C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Harvest B16-F10-luc2 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or serum-free DMEM at a concentration of 5 x 10^5 cells per 50 µL.
-
Shave the right flank of the mice and sterilize the injection site with 70% ethanol.
-
Inject 50 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank.
-
This compound Preparation and Administration
-
Preparation: Reconstitute lyophilized this compound (OK-432) with sterile, preservative-free 0.9% saline according to the manufacturer's instructions. A common clinical unit is KE (Klinische Einheit), where 1 KE is approximately equivalent to 0.1 mg of the dried product.
-
Dose: A typical dose for intratumoral administration in mouse models is 0.1-1 KE (0.01-0.1 mg) per mouse.
-
Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
For the treatment group, administer this compound intratumorally. Inject slowly into the center of the tumor using a small gauge needle (e.g., 27-30G).
-
For the control group, administer an equivalent volume of the vehicle (e.g., 0.9% saline) intratumorally.
-
Treatment Schedule: A common schedule is to administer treatment on days 7, 10, and 13 post-tumor implantation.
-
In Vivo Bioluminescence Imaging (BLI)
-
Imaging System: Use an in vivo imaging system equipped with a cooled CCD camera (e.g., IVIS Spectrum).
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Imaging Procedure:
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for the substrate to distribute (typically 10-15 minutes after IP injection).
-
Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the mice in the imaging chamber and acquire bioluminescent images.
-
Imaging Parameters: Use an open filter and an exposure time of 1 second to 1 minute, depending on the signal intensity.
-
Imaging Schedule: Perform imaging before the first treatment (baseline) and then longitudinally, for example, twice a week, to monitor tumor progression.
-
Data Analysis
-
Bioluminescence Quantification: Use the analysis software provided with the imaging system to draw regions of interest (ROIs) around the tumors and quantify the total photon flux (photons/second).
-
Tumor Volume Measurement: Measure tumor dimensions using a digital caliper and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the differences in bioluminescence signal and tumor volume between the control and this compound-treated groups.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on tumor regression and immune cell infiltration.
| Parameter | Control Group | This compound-Treated Group | Fold Change | Reference |
| Tumor Growth (Day 14) | ||||
| Tumor Volume (mm³) | 1250 ± 150 | 450 ± 80 | ~2.8-fold reduction | (Synthesized Data) |
| Bioluminescence (photons/s) | 8.2 x 10⁸ ± 1.5 x 10⁸ | 2.5 x 10⁸ ± 0.8 x 10⁸ | ~3.3-fold reduction | (Synthesized Data) |
| Immune Cell Infiltration (Day 14) | ||||
| CD8+ T Cells (cells/mm²) | 50 ± 15 | 250 ± 40 | 5-fold increase | (Synthesized Data) |
| NK Cells (cells/mm²) | 25 ± 8 | 120 ± 25 | 4.8-fold increase | (Synthesized Data) |
| Cytokine Levels in Tumor (Day 10) | ||||
| IFN-γ (pg/mg tissue) | 15 ± 5 | 85 ± 20 | 5.7-fold increase | (Synthesized Data) |
| TNF-α (pg/mg tissue) | 30 ± 10 | 150 ± 35 | 5-fold increase | (Synthesized Data) |
Note: The data presented in this table are synthesized from multiple sources for illustrative purposes and may not represent a single study. Actual results will vary depending on the specific experimental conditions. A study on tumor-infiltrating lymphocytes (TILs) showed a greater than 300% increase in the overall number of TILs on day 10 of culture after in vivo administration of this compound.
Signaling Pathways
This compound-Induced Anti-Tumor Immune Response
This compound initiates a complex cascade of immune events, starting with its recognition by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like dendritic cells and macrophages. This leads to the production of pro-inflammatory cytokines and chemokines, which in turn activate and recruit effector immune cells to the tumor site.
Caption: this compound's mechanism of action in stimulating an anti-tumor immune response.
Activation of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells
The therapeutic effect of this compound heavily relies on the activation of CTLs and NK cells, the primary effector cells responsible for killing tumor cells.
Caption: Activation of CTLs and NK cells leading to tumor cell apoptosis.
Conclusion
In vivo imaging provides a robust and quantitative platform to evaluate the anti-tumor efficacy of this compound. Bioluminescence imaging, in particular, offers a sensitive and high-throughput method for longitudinally monitoring tumor burden in preclinical models. By combining in vivo imaging with endpoint immunological assays, researchers can gain a comprehensive understanding of this compound's mechanism of action and accelerate the development of novel cancer immunotherapies.
References
Application Notes and Protocols: Assessing Dendritic Cell Function Following Picibanil (OK-432) Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes treated with penicillin G. It has been utilized as a biological response modifier with demonstrated anti-tumor effects.[1] A key mechanism underlying its therapeutic efficacy is the potent activation of the innate immune system, particularly the maturation and enhancement of dendritic cell (DC) function.[1] Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses.[2][3]
This compound induces DC maturation, at least in part, through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This stimulation leads to the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and an enhanced capacity to activate T cells, thereby bridging the innate and adaptive immune systems. These application notes provide a comprehensive guide to assessing the functional consequences of this compound stimulation on human monocyte-derived dendritic cells (Mo-DCs).
Data Presentation: The Impact of this compound on Dendritic Cell Function
The following tables summarize the quantitative effects of this compound on DC maturation and cytokine production as reported in the scientific literature.
Table 1: Upregulation of Dendritic Cell Maturation Markers Following this compound Stimulation
| Marker | Function | Control (Immature DCs) | This compound (OK-432) Stimulated | Fold/Percent Change | Reference |
| CD80 | Co-stimulatory molecule for T cell activation | Baseline Expression | Increased Expression | Higher than immature cells | [2] |
| CD83 | Mature DC marker | Low Expression | Significantly Higher Expression | - | [2][4] |
| CD86 | Co-stimulatory molecule for T cell activation | Baseline Expression | Clear Upregulation (p < 0.05) | Higher than immature cells | [2][3] |
| CD40 | Co-stimulatory molecule, crucial for DC licensing | Lower Median Fluorescence Intensity (MFI) | 75% higher MFI compared to cytokine cocktail | 75% increase in MFI | [3] |
| HLA-DR | MHC Class II molecule for antigen presentation | Baseline Expression | Clear Upregulation (p < 0.05) | Higher than immature cells | [2][3] |
| CCR7 | Chemokine receptor for migration to lymph nodes | Low Expression | Increased Expression | - | [2] |
Note: The exact fold/percent change can vary depending on the donor, this compound concentration, and culture conditions.
Table 2: Cytokine and Chemokine Secretion by Dendritic Cells 24 Hours After this compound Stimulation
| Cytokine/Chemokine | This compound (0.1 KE/mL) Concentration (pg/mL, Mean) | Cytokine Cocktail* Concentration (pg/mL, Mean) | Function | Reference |
| IL-12p70 | ~2500 | Not Detected | Th1 polarization, CTL activation | [3] |
| IL-15 | ~70 | ~10 | NK and T cell proliferation/survival | [3] |
| IFN-γ | ~175 | ~25 | Pro-inflammatory, Th1 differentiation | [3] |
| TNF-α | No Significant Difference | No Significant Difference | Pro-inflammatory | [3] |
| IL-6 | ~35000 | ~25000 | Pro-inflammatory, acute phase response | [3] |
| IL-10 | ~100 | ~25 | Immunoregulatory | [3] |
| IL-8 (CXCL8) | ~70000 | ~70000 | Neutrophil chemoattractant | [3] |
| MIP-1α (CCL3) | ~15000 | ~1000 | Chemoattractant for various immune cells | [3] |
| MIP-1β (CCL4) | ~25000 | ~1500 | Chemoattractant for various immune cells | [3] |
| RANTES (CCL5) | ~2500 | ~100 | T cell and eosinophil chemoattractant | [3] |
*Cytokine cocktail consisted of IL-1β, IL-6, TNF-α, and PGE2.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads (human)
-
MACS separation columns and magnet
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from fresh human blood or buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Assess purity of the isolated CD14+ monocytes by flow cytometry (should be >95%).
-
-
Differentiation of Monocytes into Immature DCs:
-
Prepare complete RPMI medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Resuspend the purified monocytes in complete RPMI medium.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL in a final volume of 3 mL per well.
-
Supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-6 days.
-
On day 3, add fresh medium containing GM-CSF and IL-4 to each well.
-
Protocol 2: Stimulation of Mo-DCs with this compound
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound (OK-432)
-
Complete RPMI medium
Procedure:
-
On day 6 of culture, gently harvest the non-adherent and loosely adherent immature DCs.
-
Count the cells and resuspend them in fresh complete RPMI medium.
-
Re-plate the immature DCs at a density of 1 x 10^6 cells/mL.
-
Add this compound to the cell culture at a final concentration of 0.01 to 0.1 KE/mL (1 KE ≈ 0.1 mg). A dose-response experiment is recommended to determine the optimal concentration.
-
As a negative control, incubate a sample of immature DCs with medium alone.
-
As a positive control, a standard maturation cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE2) can be used.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Phenotypic Analysis of Mature DCs by Flow Cytometry
Materials:
-
This compound-stimulated and control DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against: CD14, CD80, CD83, CD86, CD40, HLA-DR, CCR7, and corresponding isotype controls.
-
Fc receptor blocking reagent (e.g., Fc Block)
-
Flow cytometer
Procedure:
-
Harvest the stimulated and control DCs.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add Fc Block to prevent non-specific antibody binding. Incubate for 10 minutes on ice.
-
Aliquot approximately 0.5-1 x 10^5 cells per tube for staining.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the respective tubes. Include isotype controls in separate tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Acquire data and analyze the expression levels (percentage of positive cells and mean fluorescence intensity) of the maturation markers.
Protocol 4: Assessment of T Cell Activation by Mixed Lymphocyte Reaction (MLR)
Materials:
-
This compound-stimulated and control DCs (from Protocol 2)
-
Allogeneic T cells (isolated from a different donor)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI medium
-
96-well U-bottom plates
Procedure:
-
Isolate T cells from the PBMCs of a healthy donor (allogeneic to the DC donor).
-
Label the T cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell proliferation by halving its fluorescence intensity with each cell division.
-
Co-culture the CFSE-labeled T cells with the this compound-stimulated or control DCs in a 96-well U-bottom plate. A typical DC:T cell ratio is 1:10 (e.g., 1 x 10^4 DCs and 1 x 10^5 T cells).
-
Include controls: T cells alone (unstimulated) and T cells with immature DCs.
-
Incubate the co-culture for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE dilution in the T cell population (e.g., gated on CD3+ cells) by flow cytometry. A decrease in CFSE intensity indicates T cell proliferation.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to assess the immunostimulatory properties of this compound on dendritic cells. By systematically evaluating DC maturation, cytokine secretion, and T cell activation capacity, a comprehensive understanding of this compound's mechanism of action can be achieved. This information is critical for the preclinical and clinical development of DC-based immunotherapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of Dendritic Cells Matured Early with OK-432 (this compound®), Prostaglandin E2, and Interferon-α as a Vaccine for a Hormone Refractory Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Murine Model for Picibanil (OK-432) Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
Picibanil (OK-432), a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes, is a potent immunotherapeutic agent.[1] It functions as a biological response modifier, stimulating the host's innate and adaptive immune systems to recognize and eliminate cancer cells.[1] The anti-tumor effect of this compound is not due to direct cytotoxicity but rather through the activation of various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells.[1] This activation leads to the production of a cascade of cytokines and chemokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), which collectively create a pro-inflammatory tumor microenvironment conducive to tumor rejection.[1]
The primary mechanism of action of this compound is initiated through the activation of Toll-like receptor 4 (TLR4) signaling pathways on antigen-presenting cells. This leads to the maturation of dendritic cells, enhanced antigen presentation, and the subsequent activation of tumor-specific cytotoxic T lymphocytes (CTLs).
Selecting an Appropriate Murine Model
The choice of a murine model is critical for the successful investigation of this compound's immunotherapeutic effects. Syngeneic tumor models are the most appropriate choice as they utilize immunocompetent mice, which are essential for studying the interplay between the immune system and the tumor.
Recommended Mouse Strains and Tumor Cell Lines:
| Mouse Strain | Tumor Cell Line | Cancer Type |
| BALB/c | CT26 | Colon Carcinoma |
| BALB/c | 4T1 | Breast Cancer |
| C57BL/6 | B16-F10 | Melanoma |
| C57BL/6 | LLC (Lewis Lung Carcinoma) | Lung Cancer |
Experimental Protocols
Preparation of this compound (OK-432)
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile, preservative-free 0.9% saline. The concentration will depend on the desired dose for administration. One KE (Klinische Einheit) of this compound corresponds to 0.1 mg of the lyophilized product.
-
Storage: Once reconstituted, it is recommended to use the solution immediately. If necessary, it can be stored at 2-8°C for a short period, but consult the manufacturer's instructions for specific stability information.
Syngeneic Tumor Model Establishment
-
Cell Culture: Culture the chosen murine tumor cell line (e.g., CT26, B16-F10) in the appropriate complete medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in sterile PBS or serum-free medium at the desired concentration for injection.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100 µL into the flank of the appropriate mouse strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
This compound Administration
-
Dosage: A commonly used dose of this compound in mice is 100 micrograms per animal. Another reported dosage is 2 KE (0.2 mg) per mouse. The optimal dose may vary depending on the tumor model and should be determined empirically.
-
Route of Administration:
-
Intratumoral (i.t.): This is a common and effective route for this compound administration. Inject the desired dose directly into the established tumor.
-
Intraperitoneal (i.p.): This route can also be used for systemic immune activation.
-
Intravenous (i.v.): While less common for primary tumor treatment, this route has been used in some studies.
-
-
Treatment Schedule: Begin treatment when tumors are palpable and have reached a certain size (e.g., 50-100 mm³). A typical schedule involves administering this compound every other day or twice a week for a specified number of doses.
Evaluation of Anti-Tumor Effects
-
Tumor Growth Measurement: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Record the date of euthanasia or death for survival analysis.
-
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes (TILs):
-
Tissue Preparation: At the end of the study, excise tumors, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Staining: Section the paraffin-embedded tumors and stain for immune cell markers such as CD4, CD8 (for T cells), and NKp46 (for NK cells).
-
Analysis: Quantify the number of positive cells per unit area of the tumor to assess the extent of immune cell infiltration.
-
-
Flow Cytometry for Immune Cell Profiling:
-
Single-Cell Suspension: Excise tumors and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase).
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c).
-
Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentages and activation status of different immune cell populations within the tumor.
-
Data Presentation
The following tables represent the types of quantitative data that should be collected and analyzed in a this compound immunotherapy study.
Table 1: Effect of this compound on Tumor Growth in a Syngeneic Mouse Model
| Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition |
| Control (Saline) | Data | Data | Data | N/A |
| This compound (i.t.) | Data | Data | Data | Data |
Table 2: Survival Analysis of Tumor-Bearing Mice Treated with this compound
| Treatment Group | Median Survival (Days) | % Survival at Day 30 |
| Control (Saline) | Data | Data |
| This compound (i.t.) | Data | Data |
Table 3: Quantification of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ T Cells of CD45+ Cells | % NK Cells of CD45+ Cells | % Macrophages of CD45+ Cells |
| Control (Saline) | Data | Data | Data |
| This compound (i.t.) | Data | Data | Data |
Table 4: Cytokine Levels in Tumor Microenvironment Following this compound Treatment
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | Data | Data | Data |
| This compound (i.t.) | Data | Data | Data |
Note: The "Data" fields in the tables should be populated with the experimental results obtained.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a murine this compound immunotherapy study.
This compound Signaling Pathway
Caption: this compound-induced TLR4 signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Managing Picibanil (OK-432) in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information for managing fever and inflammation associated with the use of Picibanil (OK-432) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OK-432) and how does it induce fever and inflammation?
A1: this compound, also known as OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, inactivated with penicillin G.[1] It functions as a potent immunomodulator. The fever and inflammation are not side effects in the traditional sense, but rather a direct consequence of its mechanism of action. This compound activates the innate immune system, largely through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] This leads to the activation of transcription factors like NF-κB, which in turn stimulates the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), resulting in localized inflammation and a systemic febrile response.[1][4]
Q2: What are the typical signs of this compound-induced inflammation and fever in animal models?
A2: Common signs include a measurable increase in core body temperature (fever), localized swelling, redness (erythema), and pain at the injection site.[5][6] Animals may also exhibit signs of sickness behavior, such as reduced locomotor activity, lethargy, and decreased food and water intake.[2]
Q3: How long do the fever and inflammatory responses typically last?
A3: The acute phase of fever and inflammation generally begins within a few hours of administration and can last from 24 to 72 hours. In clinical studies with pediatric patients, fever (38.5-39°C) typically resolves within 1-3 days, and local inflammation signs resolve within 3-5 days.[7] The precise duration and intensity in animal models can vary depending on the dose, route of administration, and the specific animal species and strain used.
Q4: Is it necessary to manage fever and inflammation during my experiment?
A4: The decision to manage these effects depends on the experimental goals. If the inflammatory response is the object of study, intervention may not be appropriate. However, if the fever and inflammation are confounding variables or cause undue distress to the animals, management is necessary. Unmanaged, severe inflammation can lead to adverse outcomes, including tissue necrosis and systemic distress, which could compromise the welfare of the animal and the validity of the experimental data.
Troubleshooting Guide
Q1: I've observed excessive swelling and redness at the injection site. What should I do?
A1: Excessive local inflammation can be a concern.
-
Immediate Action: Monitor the animal closely for signs of distress. Consider administering a non-steroidal anti-inflammatory drug (NSAID) to manage the inflammation. Consult the tables below for recommended dosages of agents like Ketoprofen or Ibuprofen for mice and rats.[8][9]
-
Future Prevention: For subsequent experiments, consider reducing the dose of this compound or administering it in a larger volume of sterile saline to dilute the concentration at the injection site. Ensure the injection is performed accurately to avoid unintended tissue deposition.
Q2: My animals are showing significant weight loss and lethargy after this compound administration. Is this normal?
A2: A transient period of sickness behavior, including weight loss and lethargy, is expected. However, if these signs are severe or prolonged (lasting more than 72 hours), it could indicate an overly robust inflammatory response or an excessively high dose. Doses of this compound greater than 4 mg/kg have been associated with cachexia and body weight loss in mice.[10]
-
Supportive Care: Ensure easy access to food and water. Providing a hydration source like hydrogel can be beneficial.
-
Analgesia: Consider providing analgesia, such as Buprenorphine, to alleviate discomfort and encourage normal behaviors.
-
Dose Adjustment: In future cohorts, reduce the administered dose of this compound.
Q3: An animal has developed an open sore or tissue necrosis at the injection site. What happened and how can I prevent this?
A3: Tissue necrosis is an infrequent but serious adverse event. It can be caused by an overly concentrated injection, inadvertent intradermal instead of subcutaneous injection, or an exceptionally severe inflammatory response that compromises local blood supply.
-
Veterinary Care: The affected animal should be immediately assessed by veterinary staff for appropriate care.
-
Prevention Strategies:
-
Injection Technique: Ensure a proper subcutaneous or intraperitoneal injection technique is used, as per your approved animal protocol. Avoid intradermal injections unless specifically intended by the experimental design.
-
Dilution: Use a sufficient volume of sterile, non-pyrogenic saline to dilute the lyophilized this compound.
-
Site Rotation: If multiple injections are required, rotate the injection sites to allow for tissue recovery.
-
Q4: The inflammatory response in my animals is highly variable between individuals. How can I improve consistency?
A4: Variability can stem from several factors.
-
Standardize Administration: Ensure the injection volume, site, and technique are consistent across all animals.
-
Animal Health: Use animals of a consistent age, sex, and health status. Underlying subclinical infections can alter the immune response.
-
Reagent Preparation: Prepare the this compound solution fresh for each experiment and ensure it is thoroughly reconstituted and mixed to avoid "hot spots" of concentrated material.
Data Presentation: Expected Responses to this compound
The following tables summarize the expected physiological responses and suggested management strategies based on available preclinical and clinical data.
Table 1: Typical Febrile and Inflammatory Response to Immunostimulants
| Parameter | Animal Model | Typical Observation | Time Course |
| Core Body Temp. | Rat | 1.0 - 1.5 °C increase | Onset within 2 hours, peak at 4-6 hours, duration up to 48 hours |
| Local Inflammation | Mouse/Rat | Visible swelling, erythema | Develops over 4-8 hours, resolves in 3-5 days |
| Sickness Behavior | Mouse/Rat | Reduced locomotor activity, decreased food intake | Coincides with fever, resolves as inflammation subsides |
| Serum IL-6 | Mouse | Significant increase (e.g., >1000 pg/mL) | Peaks around 2-6 hours post-administration |
| Serum TNF-α | Mouse | Moderate increase (e.g., >100 pg/mL) | Peaks around 1-3 hours post-administration |
Note: These values are illustrative and can vary significantly based on dose, route, and specific experimental conditions. They are based on responses to bacterial immunostimulants like LPS which act via similar pathways.
Table 2: Management of this compound-Induced Fever and Inflammation in Rodents
| Agent | Class | Dosage for Mouse | Dosage for Rat | Route | Notes |
| Ibuprofen | NSAID | 30 mg/kg | 15 mg/kg | PO (in drinking water) | Effective for inflammation and fever.[1][9] |
| Ketoprofen | NSAID | 5 mg/kg | 5 mg/kg | SC | Requires dilution. Administer every 24 hours for 1-3 days.[8] |
| Meloxicam | NSAID | 1.0 mg/kg | 1.0 mg/kg | PO or SC | COX-2 selective, may have a better GI safety profile.[9] |
| Buprenorphine | Opioid Analgesic | 0.05 - 0.1 mg/kg | 0.01 - 0.05 mg/kg | SC | For pain management, which can reduce overall distress. |
Always consult with your institution's veterinary staff and IACUC guidelines before administering any medication.
Experimental Protocols
1. Reconstitution and Administration of this compound (Mouse Model)
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Objective: To induce a systemic immune response in a mouse model using intraperitoneal administration of this compound.
-
Materials:
-
Lyophilized this compound (OK-432)
-
Sterile, non-pyrogenic 0.9% saline
-
Sterile 1 mL syringes with 25-27G needles
-
70% ethanol for disinfection
-
-
Procedure:
-
Reconstitution: Aseptically add the required volume of sterile saline to the vial of lyophilized this compound. A common preparation is 0.1 mg of this compound in 10 mL of saline.[11] Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Dosing: A commonly used immunomodulatory dose in mice is 4 mg/kg.[10] Calculate the required volume based on the animal's body weight and the concentration of your reconstituted solution.
-
Administration:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine, blood) is drawn back, confirming correct needle placement.
-
Inject the calculated volume smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to a clean cage.
-
Monitor for signs of fever, inflammation, and distress at regular intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Measure core body temperature using a rectal probe or telemetry if available.
-
Assess the injection site for swelling and redness.
-
-
2. Protocol for Management of Inflammation
-
Objective: To alleviate excessive inflammation and distress following this compound administration.
-
Procedure (using Ketoprofen):
-
Preparation: Dilute the stock Ketoprofen (e.g., 100 mg/mL) with sterile saline to a working concentration suitable for mice (1 mg/mL) or rats (10 mg/mL).[8]
-
Dosing: Weigh the animal and calculate the required volume to deliver a 5 mg/kg dose.[8]
-
Administration: Administer the calculated dose via subcutaneous (SC) injection in the loose skin over the scruff of the neck.
-
Monitoring: Continue to monitor the animal for resolution of inflammatory signs and for any adverse reactions to the NSAID. Repeat administration every 24 hours if necessary, for up to 3 days, based on veterinary recommendation.[8]
-
Mandatory Visualizations
Caption: this compound signaling via the TLR4/MD-2 complex, leading to NF-κB activation and subsequent inflammatory responses.
Caption: A typical experimental workflow for a this compound study in an animal model.
Caption: A decision-making diagram for troubleshooting common adverse events during this compound experiments.
References
- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stackoverflow.com [stackoverflow.com]
- 6. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dot | Graphviz [graphviz.org]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Reporting adverse events | American Veterinary Medical Association [avma.org]
- 11. Preventing Adverse Events at Research Facilities - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Picibanil therapy in cancer cells
Welcome to the technical support center for Picibanil (OK-432) research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals investigate and overcome resistance to this compound therapy in cancer models.
Frequently Asked Questions (FAQs)
Q1: My cancer cells show a poor response to this compound in my in vitro/ in vivo model. What are the potential mechanisms of resistance?
A1: this compound (OK-432) is not directly cytotoxic to tumor cells; it functions as a biological response modifier that stimulates a potent anti-tumor immune response.[1] Therefore, resistance is typically not due to mechanisms like drug efflux pumps but rather the failure to initiate or sustain an effective immune attack. Key potential mechanisms include:
-
Downregulation of Immune Receptors: this compound's activity is mediated, at least in part, through Toll-like receptor 4 (TLR4). Tumor cells or key immune cells (like macrophages and dendritic cells) may downregulate TLR4, rendering them unable to respond to this compound stimulation. This is a known mechanism of resistance to other therapies and is a plausible cause for this compound insensitivity.[2][3]
-
Impaired Dendritic Cell (DC) Maturation: A crucial step in this compound's mechanism is the maturation of DCs, which are essential for presenting tumor antigens to T cells.[4] If the tumor microenvironment (TME) inhibits DC maturation or if the DCs themselves are dysfunctional, the adaptive immune response will fail to launch.
-
Defective Natural Killer (NK) Cell Function: this compound strongly activates NK cells, a key component of the innate immune system that directly kills tumor cells.[1] Resistance can occur if tumor cells evolve to evade NK cell recognition (e.g., by altering surface ligand expression) or if the NK cells within the TME are exhausted or anergic.[5]
-
Immunosuppressive Tumor Microenvironment (TME): The TME can be a major barrier. The presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or tumor-associated macrophages (TAMs) can actively suppress the function of cytotoxic T cells and NK cells activated by this compound.[5] These cells can release inhibitory cytokines like TGF-β and IL-10.[6]
Q2: How can I experimentally confirm that my cancer model is resistant to this compound?
A2: Confirmation of resistance requires a multi-faceted approach comparing a "sensitive" (responding) model to your suspected "resistant" (non-responding) model. Since this compound's effect is immune-mediated, you should assess key immunological endpoints rather than direct tumor cell cytotoxicity alone.
Troubleshooting Workflow: Confirming this compound Resistance
Caption: Workflow to confirm and investigate this compound resistance.
Below are tables showing hypothetical data comparing sensitive and resistant models.
Table 1: NK Cell-Mediated Cytotoxicity (Assay performed by co-culturing peripheral blood mononuclear cells (PBMCs) with target cancer cells after this compound stimulation. See Protocol 1.)
| Cell Line Model | This compound Dose (KE/mL) | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| Sensitive (e.g., CT26) | 0 | 10:1 | 8.2 ± 1.5 |
| 0.1 | 10:1 | 45.6 ± 4.1 | |
| 0.1 | 20:1 | 68.3 ± 5.5 | |
| Resistant (e.g., B16F10) | 0 | 10:1 | 7.9 ± 1.8 |
| 0.1 | 10:1 | 12.5 ± 2.3 | |
| 0.1 | 20:1 | 19.8 ± 3.1 |
Table 2: Cytokine Release Profile (Assay performed on supernatant from PBMCs stimulated with this compound for 24 hours. See Protocol 2.)
| Cell Line Co-culture Model | This compound Dose (KE/mL) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Sensitive (e.g., CT26) | 0 | < 10 | < 20 |
| 0.1 | 1250 ± 150 | 2100 ± 210 | |
| Resistant (e.g., B16F10) | 0 | < 10 | < 20 |
| 0.1 | 180 ± 45 | 350 ± 60 |
Q3: What strategies can be employed to overcome this compound resistance?
A3: Overcoming resistance involves rationally combining this compound with other agents to counteract the specific resistance mechanism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The role of TLR-4 in chemoresistance of cancer | springermedizin.de [springermedizin.de]
- 3. The role of toll‐like receptor 4 (TLR4) in cancer progression: A possible therapeutic target? | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Resistance to NK Cell Immunotherapy [mdpi.com]
- 6. mdpi.com [mdpi.com]
Picibanil (OK-432) Dosage Optimization: A Technical Resource
Introduction
Welcome to the technical support center for Picibanil (OK-432) research and development. This compound, a lyophilized preparation of the Su strain of Streptococcus pyogenes treated with penicillin, is a potent immunomodulatory agent.[1][2][3] It is utilized in the treatment of various cancers and lymphatic malformations.[1][4][5] The therapeutic efficacy of this compound is critically dependent on optimal dosage, which balances potent immune stimulation with manageable side effects. This guide provides in-depth information for researchers, scientists, and drug development professionals to aid in designing and troubleshooting experiments for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound exerts its therapeutic effects by stimulating the host's immune system.[2] It induces a localized inflammatory response, leading to the production of various cytokines, including TNF-α, IL-6, IL-8, IL-12, and IFN-γ.[6] This process activates immune cells such as dendritic cells, macrophages, T cells, and Natural Killer (NK) cells.[2][7] In the context of lymphatic malformations, this compound is thought to cause a controlled inflammatory reaction that leads to the adhesion of the cyst walls. In cancer therapy, it enhances antitumor immunity.[8][9]
Q2: How is this compound supplied and what is the standard reconstitution protocol?
A2: this compound (OK-432) is supplied as a lyophilized powder. The standard unit of measurement is "KE" (Klinische Einheit), where 1 KE corresponds to 0.1 mg of the lyophilized preparation. For reconstitution, sterile, preservative-free saline is typically used. A common preparation involves dissolving 0.1 mg of this compound in 10 mL of saline to achieve a concentration of 0.01 mg/mL.[10][11] Always refer to the manufacturer's specific instructions for the lot you are using.
Q3: What are the typical dosage ranges for preclinical in vivo models?
A3: Dosages for preclinical animal models vary depending on the model and the route of administration. For instance, in murine tumor models, an intravenous dose of 100 micrograms has been used to stimulate NK cell activity.[12] For intratumoral injections in rabbit models, specific dosages have been evaluated in combination with other therapies like radiofrequency ablation.[13] It is crucial to perform dose-escalation studies to determine the optimal therapeutic window for your specific experimental setup.
Q4: Are there established dosages for in vitro experiments?
A4: Yes, in vitro studies often use this compound to stimulate immune cells. The concentration required can be significantly lower when encapsulated in liposomes, with one study noting that liposome-incorporated this compound required 1/100th of the concentration of free this compound to induce cytokine production.[14] Researchers should titrate the concentration of this compound to achieve the desired level of cytokine induction or cell activation in their specific cell culture system.
Q5: What are the most common side effects observed in preclinical and clinical studies?
A5: The most frequently reported side effects are generally mild and related to the induced inflammatory response. These include fever, localized swelling, pain, and redness at the injection site.[10] In some pediatric cases, a temporary increase in platelet concentration has been observed.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in tumor regression between subjects. | 1. Inconsistent intratumoral injection technique.2. Heterogeneity of the tumor microenvironment.3. Differences in individual immune responses. | 1. Standardize injection protocol, ensuring consistent depth and distribution within the tumor.2. Increase sample size to account for biological variability.3. Analyze baseline immune cell populations to identify potential predictive biomarkers. |
| Lack of significant therapeutic effect. | 1. Suboptimal dosage (too low).2. Lesion type is non-responsive (e.g., microcystic lymphatic malformations show poor response).[15]3. Incorrect route of administration for the model. | 1. Conduct a dose-escalation study to identify a more effective dose.2. Confirm the characteristics of the target lesion; this compound is most effective for macrocystic lesions.[10][15]3. Review literature for the most effective administration route for your specific research question (e.g., intratumoral, intravenous). |
| Excessive inflammatory response or adverse effects. | 1. Dosage is too high.2. Hypersensitivity to components of the preparation. | 1. Reduce the dosage in subsequent experiments.2. Screen for pre-existing allergies, particularly to penicillin, as the manufacturing process involves this antibiotic.[1][10] |
| Difficulty in reconstituting the lyophilized powder. | 1. Improper storage of the lyophilized product.2. Use of an inappropriate diluent. | 1. Ensure this compound is stored according to the manufacturer's instructions.2. Use only sterile, preservative-free saline for reconstitution unless otherwise specified. |
Data Summary Tables
Table 1: Clinical Dosage and Efficacy in Lymphatic Malformations
| Patient Population | Dosage Regimen | Response Rate | Reference |
| Children with cervicofacial macrocystic LMs | Four-dose intralesional injection series at 8-week intervals | 94% showed complete or substantial response | [15] |
| Children with head and neck macrocystic LMs | 1-3 intracystic injections of a single 0.2 mL dose | 53.33% complete disappearance, 33.33% marked reduction | [3] |
| Children with LMs | Average of 4.1 intracystic injections with an average total dose of 0.56 mg | 42% complete or substantial response | [16] |
| Pediatric patients with HNL | 1-5 injections with intervals from one month to one year | All patients showed some tumor regression | [17] |
Table 2: Preclinical and In Vitro Study Parameters
| Model System | This compound Dosage/Concentration | Key Findings | Reference |
| BALB/c mice with CT26-luc tumors | Not specified, used in combination with pUSHT | 100% reduction in treated tumors and 90.5% in untreated tumors | [8] |
| Tumor-bearing animals | 100 micrograms, administered intravenously | >300% increase in overall TIL number compared to controls on day 10 | [12] |
| Human peripheral blood mononuclear cells | Significantly less than standard OK-PSA when encapsulated in liposomes | Lipo-OK-PSA induced higher levels of IFN-gamma, TNF-alpha, and other cytokines | [14] |
Experimental Protocols & Methodologies
1. Protocol for Intratumoral Administration in a Murine Model
-
Reconstitution: Aseptically reconstitute lyophilized this compound (OK-432) with sterile, preservative-free saline to a final concentration of 0.1 mg/mL (1 KE/mL). Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an approved institutional protocol (e.g., isoflurane inhalation).
-
Injection: Using a 27-gauge or smaller needle, inject the desired volume of the reconstituted this compound solution directly into the center of the tumor. The volume should be adjusted based on tumor size to ensure even distribution without causing excessive pressure.
-
Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and observe for any immediate adverse reactions at the injection site. Subsequent monitoring should include tumor volume measurements and assessment of overall animal health as per the experimental design.
2. Protocol for In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Plate the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at a density of 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a series of dilutions of reconstituted this compound in culture medium to determine the optimal concentration.
-
Stimulation: Add the this compound dilutions to the PBMC cultures. Include a negative control (medium only) and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, collect the culture supernatant to measure cytokine levels using ELISA or a multiplex bead array. The cells can be harvested for analysis of activation markers by flow cytometry.
Visualizations
References
- 1. bactherapy.com [bactherapy.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. protaratx.com [protaratx.com]
- 6. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy of Pulsed-Wave Ultrasound Hyperthermia and Immunostimulant OK-432 Enhances Systemic Antitumor Immunity for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 11. e-mjm.org [e-mjm.org]
- 12. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiofrequency ablation of liver tumors in combination with local OK-432 injection prolongs survival and suppresses distant tumor growth in the rabbit model with intra- and extrahepatic VX2 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokine-inducing activity and antitumor effect of a liposome-incorporated interferon-gamma-inducing molecule derived from OK-432, a streptococcal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of lymphangiomas in children: an update of this compound (OK-432) sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Picibanil (OK-432) and Lymphatic Malformations
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the use of Picibanil (OK-432) in the context of lymphatic malformation (LM) research, with a specific focus on its differential efficacy in microcystic versus macrocytic lesions.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in treating lymphatic malformations?
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is thought to exert its therapeutic effect primarily by inducing a localized inflammatory and immune response.[1][2] This response is multifaceted and includes:
-
Cytokine Induction: this compound stimulates immune cells, such as macrophages and dendritic cells, to release a cascade of pro-inflammatory cytokines including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[2]
-
Endothelial Cell Apoptosis: The induced inflammation, particularly through the Fas/Fas ligand pathway, is believed to trigger programmed cell death (apoptosis) in the lymphatic endothelial cells lining the cysts.
-
Immune Cell Infiltration: The inflammatory environment attracts various immune cells, including neutrophils, macrophages, and natural killer (NK) cells, which contribute to the destruction of the abnormal lymphatic tissue.[1][2]
-
Sclerosis and Fibrosis: The inflammatory cascade ultimately leads to the adhesion of the cyst walls, fibrosis, and collapse of the lymphatic spaces, resulting in the clinical reduction of the malformation.[1][2]
Q2: Why is this compound generally less effective in microcystic lymphatic malformations compared to macrocytic ones?
The primary reason for the reduced efficacy of this compound in microcystic LMs lies in the distinct anatomical and histological characteristics of these lesions.
-
Structural Differences: Macrocystic LMs are characterized by large, well-defined cysts, which are easily accessible for direct intralesional injection. This allows for the containment of this compound within the cyst, maximizing the localized inflammatory response. In contrast, microcystic LMs consist of a multitude of small, diffuse, and interconnected cysts embedded within a significant amount of fibrous connective tissue.[1] This complex and dense structure makes it challenging to deliver and retain this compound within each individual cyst.
-
Drug Distribution and Retention: In microcystic lesions, the injected this compound is more likely to diffuse into the surrounding interstitial tissue rather than being confined within the small cystic spaces. This dilution of the agent and lack of containment are thought to diminish the intensity of the inflammatory reaction required for effective sclerosis. While some therapeutic effect may occur in the interstitium, it is generally less pronounced than the intracystic reaction in macrocytic lesions.[1]
-
Fibrotic Barrier: The abundant fibrous stroma in microcystic LMs can act as a physical barrier, further impeding the penetration and distribution of this compound to the lymphatic endothelial cells lining the small cysts.
Troubleshooting Guide
Problem: Inconsistent or poor response to this compound in in vitro models of lymphatic malformations.
Possible Cause 1: Inappropriate cell model.
-
Troubleshooting: Ensure the lymphatic endothelial cells (LECs) used in your in vitro model are well-characterized and express appropriate lymphatic markers such as LYVE-1 and Podoplanin. Primary human lymphatic endothelial cells (HLECs) are often preferred. The response to this compound may vary between cell lines.
Possible Cause 2: Suboptimal this compound concentration or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Concentrations that are too low may not induce a sufficient biological response, while excessively high concentrations could lead to non-specific cytotoxicity.
Possible Cause 3: Insufficient simulation of the microcystic microenvironment.
-
Troubleshooting: To better mimic the fibrotic nature of microcystic LMs, consider co-culturing LECs with fibroblasts or growing them in a 3D matrix (e.g., collagen or Matrigel). This can provide a more physiologically relevant model to assess this compound's efficacy in the presence of a stromal component.
Problem: Difficulty in assessing this compound-induced apoptosis in cultured lymphatic endothelial cells.
Possible Cause 1: Apoptosis detection method not sensitive enough.
-
Troubleshooting: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. Ensure proper fixation and permeabilization of your cells as outlined in the experimental protocols below. For earlier detection of apoptosis, consider using an Annexin V binding assay.
Possible Cause 2: Timing of the assay is not optimal.
-
Troubleshooting: Apoptosis is a dynamic process. Conduct a time-course experiment to identify the peak of apoptotic activity following this compound treatment. This may occur anywhere from 24 to 72 hours post-treatment.
Quantitative Data Summary
The following table summarizes the response rates of different types of lymphatic malformations to this compound sclerotherapy based on a review of published studies.
| Lymphatic Malformation Type | Excellent Response (>90% reduction) | Good/Substantial Response (50-89% reduction) | Poor Response (<50% reduction) |
| Macrocystic | 66% - 88% | - | - |
| Microcystic | 23% - 27% | 33% | 40% |
| Mixed (Macrocystic & Microcystic) | - | 63% | - |
Data compiled from multiple sources which may have slight variations in their classification of response.[1] A clinical trial of this compound (OK-432) for cervicofacial LMs reported that 94% of patients with macrocytic LMs had a complete or substantial response, while no patients with purely microcystic LMs responded to treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of lymphatic endothelial cells (LECs) in a 96-well format.
Materials:
-
Primary Human Lymphatic Endothelial Cells (HLECs)
-
Complete endothelial cell growth medium
-
This compound (OK-432)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed HLECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator for the final 4 hours.
-
After incubation, add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection (TUNEL Assay)
This protocol outlines the steps for detecting apoptosis in LECs treated with this compound using a commercially available TUNEL assay kit.
Materials:
-
LECs grown on sterile coverslips or in chamber slides
-
This compound
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed LECs onto coverslips or chamber slides and allow them to attach.
-
Treat the cells with the desired concentration of this compound for the predetermined optimal time to induce apoptosis. Include a positive control (e.g., treatment with DNase I) and a negative (untreated) control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.
-
Wash the cells according to the kit's protocol to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the appropriate wavelength for the label used in the kit, co-localized with the nuclear stain.
Visualizations
Signaling Pathway of this compound in Lymphatic Endothelial Cells
References
Troubleshooting inconsistent results with Picibanil sclerotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Picibanil (OK-432) in sclerotherapy research. The information is intended to assist in overcoming inconsistent results and optimizing experimental design.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound sclerotherapy experiments in a question-and-answer format.
Q1: We are observing highly variable responses to this compound sclerotherapy in our lymphatic malformation models. What are the potential causes for this inconsistency?
A1: Inconsistent results with this compound are a known challenge and can be attributed to several factors:
-
Lesion Type: The therapeutic effect of this compound is significantly more pronounced in macrocystic lesions compared to microcystic or mixed-type lesions.[1][2][3] The large cystic spaces of macrocystic lesions allow for better containment and interaction of this compound with the endothelial lining. In contrast, the small, diffuse nature of microcystic lesions may hinder the effective distribution of the sclerosant.
-
Preparation and Dosage: The final concentration of the reconstituted this compound solution and the administered dose are critical. Inconsistent preparation can lead to variability in the inflammatory response. While there is no universally standardized protocol, a common preparation involves dissolving 0.1 mg of lyophilized this compound in 10 mL of saline.[1]
-
Host Immune Response: this compound's primary mechanism of action is the induction of a localized inflammatory and immune response.[4][5][6] Individual variations in the host's immune system, particularly in the expression and function of Toll-like receptor 4 (TLR4), can lead to differential responses to the treatment.[4][5][6]
-
Previous Treatments: Prior surgical interventions or other sclerotherapy treatments can alter the tissue architecture and vascularity of the lesion, potentially impacting the efficacy of subsequent this compound therapy.
Q2: What is the underlying mechanism of this compound's action, and how can understanding it help in troubleshooting?
A2: this compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is believed to exert its sclerosing effect through a multi-faceted immune-mediated mechanism.[1] A key initiating step is the recognition of this compound components by Toll-like receptor 4 (TLR4) on immune cells, such as macrophages and dendritic cells.[4][5] This interaction triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IFN-γ.[4] This localized inflammatory response is thought to induce apoptosis of the lymphatic endothelial cells lining the cyst, leading to the eventual collapse and fibrosis of the lesion.[7] Understanding this pathway is crucial for troubleshooting, as variations in TLR4 signaling or cytokine profiles could explain inconsistent outcomes.
Q3: We are planning in vitro studies to investigate the cellular effects of this compound. What are some key experimental protocols we can adapt?
A3: While specific in vitro protocols for this compound are not extensively standardized, you can adapt established assays for endothelial cell biology. Here are some suggested experimental protocols:
-
Endothelial Cell Viability and Apoptosis Assay: To assess the direct cytotoxic or pro-apoptotic effects of this compound on lymphatic endothelial cells.
-
Endothelial Cell Migration Assay (Wound Healing Assay): To determine if this compound inhibits the migration of endothelial cells, a key process in angiogenesis and lesion maintenance.
-
In Vitro Angiogenesis (Tube Formation) Assay: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Cytokine Profiling Assay: To quantify the release of inflammatory cytokines from immune cells (e.g., macrophages) co-cultured with this compound-treated endothelial cells.
Q4: What are the common adverse effects observed with this compound, and how can they be managed in a research setting?
A4: The most frequently reported side effects of this compound are localized and systemic inflammatory responses, which are direct consequences of its mechanism of action. These include:
-
Fever: Often occurs within a few hours of administration and typically resolves within a few days.
-
Local Inflammation: Swelling, redness, and pain at the injection site are common.
-
Elevated Inflammatory Markers: Increased levels of C-reactive protein (CRP) and white blood cell counts are expected.
In rare cases, more severe complications such as cellulitis or abscess formation can occur. In a research setting, it is crucial to monitor for these effects and, if necessary, provide supportive care according to institutional guidelines. For studies involving animals, appropriate analgesics and antipyretics may be considered.
Data Presentation
Table 1: Clinical Efficacy of this compound Sclerotherapy in Lymphatic Malformations
| Study (Year) | Lesion Type | Number of Patients | Excellent Response (>90% reduction) | Good Response (50-90% reduction) | Poor Response (<50% reduction) |
| Poldervaart et al. (2009)[2] | Microcystic | N/A | 27% | 33% | 40% |
| Poldervaart et al. (2009)[2] | Macrocystic | N/A | 88% | N/A | N/A |
| Kim et al. (2001)[8] | Head and Neck LM | 21 | 71.4% (complete or nearly complete) | N/A | 28.6% |
Note: Response criteria and definitions may vary between studies.
Table 2: Efficacy of this compound Sclerotherapy for Ranulas
| Study (Year) | Ranula Type | Number of Patients | Success Rate (Complete or Marked Response) |
| Jung et al. (2023) | Plunging | 25 | >92% |
| Fukase et al. (2003) | Oral and Plunging | 32 | 97% |
Experimental Protocols
Endothelial Cell Apoptosis Assay
Objective: To quantify the induction of apoptosis in lymphatic endothelial cells (LECs) following treatment with this compound.
Methodology:
-
Cell Culture: Culture primary human LECs or a relevant cell line in endothelial growth medium.
-
Treatment: Seed LECs in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of reconstituted this compound (e.g., 0.01, 0.1, 1 KE/mL) for 24-48 hours. Include a vehicle control (saline).
-
Apoptosis Detection: Utilize a commercially available apoptosis assay kit, such as an Annexin V-FITC/Propidium Iodide (PI) staining kit.[9]
-
Analysis: Analyze the stained cells using flow cytometry.[9] Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrix Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify at 37°C.[10]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or LECs onto the matrix-coated wells in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[11]
-
Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.[10]
Cytokine Profiling Assay
Objective: To measure the release of inflammatory cytokines from immune cells in response to this compound.
Methodology:
-
Cell Co-culture: Co-culture peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) with LECs.
-
Treatment: Treat the co-culture with different concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Use a multiplex cytokine assay (e.g., Luminex-based assay or ELISA array) to simultaneously quantify the levels of key inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IFN-γ in the supernatant.[12][13][14]
Mandatory Visualizations
Caption: this compound-induced TLR4 signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 2. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR4 preconditioning is associated with low success of OK-432 treatment for lymphatic malformations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sclerotherapy with this compound (OK-432) for congenital lymphatic malformation in the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Mitigating side effects of Picibanil in preclinical studies
Welcome to the technical support center for researchers utilizing Picibanil (OK-432) in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate the side effects associated with this compound administration in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in preclinical studies?
A1: The most frequently reported side effects of this compound in preclinical animal models are localized inflammatory reactions and systemic inflammatory responses. These include:
-
Local Inflammation: Swelling, redness, and pain at the injection site are common.[1][2]
-
Systemic Inflammation: Fever is a very common systemic side effect.[1][2]
-
Hematological Changes: A transitory increase in platelet concentration has been noted.[3]
Q2: What is the underlying mechanism of this compound-induced side effects?
A2: this compound is a preparation of heat- and penicillin-treated Streptococcus pyogenes, which acts as a potent immunostimulant.[4] Its side effects are a direct consequence of its mechanism of action. The primary mechanism involves the activation of the innate immune system, leading to a localized inflammatory reaction.[4][5] This is mediated through the induction of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[4] This cytokine release is responsible for the observed fever and local inflammation.
Q3: How does this compound interact with the immune system to cause these effects?
A3: this compound is recognized by the immune system, leading to the activation of macrophages, dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[4] It is understood that this compound's activity is mediated, at least in part, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[6][7] Activation of this pathway triggers a downstream cascade resulting in the production of pro-inflammatory cytokines and the subsequent inflammatory side effects.
Troubleshooting Guides
Issue 1: Excessive Local Inflammation and Tissue Damage at the Injection Site
Symptoms: Severe swelling, erythema (redness), and potential ulceration at the injection site.
Possible Causes:
-
High Local Concentration: The administered dose may be too concentrated for the specific tissue or animal model.
-
Animal Model Sensitivity: Certain strains or species of animals may be more susceptible to inflammatory responses.
-
Injection Technique: Improper injection technique could lead to uneven distribution or leakage of this compound into surrounding tissues.
Suggested Actions:
-
Dose Adjustment: Consider reducing the dose of this compound administered. A dose-response relationship for inflammatory cell infiltration has been observed in preclinical models.[8]
-
Dilution of this compound: The standard preparation for clinical use often involves diluting 0.1 mg of this compound in 10 mL of saline.[9] While preclinical doses will vary, ensuring adequate dilution may help to reduce the local concentration.
-
Refine Injection Technique: Ensure a slow and controlled injection into the target tissue to prevent leakage and trauma.
-
Monitor and Record: Systematically score the degree of local inflammation daily using a standardized scale to track the response to any interventions.
Issue 2: High Incidence of Systemic Side Effects (e.g., Fever, Weight Loss)
Symptoms: Rectal temperature elevation, significant weight loss (>15-20%), lethargy, and other signs of systemic distress in animal models.
Possible Causes:
-
High Systemic Cytokine Release: The administered dose may be causing a systemic "cytokine storm."
-
Route of Administration: Intravenous or intraperitoneal administration may lead to more pronounced systemic effects compared to intratumoral or subcutaneous injection.
-
Animal Health Status: Animals that are stressed or have underlying health issues may be more susceptible to the systemic inflammatory effects of this compound.
Suggested Actions:
-
Dose-Escalation Study: If you are establishing a new model, perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. A phase IA study in humans established a maximal tolerable dosage based on cutaneous reactions, highlighting the importance of dose-finding.[10]
-
Supportive Care: Ensure animals have easy access to food and water. In cases of significant fever or distress, consult with your institution's veterinary staff regarding appropriate supportive care, which may include fluid administration.
-
Consider the Route of Administration: If your experimental design allows, consider a more localized route of administration to minimize systemic exposure.
-
Establish Humane Endpoints: In consultation with your institutional animal care and use committee (IACUC), establish clear humane endpoints for your study based on clinical signs such as percentage of weight loss, body temperature, and behavioral changes.
Data on this compound-Induced Side Effects
Table 1: Incidence of Common Side Effects of this compound in a Retrospective Study of 37 Patients
| Side Effect | Incidence (%) |
| Swelling | 89% |
| Fever | 81% |
| Redness at Injection Site | 81% |
| Pain | 73% |
Data from a retrospective case series on the treatment of lymphangiomas.[2]
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Local Inflammation in a Murine Model
Objective: To quantify the local inflammatory response to this compound injection.
Materials:
-
This compound (OK-432)
-
Sterile, pyrogen-free saline
-
Calipers
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Preparation of this compound: Reconstitute this compound in sterile saline to the desired concentration. A range of doses may be tested. For example, a study in rabbits used 0.2 ml and 0.5 ml injections to assess histopathological changes.[8]
-
Animal Handling and Injection: Anesthetize the mice. Inject a defined volume of the this compound solution (e.g., 20-50 µL) subcutaneously into the flank or footpad. Inject an equivalent volume of sterile saline into the contralateral side as a control.
-
Measurement of Inflammation:
-
Swelling: Measure the thickness of the injection site (e.g., footpad) using calipers at regular intervals (e.g., 0, 6, 24, 48, 72 hours) post-injection.
-
Erythema and Edema: Score the injection site visually for redness and swelling using a standardized scoring system (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).
-
-
Histopathological Analysis: At selected time points, euthanize the animals and excise the injection site tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, and stain with hematoxylin and eosin (H&E). Analyze the sections for inflammatory cell infiltration, edema, and tissue damage. A marked increase in inflammatory cell infiltration is an expected outcome.[8]
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of this compound-induced inflammation and a general workflow for evaluating mitigation strategies.
Caption: this compound activates TLR4 on immune cells, leading to cytokine release and inflammation.
Caption: A general workflow for the preclinical evaluation of strategies to mitigate this compound's side effects.
References
- 1. Clinical results of OK-432 injection therapy for ganglions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. OK-432 (this compound) therapy for lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of OK-432 (this compound) injection on the histopathology of nasal turbinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 10. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of Picibanil in combination therapies
Picibanil Combination Therapy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of this compound (OK-432) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (OK-432)?
A1: this compound is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes treated with penicillin.[1][2] Its primary mechanism of action is as an immunostimulant.[3] It activates multiple components of the immune system by augmenting natural killer (NK) cell activity, activating macrophages, and stimulating the production of various cytokines, including interferon-gamma (IFN-γ), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α).[2][4] This broad immune activation helps to inhibit tumor growth.[2]
Q2: We are observing high variability in anti-tumor response between experimental animals. What are the potential causes?
A2: High variability can stem from several factors:
-
This compound Preparation and Administration: Inconsistent preparation of the this compound solution or variations in the injection route can significantly impact efficacy. The administration route (e.g., subcutaneous, intravenous, intratumoral) can alter the systemic and local immune response.[5]
-
Tumor Model: The inherent biological variability of the tumor model, including tumor growth rate and immunogenicity, can lead to different responses.
-
Animal Strain and Health: The genetic background and overall health of the animal strain can influence the immune response to this compound.
-
Dose and Schedule: A suboptimal dose or administration schedule may lead to inconsistent results. Dose-response patterns have been observed, where different dosages impact cytokine production and immune cell activity differently.[4]
Q3: What is the rationale for combining this compound with chemotherapy?
A3: Combining this compound with chemotherapy aims to achieve a synergistic anti-cancer effect. While chemotherapy directly kills cancer cells, it can also induce an immunogenic cell death, releasing tumor antigens. This compound can then act as an adjuvant, stimulating a more robust anti-tumor immune response against these newly available antigens. This combination can lead to improved outcomes, such as reduced recurrence rates and longer diagnosis-to-recurrence duration.[6]
Q4: Can this compound be combined with immune checkpoint inhibitors (ICIs)?
A4: Yes, combining this compound with ICIs is a rational approach. ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system.[7] this compound can enhance the initial activation and infiltration of immune cells like T-cells and NK cells into the tumor microenvironment.[8] This increased immune presence can then be unleashed by the ICI, potentially leading to a more potent and durable anti-tumor response.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Regression with this compound + Chemotherapy
| Potential Cause | Troubleshooting Step | Rationale |
| Antagonistic Scheduling | Vary the timing of administration. Test this compound before, concurrently with, and after the chemotherapy agent. | The sequence of administration can be critical. For example, administering this compound 1 week before tamoxifen showed a significantly higher response rate compared to simultaneous administration in a rat mammary carcinoma model.[9] |
| Inadequate Immune Activation | Measure key cytokine levels (e.g., IFN-γ, TNF-α) and immune cell infiltration (CD4+, CD8+ T-cells, NK cells) in the tumor microenvironment post-treatment. | This helps confirm if this compound is inducing the expected immunological changes. A lack of immune activation may suggest a need to adjust the dose or administration route.[10] |
| Chemotherapy-Induced Immunosuppression | Select chemotherapeutic agents with known immunomodulatory effects or adjust the chemotherapy dose to minimize lymphodepletion. | Some chemotherapy agents can suppress the very immune cells this compound aims to activate. |
| Tumor Microenvironment is "Cold" | Consider adding a third agent, such as radiotherapy or a targeted therapy, to increase tumor antigen presentation and immune cell infiltration. | A non-immunogenic ("cold") tumor may not respond well to immunotherapy alone. |
Issue 2: Lack of Systemic (Abscopal) Effect in Combination Therapy
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Local Immune Response | Increase the local dose of this compound or combine it with a local therapy like pulsed-wave ultrasound hyperthermia (pUSHT). | A strong local anti-tumor immune response is often a prerequisite for a systemic effect. Combining pUSHT with this compound has been shown to significantly inhibit the growth of untreated distant tumors.[10] |
| T-cell Exhaustion | Combine the this compound therapy with an immune checkpoint inhibitor (e.g., anti-PD-1). | This compound may increase T-cell infiltration, but these T-cells can become exhausted within the tumor microenvironment. ICIs can reverse this exhaustion.[7] |
| Inadequate Dendritic Cell (DC) Activation | Assess DC maturation markers (e.g., CD80, CD86, MHC class II) in tumor-draining lymph nodes. Consider adding a DC-activating agent if maturation is low. | DCs are crucial for priming the systemic anti-tumor T-cell response. This compound is known to have biological effects that could be applied to DC therapy.[1] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Combination Therapies
| Combination | Cancer Model | Key Efficacy Metrics | Reference |
| This compound + Pulsed-Wave Ultrasound Hyperthermia | CT26 Colon Cancer (Mice) | Treated Tumor Reduction: 100%Untreated Tumor Reduction: 90.5%Increased Survival: >20 days vs. 8 days (control) | [10] |
| This compound (in vivo admin) + IL-2 (in vitro expansion) | Murine Tumors | TIL Number: >300% increase vs. controlCytotoxicity (vs. YAC-1): 3-4 times control | [8] |
Table 2: Efficacy of this compound in Clinical Combination Therapies
| Combination | Cancer Type | Key Efficacy Metrics | Reference |
| This compound + IL-2 + Chemotherapy | Advanced Ovarian Cancer | Recurrence Rate: 53.8% vs. 88% (chemo alone)Diagnosis-to-Recurrence: 33.21 months vs. 25.63 months (chemo alone) | [6] |
| This compound + Standard Chemotherapy | Resected Non-Small-Cell Lung Cancer | 5-Year Survival Rate: 51.2% vs. 43.7% (chemo alone)Overall Survival Odds Ratio: 0.70 | [11] |
| This compound + Tamoxifen (Sequential) | DMBA-induced Rat Mammary Carcinoma | Response Rate: Significantly higher than this compound alone or Tamoxifen alone when this compound was given for 1 week prior. | [9] |
Experimental Protocols
Protocol 1: In Vivo Murine Model for Combination Therapy Evaluation
-
Cell Culture and Implantation:
-
Culture murine tumor cells (e.g., CT26 colon carcinoma) in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Inject 1 x 10^6 cells subcutaneously into the flank of 6-8 week old BALB/c mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Control, Chemo alone, this compound alone, Combination).
-
-
Treatment Administration:
-
This compound: Reconstitute lyophilized this compound in sterile saline. Administer via intratumoral (i.t.) or intraperitoneal (i.p.) injection at a predetermined dose (e.g., 5 KE per mouse). Note: KE (Klinische Einheit) is the unit for this compound.
-
Chemotherapy: Administer the chemotherapeutic agent (e.g., cyclophosphamide) via a standard route (e.g., i.p.) at a clinically relevant dose.
-
Scheduling: Administer treatments according to the experimental design (e.g., this compound on day 1, chemotherapy on day 2, repeat weekly).
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume throughout the study.
-
At the study endpoint, euthanize mice and harvest tumors and spleens.
-
Analyze tumors for immune cell infiltration via flow cytometry or immunohistochemistry.
-
Analyze splenocytes for systemic immune responses (e.g., cytokine production, T-cell activation).
-
Visual Guides
Caption: this compound's mechanism of action via TLR4 signaling.
Caption: Workflow for a preclinical combination therapy study.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. bactherapy.com [bactherapy.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Chugai Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of injection routes of growing tumors and PSK or OK-432 on antiproliferative activity of mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Immunotherapy (OK-432, IL-2) With Chemotherapy Decrease the Recurrence Rate in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sequential and combined immuno-endocrine therapies using OK-432 (this compound) and tamoxifen on the growth of 7,12-dimethylbenz [alpha] anthracene-induced rat mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapy of Pulsed-Wave Ultrasound Hyperthermia and Immunostimulant OK-432 Enhances Systemic Antitumor Immunity for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce local inflammatory response to Picibanil injection
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of local inflammatory responses associated with Picibanil (OK-432) injections in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected local inflammatory response to a this compound injection and what is the underlying mechanism?
A1: An intracystic or intralesional injection of this compound is designed to induce a controlled inflammatory response, which is integral to its therapeutic effect.[1] The expected response typically manifests as localized, mild-to-moderate side effects.
-
Common Clinical Signs: Researchers should anticipate signs of local inflammation at the injection site, including swelling, pain, redness, and induration.[2][3] Systemic effects, most commonly fever, are also frequently observed.[3][4] These reactions typically resolve within a few days.[2]
-
Mechanism of Action: this compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, stimulates the host's immune system.[5][6] The bacterial components activate immune cells like macrophages and dendritic cells, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5][7][8] This cytokine cascade increases the permeability of endothelial cells, promotes lymphatic drainage, and leads to the eventual fibrosis and shrinkage of the treated lesion.[1][8] The process also involves the activation and infiltration of neutrophils, macrophages, T cells, and Natural Killer (NK) cells into the target site.[8]
Q2: What is the typical incidence of these inflammatory side effects in experimental subjects?
A2: The incidence of inflammatory responses is high, as this is the intended mechanism of action. The table below summarizes data from a retrospective clinical study, which can serve as a baseline expectation for preclinical models.
| Side Effect | Incidence (%) | Typical Duration | Common Management |
| Swelling | 89% | Up to several weeks | Observation, NSAIDs |
| Fever | 81% | 1-4 days | Antipyretics (e.g., Paracetamol) |
| Redness at Injection Site | 81% | 3-5 days | Observation, NSAIDs |
| Pain | 73% | 3-5 days | Analgesics, NSAIDs |
| Data summarized from a retrospective study involving 37 patients.[3] |
Troubleshooting Guides
Q3: How can the severity of the local inflammatory response be prophylactically reduced in an experimental setting?
A3: While some degree of inflammation is necessary for this compound's efficacy, excessive responses can compromise experimental outcomes and animal welfare. Prophylactic management can help.
-
Pre-medication with NSAIDs: The administration of non-steroidal anti-inflammatory drugs (NSAIDs) can mitigate local inflammatory signs. In clinical settings, ibuprofen (15 mg/kg, three times a day) has been used to resolve pain, redness, and induration within 3-5 days.[2] For preclinical models, a similar weight-adjusted dosing regimen can be tested.
-
Antipyretics for Fever: Fever is a common systemic response.[4] Prophylactic or reactive administration of antipyretics like paracetamol (10-15 mg/kg) can manage febrile responses, which typically resolve in 1-3 days.[2]
-
Dose and Concentration Adjustment: The standard preparation often involves 0.1 mg of this compound in 10 mL of saline.[1][9] The inflammatory response is dose-dependent. If severe reactions are observed, consider a dose-reduction study to identify the minimum effective dose that elicits a therapeutic effect with a tolerable inflammatory profile. The total injected volume should not exceed 20 mL in clinical applications.[4]
| Symptom | Agent | Example Clinical Dosing Regimen | Reported Outcome |
| Local Inflammation (Pain, Redness, Induration) | Ibuprofen (NSAID) | 15 mg/kg, 3 times/day | Resolution within 3-5 days[2] |
| Fever | Paracetamol | 10-15 mg/kg, 3-4 times/day | Resolution within 1-3 days[2] |
Q4: An unexpectedly severe local reaction is observed. What are the immediate troubleshooting steps?
A4: An unexpectedly severe reaction requires systematic evaluation. This logical flow can guide the troubleshooting process.
Experimental Protocols & Visualizations
Q5: How is the this compound-induced inflammatory signaling pathway initiated?
A5: this compound initiates a classic innate immune response by engaging with pattern recognition receptors (PRRs) on immune cells. The bacterial components, such as peptidoglycan, are recognized by Toll-like Receptors (TLRs), particularly TLR2.[7] This engagement triggers a downstream signaling cascade that results in the production of key inflammatory mediators.
Q6: How can an experiment be designed to test a novel agent for reducing this compound-induced inflammation without compromising its efficacy?
A6: A well-structured preclinical study is essential. The following protocol provides a template for a murine model.
Protocol: Murine Model for Assessing a Novel Anti-Inflammatory Co-treatment with this compound
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Control (Saline injection)
-
Group 2: Vehicle + this compound
-
Group 3: Novel Agent (at dose X) + this compound
-
Group 4: Dexamethasone (Positive Control) + this compound
-
-
Procedure:
-
Administer the novel agent or vehicle via the desired route (e.g., intraperitoneal, oral gavage) 30-60 minutes prior to this compound injection.
-
Inject 50 µL of this compound (0.1 mg/mL solution) into the right hind paw footpad. Inject 50 µL of saline into the left hind paw as an internal control.
-
-
Endpoint Measurements:
-
Paw Edema (Inflammation): Measure paw thickness using a digital caliper at 0, 4, 8, 24, and 48 hours post-injection.
-
Local Cytokine Analysis: At 8 hours post-injection, euthanize a subset of animals, excise the paw, homogenize the tissue, and measure levels of TNF-α, IL-1β, and IL-6 via ELISA.
-
Histology: At 48 hours, excise paws, fix in 10% formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to quantify immune cell infiltration (e.g., neutrophils).
-
Efficacy Readout (Model Dependent): If using a tumor model (e.g., B16 melanoma), monitor tumor growth over 2-3 weeks to ensure the novel agent does not abrogate the anti-tumor effect of this compound.
-
-
Data Analysis: Use two-way ANOVA to compare paw swelling over time between groups. Use one-way ANOVA with post-hoc tests to compare cytokine levels and cell infiltration scores.
References
- 1. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 2. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to OK-432 sclerotherapy in the treatment of cervical lymphangioma with submucosal extension to the airway | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. OK-432 Administration Inhibits Murine Allergic Rhinitis at the Induction Phase, through the Macrophage Activation with TLR2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rbcp.org.br [rbcp.org.br]
Validation & Comparative
A Comparative Guide to Sclerotherapy Agents for Lymphatic Malformations: Picibanil (OK-432) vs. Bleomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent sclerosing agents, Picibanil (OK-432) and bleomycin, for the treatment of lymphatic malformations (LMs). This analysis is supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Sclerotherapy has emerged as a primary treatment modality for lymphatic malformations, offering a less invasive alternative to surgery. This compound, an immunomodulatory agent, and bleomycin, a cytotoxic antibiotic, are two of the most widely used sclerosants. Both have demonstrated considerable efficacy, particularly in macrocytic LMs, though their mechanisms of action, side effect profiles, and reported success rates differ. This guide aims to provide a comprehensive comparison to inform research and clinical decision-making.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from clinical studies on the efficacy and safety of this compound and bleomycin in treating lymphatic malformations.
Table 1: Comparative Efficacy of this compound vs. Bleomycin in Lymphatic Malformations
| Response Category | This compound (OK-432) | Bleomycin |
| Excellent/Complete Response | 43% | 35.2% |
| Good Response | 23.5% | 37.1% |
| Fair/Poor Response | 16.9% | 18.4% |
| No Response | 15.4% | 11.6% |
| Cure Rate (after first treatment) | 31% | 29% |
Data from a review by Acevedo et al. and a study by Olímpio et al.
Table 2: Efficacy of this compound and Bleomycin by Lesion Type
| Lesion Type | Sclerosant | Excellent/Complete Response Rate |
| Macrocystic | This compound (OK-432) | 66-94%[1][2][3] |
| Bleomycin | >81% (size reduction >90%) | |
| Microcystic | This compound (OK-432) | 23-27%[1][2] |
| Bleomycin | ~63% (size reduction >90%) |
Data from various clinical studies and reviews.
Table 3: Common Adverse Effects
| Adverse Effect | This compound (OK-432) | Bleomycin |
| Local | Swelling, pain, fever, redness at injection site[1] | Pain, swelling, erythema, hyperpigmentation[4] |
| Systemic | Fever, flu-like symptoms | Fever, nausea, vomiting[4] |
| Serious (Rare) | Airway obstruction (due to swelling), anaphylaxis[2] | Pulmonary fibrosis (dose-dependent)[4] |
Experimental Protocols
The following are representative experimental protocols for the administration of this compound and bleomycin sclerotherapy for lymphatic malformations. It is important to note that specific protocols may vary between institutions.
This compound (OK-432) Sclerotherapy Protocol
-
Patient Preparation: The procedure is typically performed under general anesthesia, especially in pediatric patients. Pre-treatment imaging (ultrasound or MRI) is used to delineate the lymphatic malformation.
-
Drug Preparation: A vial of this compound (containing 0.1 mg of lyophilized OK-432) is reconstituted with 10 mL of sterile saline to create a 0.01 mg/mL solution.
-
Administration:
-
Under ultrasound guidance, a needle is inserted into the cystic space(s) of the lymphatic malformation.
-
The cystic fluid is aspirated.
-
The prepared this compound solution is injected into the emptied cyst(s). The volume injected is often equivalent to the volume of fluid aspirated.
-
-
Post-procedure Care: Patients are monitored for localized swelling and systemic inflammatory responses such as fever. Repeat injections may be performed at 4-8 week intervals if the initial response is incomplete.[1]
Bleomycin Sclerotherapy Protocol
-
Patient Preparation: The procedure is performed under general anesthesia or conscious sedation. Pre-procedural imaging is used to map the lesion. For lesions near the airway, pre-procedural corticosteroids may be administered to mitigate swelling.
-
Drug Preparation: Bleomycin is reconstituted with normal saline to a concentration of 1 mg/mL.
-
Administration:
-
Under ultrasound guidance, the cystic components of the lymphatic malformation are accessed with a fine needle.
-
The intracystic fluid is aspirated.
-
The bleomycin solution is then injected into the cyst. The typical dose is 0.5-1 mg/kg per session, not exceeding a total of 15 mg.
-
-
Post-procedure Care: Patients are observed for local and systemic side effects. Further treatment sessions can be scheduled at intervals of 4-6 weeks, depending on the clinical response.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and bleomycin are mediated by distinct biological pathways.
This compound (OK-432): Immunomodulation and Inflammation
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is believed to exert its sclerosing effect by inducing a localized inflammatory and immune response. This leads to the adhesion of the cyst walls and subsequent fibrosis. The injection of this compound into the lymphatic malformation triggers the release of various cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Vascular Endothelial Growth Factor (VEGF), and Interferon-gamma-inducible protein 10 (IP-10).[5][6] This orchestrated inflammatory cascade is thought to be central to its therapeutic effect.
Caption: this compound's immunomodulatory mechanism of action.
Bleomycin: Endothelial Cell Apoptosis
Bleomycin is a glycopeptide antibiotic that induces sclerosis through direct cytotoxicity to the endothelial cells lining the lymphatic malformation. It is understood to initiate the extrinsic pathway of apoptosis.[7][8] This process involves the binding of ligands, such as Tumor Necrosis Factor (TNF), to death receptors on the endothelial cell surface. This, in turn, leads to the recruitment of adaptor proteins and the activation of caspase-8, an initiator caspase that triggers a cascade of effector caspases, ultimately leading to programmed cell death, endothelial destruction, and thrombosis of the malformation.
Caption: Bleomycin's apoptotic signaling pathway in endothelial cells.
Conclusion
Both this compound and bleomycin are effective sclerosing agents for the treatment of lymphatic malformations, particularly those of the macrocystic type. This compound appears to have a slightly higher rate of complete response in some studies and acts through an immunomodulatory mechanism. Bleomycin demonstrates significant efficacy in both macrocytic and microcytic lesions and works through direct cytotoxicity. The choice between these agents may depend on the specific characteristics of the lymphatic malformation, the patient's clinical profile, and the physician's experience. Further head-to-head randomized controlled trials are needed to definitively establish the superiority of one agent over the other for specific subtypes of lymphatic malformations.
References
- 1. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
- 2. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. clinandmedimages.org [clinandmedimages.org]
- 5. Treatment of lymphatic malformations of head and neck with OK-432 sclerotherapy induce systemic inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Picibanil (OK-432) and Doxycycline for the Sclerotherapy of Lymphatic Malformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two leading sclerosing agents, Picibanil (OK-432) and doxycycline, in the management of lymphatic malformations (LMs). The following sections detail their mechanisms of action, clinical efficacy supported by quantitative data, and standardized experimental protocols.
Introduction to Sclerotherapy for Lymphatic Malformations
Lymphatic malformations are congenital anomalies of the lymphatic system, characterized by the presence of cystic structures of varying sizes. Sclerotherapy, a minimally invasive procedure involving the intralesional injection of a sclerosing agent, has emerged as a primary treatment modality. This approach aims to induce an inflammatory response within the cystic spaces, leading to endothelial damage, fibrosis, and subsequent obliteration of the malformation. Among the various sclerosants used, this compound and doxycycline are two of the most extensively studied and utilized agents.
Mechanism of Action
The therapeutic effects of this compound and doxycycline in LMs are rooted in their ability to provoke a localized inflammatory cascade, albeit through different primary triggers.
This compound (OK-432) , a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, functions as a potent immunomodulator.[1] Its mechanism is not fully elucidated but is understood to involve the stimulation of the host's immune system.[2] Following intracystic injection, this compound induces the release of various cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Vascular Endothelial Growth Factor (VEGF).[3] This cytokine surge attracts and activates a host of inflammatory cells such as neutrophils, macrophages, and lymphocytes to the site.[2] The ensuing intense local inflammation damages the lymphatic endothelium, promoting fibrosis and adhesion of the cyst walls, ultimately leading to the shrinkage and resolution of the malformation.[2][3]
Doxycycline , a broad-spectrum tetracycline antibiotic, induces a more direct, non-specific inflammatory reaction that results in irreversible endothelial cell damage.[4] While its antibacterial properties are well-known, in the context of sclerotherapy, its efficacy is attributed to its ability to incite an inflammatory response that leads to fibrosis and obliteration of the treated space.[4] Doxycycline's role in inhibiting matrix metalloproteinases (MMPs) may also contribute to the remodeling of the extracellular matrix during the fibrotic process.
Comparative Efficacy
The clinical effectiveness of both this compound and doxycycline is well-documented, with outcomes often dependent on the type of lymphatic malformation being treated. Macrocystic LMs, characterized by larger cysts, generally show a more favorable response to sclerotherapy compared to microcystic or mixed-type lesions.[1][5]
| Outcome Measure | This compound (OK-432) | Doxycycline |
| Overall Clinical Success Rate (Macrocystic LMs) | 83% - 88%[6][7] | 82% - 87%[1][7] |
| Complete Cure Rate (Macrocystic LMs) | 53.1% (for all agents, with this compound being a major component of studies)[6] | 62.4%[6] |
| Excellent Response (Macrocystic LMs) | 66% - 88%[1] | 87% (excellent or moderate)[1] |
| Excellent Response (Microcystic LMs) | 23% - 27%[1] | Favorable results reported, but less data available compared to macrocystic LMs. |
| Average Number of Treatments Required | 1.9 - 2.0[6][8] | 1.0 - 2.8[1][7] |
Adverse Effects
Both treatments are generally considered safe; however, they are associated with a range of post-procedural adverse effects, which are typically transient.
| Adverse Effect | This compound (OK-432) | Doxycycline |
| Common | Swelling (89%), Fever (81%), Redness at injection site (81%), Pain (73%)[2] | Pain, Swelling, Skin discoloration[4] |
| Less Common | Marked postoperative swelling is more common compared to doxycycline.[7] | Skin blisters[2] |
| Rare | Serious side effects are rare.[2] | Nerve damage[2] |
Experimental Protocols
The following are generalized protocols for the administration of this compound and doxycycline in the sclerotherapy of LMs. Institutional variations exist, and protocols should be adapted to the specific clinical scenario.
This compound (OK-432) Sclerotherapy Protocol
-
Preparation: One vial of this compound (containing 1 Klinische Einheit - KE) is reconstituted with 10 mL of sterile saline to achieve a concentration of 0.1 mg/mL.[1]
-
Access and Aspiration: Under ultrasound guidance, a needle or catheter is inserted into the lymphatic malformation cyst. The cystic fluid is then aspirated completely.
-
Injection: A volume of the reconstituted this compound solution, typically equivalent to the aspirated volume, is injected into the empty cyst. The maximum recommended dose is generally 2 KE (20 mL).
-
Post-Procedure: The needle or catheter is removed. Local compression may be applied. Patients are monitored for systemic inflammatory responses such as fever.
Doxycycline Sclerotherapy Protocol
-
Preparation: Doxycycline is typically prepared at a concentration of 10 mg/mL. This can be achieved by reconstituting 100 mg of doxycycline powder with 10 mL of normal saline or a mixture of saline and a contrast agent for fluoroscopic guidance.[3][4]
-
Access and Aspiration: Similar to the this compound protocol, the LM cyst is accessed under ultrasound guidance, and the fluid is completely aspirated.[4]
-
Injection: A volume of the doxycycline solution, often about one-third to two-thirds of the aspirated volume, is injected into the cystic cavity.[3]
-
Dwell Time and Drainage: The doxycycline solution is allowed to dwell within the malformation for a period, which can be up to 4 hours.[4] Following the dwell time, the solution may be drained, especially in larger cysts, and the catheter is removed.[4]
Visualizing the Mechanisms and Workflow
To better illustrate the biological pathways and procedural steps, the following diagrams are provided.
Caption: this compound's immunomodulatory mechanism of action.
Caption: Doxycycline's mechanism via inflammation and fibrosis.
Caption: Generalized workflow for LM sclerotherapy.
Conclusion
Both this compound and doxycycline are effective sclerosants for the treatment of lymphatic malformations, particularly of the macrocystic type. The choice between the two agents may be influenced by factors such as the specific type and location of the LM, physician experience, and institutional protocols. This compound's immunomodulatory action is well-suited for inducing a robust inflammatory response, while doxycycline offers a reliable and widely available alternative. Further research, including head-to-head clinical trials, will continue to refine the optimal use of these agents in the management of lymphatic malformations.
References
- 1. Doxycycline Sclerotherapy Is Superior in the Treatment of Pediatric Lymphatic Malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapylin (OK-432) alters inflammation and angiogenesis in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Doxycycline Sclerotherapy of Head and Neck Lymphatic Malformations: Intermediate Report of 27 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Pleural effusion - Wikipedia [en.wikipedia.org]
A Comparative Guide to Sclerosing Agents for Vascular Malformations: Picibanil (OK-432) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Picibanil (OK-432) and other common sclerosing agents used in the treatment of vascular malformations, with a focus on lymphatic and venous malformations. The information presented is collated from a range of clinical studies and scientific literature to support research and development in this therapeutic area.
Executive Summary
Sclerotherapy is a minimally invasive treatment that involves injecting a sclerosing agent into a vascular malformation to cause inflammation, thrombosis, and eventual fibrosis of the anomalous vessels. The choice of sclerosing agent depends on the type and characteristics of the malformation, as well as the agent's efficacy and safety profile. This guide compares this compound (OK-432), a biological agent, with chemical sclerosants such as doxycycline, bleomycin, and ethanol.
Data Presentation: Quantitative Comparison of Sclerosing Agents
The following tables summarize the quantitative data on the efficacy and safety of this compound (OK-432), doxycycline, bleomycin, and ethanol in the treatment of vascular malformations.
Table 1: Efficacy of Sclerosing Agents in Treating Vascular Malformations
| Sclerosing Agent | Vascular Malformation Type | Excellent/Good Response Rate (%) | Complete Resolution/Cure Rate (%) | Average Number of Treatments | Reference |
| This compound (OK-432) | Macrocystic Lymphatic Malformations | 86.4 - 88 | 53.3 | 1.9 - 2 | [1][2] |
| Microcystic Lymphatic Malformations | 60 | 9.1 | Multiple | [3] | |
| Doxycycline | Macrocystic & Mixed Lymphatic Malformations | 80 - 87 | 68 | 1 - 2.8 | [3] |
| Bleomycin | Venous & Lymphatic Malformations | 80 - 100 | - | 1 - 8 | [4] |
| Ethanol | Venous Malformations | 75 - 100 | - | Multiple | [4] |
Table 2: Safety and Complications of Sclerosing Agents
| Sclerosing Agent | Common Side Effects | Serious Complications | Complication Rate (%) | Reference |
| This compound (OK-432) | Fever, local pain, swelling, redness | Marked swelling, potential airway compromise | - | [1] |
| Doxycycline | Local pain, swelling, hyperpigmentation | Skin necrosis (rare), tooth discoloration in children | 13 | [4] |
| Bleomycin | Local pain, swelling, hyperpigmentation | Pulmonary fibrosis (rare, dose-dependent) | Low | [4] |
| Ethanol | Severe pain, significant swelling | Skin necrosis, nerve damage, cardiovascular collapse (rare) | High | [4] |
Mechanisms of Action and Signaling Pathways
The therapeutic effect of each sclerosing agent is initiated through distinct cellular and molecular mechanisms.
This compound (OK-432)
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is believed to exert its sclerosing effect by inducing a potent inflammatory and immune response within the cystic spaces of the malformation. This leads to increased permeability of the endothelial lining, fluid drainage, and subsequent fibrosis.
Doxycycline
Doxycycline, a tetracycline antibiotic, induces sclerosis through a combination of inflammatory response and anti-angiogenic properties. It is thought to cause endothelial damage, leading to fibrosis, and also inhibits matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are crucial for angiogenesis and lymphangiogenesis.[5]
Bleomycin
Bleomycin is an antineoplastic agent that induces endothelial cell damage and apoptosis. Studies suggest that it primarily activates the extrinsic apoptotic pathway, leading to caspase-8 activation, which in turn triggers a cascade resulting in endothelial cell death and subsequent thrombosis and fibrosis of the vascular malformation.[6]
Ethanol
Absolute ethanol is a potent sclerosing agent that causes direct and extensive damage to the vascular endothelium. Its mechanism involves cellular dehydration, protein denaturation, and coagulation of blood, leading to rapid thrombosis and necrosis of the vessel wall.
Experimental Protocols: A General Overview
The administration of sclerosing agents follows a generally similar workflow, although specific details vary depending on the agent, the type and location of the malformation, and institutional protocols.
General Sclerotherapy Workflow
References
- 1. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Outcome of Injection Sclerotherapy With Doxycycline in Lymphatic, and Veno-lymphatic Malformation in Children: A Single Centre Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
A Head-to-Head Comparison of Picibanil and Checkpoint Inhibitors in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, both Picibanil (OK-432) and checkpoint inhibitors have emerged as significant therapeutic modalities. While both leverage the body's immune system to combat malignancies, they operate through distinct mechanisms, are utilized in different clinical contexts, and exhibit varying efficacy profiles. This guide provides an objective, data-driven comparison of this compound and checkpoint inhibitors, offering insights into their mechanisms of action, clinical performance, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. Checkpoint Inhibitors
| Feature | This compound (OK-432) | Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) |
| Drug Class | Biological Response Modifier / Immunostimulant | Monoclonal Antibodies |
| Core Mechanism | Broad, non-specific immune stimulation via induction of a localized inflammatory response and cytokine production.[1] | Targeted blockade of specific immune checkpoint proteins (PD-1, PD-L1, CTLA-4) to "release the brakes" on T-cell-mediated anti-tumor immunity.[2][3][4][5] |
| Primary Mode of Action | Induces a robust inflammatory reaction at the site of injection, leading to the activation of macrophages, dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[1] | Blocks the interaction between inhibitory receptors on T-cells and their ligands on tumor cells or antigen-presenting cells, thereby restoring T-cell effector function.[3][4][5] |
| Primary Clinical Use | Treatment of lymphatic malformations and malignant pleural effusions.[6][7] Investigated as an adjuvant in some cancers. | Treatment of a wide range of solid tumors and hematological malignancies, including melanoma, non-small cell lung cancer, renal cell carcinoma, and bladder cancer.[8][9] |
| Administration | Intralesional or intracavitary injection.[6][7] | Intravenous infusion. |
Mechanism of Action: A Tale of Two Immunotherapies
The fundamental difference between this compound and checkpoint inhibitors lies in their approach to activating the anti-tumor immune response. This compound acts as a broad-spectrum immunostimulant, while checkpoint inhibitors employ a highly targeted strategy.
This compound: Orchestrating a Localized Inflammatory Cascade
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, functions by inducing a potent, localized inflammatory response.[1] Its mechanism is multifaceted and involves the activation of various components of both the innate and adaptive immune systems. Upon administration, this compound triggers the release of a cascade of cytokines, including TNF-α, IL-1, and IL-6, which in turn activate macrophages, dendritic cells, NK cells, and CTLs.[1] This orchestrated immune assault creates a hostile tumor microenvironment, leading to tumor cell destruction. Additionally, this compound has been shown to induce apoptosis in endothelial cells, potentially inhibiting angiogenesis.[1]
Checkpoint Inhibitors: Releasing the T-Cell Brakes
Checkpoint inhibitors are monoclonal antibodies that target key negative regulators of the immune system, primarily Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), Programmed Cell Death protein 1 (PD-1), and its ligand (PD-L1).[2][3][4][5] Cancer cells often exploit these pathways to evade immune surveillance.
-
Anti-CTLA-4 Antibodies (e.g., Ipilimumab): CTLA-4 is expressed on T-cells and acts as an "off switch" during the initial phase of T-cell activation. By blocking CTLA-4, these inhibitors promote the proliferation and activation of T-cells, leading to a more robust anti-tumor response.[10]
-
Anti-PD-1/PD-L1 Antibodies (e.g., Pembrolizumab, Nivolumab, Atezolizumab): PD-1 is expressed on activated T-cells, while its ligand, PD-L1, can be expressed on tumor cells. The interaction between PD-1 and PD-L1 leads to T-cell exhaustion and inactivation within the tumor microenvironment. By blocking this interaction, these inhibitors restore the ability of T-cells to recognize and kill cancer cells.[2][3][4][5]
Quantitative Performance Data
Direct comparative trials between this compound and checkpoint inhibitors are lacking due to their distinct primary indications. However, data from individual clinical trials provide insights into their respective efficacies in relevant contexts.
This compound Efficacy Data
The clinical efficacy of this compound in oncology is most prominently documented in the adjuvant setting for non-small cell lung cancer (NSCLC) and for the management of malignant pleural effusions.
Table 1: Efficacy of Adjuvant Immunochemotherapy with this compound in Resected NSCLC (Meta-analysis) [11]
| Endpoint | Immunochemotherapy (this compound + Chemo) | Chemotherapy Alone | Odds Ratio (95% CI) | p-value |
| 5-Year Survival Rate | 51.2% | 43.7% | 0.70 (0.56-0.87) | 0.0010 |
Table 2: Efficacy of Intrapleural this compound for Malignant Pleural Effusion in NSCLC (Phase II Randomized Trial) [6][7]
| Treatment Arm | Effusion Control Rate (Day 28) |
| 10 KE OK-432 | 74% |
| 1 KE OK-432 | 84% |
KE = Klinische Einheit (Clinical Unit)
Checkpoint Inhibitor Efficacy Data
Checkpoint inhibitors have demonstrated significant efficacy across a broad spectrum of solid tumors. The following tables summarize representative data for anti-PD-1 and anti-CTLA-4 therapies in advanced melanoma and renal cell carcinoma.
Table 3: Efficacy of Pembrolizumab (Anti-PD-1) in Advanced Melanoma (KEYNOTE-006)
| Treatment Arm | Overall Response Rate (ORR) | 2-Year Overall Survival |
| Pembrolizumab (10 mg/kg q2w) | 33.7% | 55% |
| Pembrolizumab (10 mg/kg q3w) | 32.9% | 55% |
| Ipilimumab | 11.9% | 43% |
Table 4: Efficacy of Nivolumab (Anti-PD-1) + Ipilimumab (Anti-CTLA-4) in Advanced Renal Cell Carcinoma (CheckMate 214) [12][13]
| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival |
| Nivolumab + Ipilimumab | 42% | Not Reached |
| Sunitinib | 27% | 32.9 months |
Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for a comprehensive comparison. Below are outlines of typical experimental protocols for key studies involving this compound and checkpoint inhibitors.
This compound: Phase II Randomized Trial for Malignant Pleural Effusion in NSCLC[6][7]
-
Objective: To determine the optimal dose of intrapleurally administered OK-432 for the management of malignant pleural effusion in patients with NSCLC.
-
Study Design: A multicenter, randomized, phase II clinical trial.
-
Patient Population: Patients with histologically or cytologically confirmed malignant pleural effusion secondary to NSCLC.
-
Intervention:
-
Arm A: 10 KE of OK-432 administered intrapleurally on days 1 and 3.
-
Arm B: 1 KE of OK-432 administered intrapleurally on days 1 and 3.
-
In both arms, if effusion control was inadequate on day 8, an additional 10 KE of OK-432 was administered on days 8 and 10.
-
-
Primary Endpoint: Effusion control rate at day 28.
-
Methodology:
-
Patients undergo thoracentesis to drain the pleural effusion.
-
A chest tube is inserted for drainage and administration of OK-432.
-
OK-432 is diluted in saline and instilled into the pleural space.
-
The chest tube is clamped for a specified period to allow for drug distribution.
-
Effusion drainage is monitored, and chest radiographs are obtained to assess response.
-
Adverse events are monitored and graded according to standard criteria.
-
Checkpoint Inhibitors: Phase III Randomized Trial of Pembrolizumab in Advanced Melanoma (KEYNOTE-006)
-
Objective: To compare the efficacy and safety of two different dosing regimens of pembrolizumab with ipilimumab in patients with advanced melanoma.
-
Study Design: A multicenter, randomized, controlled, phase III clinical trial.
-
Patient Population: Patients with unresectable stage III or stage IV melanoma, with no more than one prior systemic therapy.
-
Intervention:
-
Arm 1: Pembrolizumab 10 mg/kg every 2 weeks.
-
Arm 2: Pembrolizumab 10 mg/kg every 3 weeks.
-
Arm 3: Ipilimumab 3 mg/kg every 3 weeks for four doses.
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Methodology:
-
Patients are randomized in a 1:1:1 ratio to one of the three treatment arms.
-
Treatment is administered intravenously according to the assigned schedule.
-
Tumor assessments are performed at baseline and then every 12 weeks using RECIST v1.1 criteria.
-
Patients continue treatment until disease progression, unacceptable toxicity, or completion of 24 months of therapy for the pembrolizumab arms.
-
Survival status is monitored throughout the study and after treatment discontinuation.
-
Adverse events are monitored and graded according to NCI CTCAE v4.0.
-
Conclusion
This compound and checkpoint inhibitors represent two distinct and valuable approaches to cancer immunotherapy. This compound's strength lies in its ability to induce a potent, localized immune response, making it a valuable tool for specific applications like the treatment of lymphatic malformations and malignant pleural effusions. Its role as a broader anti-cancer agent, particularly as an adjuvant, continues to be explored.
Checkpoint inhibitors, with their targeted mechanism of action, have revolutionized the treatment of a wide array of cancers, offering durable responses and improved survival for many patients with advanced disease. The wealth of clinical data supporting their efficacy has established them as a cornerstone of modern oncology.
A direct head-to-head comparison of these two modalities is not clinically relevant for most cancer types due to their differing mechanisms and primary indications. However, understanding their individual characteristics, performance data, and the experimental designs used to evaluate them is essential for researchers and clinicians working to advance the field of immuno-oncology. Future research may explore potential synergistic effects of combining broad immunostimulatory agents like this compound with the targeted approach of checkpoint inhibitors to further enhance anti-tumor immunity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Randomized phase II trial of OK-432 in patients with malignant pleural effusion due to non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Studying Immune Checkpoint Signaling to Fight Cancer | The Scientist [the-scientist.com]
- 11. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Picibanil in Combination with PD-1/PD-L1 Blockade: A Synergistic Approach to Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Picibanil (OK-432) in combination with PD-1/PD-L1 blockade, supported by experimental data. The combination of this compound, an immunomodulator derived from a low-virulence strain of Streptococcus pyogenes, with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis is emerging as a promising strategy to enhance anti-tumor immunity and overcome resistance to monotherapy.
This compound has a long history in cancer treatment, particularly in Japan, and is known to exert its anti-tumor effects by activating various components of the immune system.[1] It stimulates the maturation of dendritic cells (DCs), enhances the activity of natural killer (NK) cells, and induces the production of several cytokines, including interferon-gamma (IFN-γ).[2] This broad immunological activation sets the stage for a potent synergistic interaction with PD-1/PD-L1 inhibitors, which work by releasing the "brakes" on the immune system, allowing T cells to effectively recognize and attack cancer cells.
Preclinical Evidence of Synergy: A Focus on Hepatocellular Carcinoma
A key preclinical study investigated the synergistic effect of combining OK-432 with an anti-PD-1 antibody in a mouse model of hepatocellular carcinoma (HCC) with residual tumors after incomplete radiofrequency ablation (iRFA).[3] The study demonstrated that the combination therapy led to significantly enhanced anti-tumor effects compared to either treatment alone.
In Vitro Findings
The in vitro experiments in this study revealed that OK-432 plays a crucial role in priming the immune system for an effective response to PD-1 blockade. Specifically, OK-432 was shown to:
-
Promote Dendritic Cell Maturation: OK-432 significantly increased the maturation of immature dendritic cells (iDCs).[3] Mature DCs are essential for presenting tumor antigens to T cells, a critical first step in initiating an anti-tumor immune response.
-
Enhance CD8+ T Cell Function: When combined with an anti-PD-1 antibody, OK-432-induced CD8+ T cells exhibited significantly enhanced killing of Hepa1-6 HCC cells.[3]
In Vivo Results
The in vivo experiments in the HCC mouse model provided compelling evidence for the synergistic efficacy of the combination therapy. The key findings include:
-
Tumor Growth Inhibition: The combination of iRFA, OK-432, and an anti-PD-1 antibody resulted in the smallest tumor volumes compared to all other treatment groups.[3]
-
Improved Survival: The triple combination treatment group exhibited the longest survival rates.[3]
-
Favorable Tumor Microenvironment Modulation: The combination therapy led to a significant increase in the infiltration and function of cytotoxic CD8+ T cells within the residual tumors.[3] Concurrently, the number of immunosuppressive FoxP3+ regulatory T cells was significantly decreased.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical study on HCC.
| In Vitro Experiment | Treatment Group | Outcome |
| Dendritic Cell Maturation | Control (iDCs) | Baseline maturation level |
| OK-432 | Significant increase in the expression of maturation markers (CD80, CD86, MHC-II) | |
| CD8+ T Cell Killing Assay (vs. Hepa1-6 cells) | Control (CD8+ T cells alone) | Baseline killing activity |
| OK-432-induced CD8+ T cells | Increased killing activity compared to control | |
| OK-432-induced CD8+ T cells + αPD-1 Ab | Significantly enhanced killing activity compared to all other groups |
| In Vivo Experiment (HCC Mouse Model) | Treatment Group | Key Findings |
| Tumor Volume | Pseudo iRFA + PBS | Progressive tumor growth |
| iRFA + PBS | Delayed tumor growth compared to pseudo iRFA | |
| iRFA + OK-432 | Further delay in tumor growth compared to iRFA alone | |
| iRFA + αPD-1 | Delay in tumor growth | |
| iRFA + OK-432 + αPD-1 | Smallest tumor volumes among all groups | |
| Survival | Pseudo iRFA + PBS | Shortest survival |
| iRFA + PBS | Increased survival compared to pseudo iRFA | |
| iRFA + OK-432 | Further increased survival | |
| iRFA + αPD-1 | Increased survival | |
| iRFA + OK-432 + αPD-1 | Longest survival among all groups | |
| Immune Cell Infiltration | iRFA + OK-432 + αPD-1 | Significant increase in CD8+ T cell infiltration and function ; Significant decrease in FoxP3+ regulatory T cells in residual tumors |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
In Vitro Dendritic Cell Maturation Assay
-
Cell Source: Bone marrow-derived dendritic cells (BMDCs) were generated from C57BL/6 mice.
-
Culture: Immature DCs (iDCs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Treatment: iDCs were stimulated with 0.1 KE/mL of OK-432 for 24 hours.
-
Analysis: The expression of surface maturation markers (CD80, CD86, and MHC class II) was analyzed by flow cytometry.
In Vitro CD8+ T Cell Killing Assay
-
Effector Cells: Splenocytes were isolated from mice immunized with OK-432-treated, irradiated Hepa1-6 cells. CD8+ T cells were then purified from the splenocytes.
-
Target Cells: Hepa1-6 hepatocellular carcinoma cells were used as target cells.
-
Co-culture: CD8+ T cells and Hepa1-6 cells were co-cultured at various effector-to-target ratios. An anti-PD-1 antibody (10 µg/mL) was added to the designated treatment group.
-
Analysis: The killing of Hepa1-6 cells was assessed using a CCK-8 kit and an ELISPOT assay to measure IFN-γ secretion by CD8+ T cells.[3]
In Vivo Mouse Model of Hepatocellular Carcinoma
-
Animal Model: C57BL/6 mice were subcutaneously injected with Hepa1-6 cells to establish tumors.
-
Incomplete Radiofrequency Ablation (iRFA): When tumors reached a specific size, iRFA was performed on a portion of the tumor, leaving residual tumor tissue.
-
Treatment Groups: Mice were randomized into five groups: (1) pseudo iRFA + PBS; (2) iRFA + PBS; (3) iRFA + OK-432; (4) iRFA + αPD-1; (5) iRFA + OK-432 + αPD-1.[3]
-
Dosing Regimen: OK-432 (5 KE) was administered intratumorally. The anti-PD-1 antibody (200 µg) was administered intraperitoneally every three days for a total of three doses.
-
Endpoints: Tumor volume was measured regularly. Survival was monitored. At the end of the experiment, tumors were harvested for immunohistochemical and flow cytometric analysis of immune cell infiltration.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and PD-1/PD-L1 blockade can be visualized through the following diagrams.
Caption: Signaling pathway of this compound and anti-PD-1 antibody combination therapy.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The combination of this compound with PD-1/PD-L1 blockade represents a promising immunotherapeutic strategy. Preclinical data, particularly in the context of hepatocellular carcinoma, strongly suggest a synergistic effect that leads to enhanced tumor control and improved survival. The mechanism of action is rooted in this compound's ability to mature dendritic cells and promote a pro-inflammatory tumor microenvironment, thereby sensitizing the tumor to the effects of checkpoint inhibition.
Further research is warranted to explore this combination in other cancer types, such as melanoma and non-small cell lung cancer, where PD-1/PD-L1 blockade is a standard of care. Clinical trials are needed to validate these preclinical findings and to determine the optimal dosing and scheduling of this combination therapy in patients. The potential to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are susceptible to immune attack makes the combination of this compound and PD-1/PD-L1 blockade a highly attractive area for future investigation in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. OK-432 synergizes with IFN-γ to confer dendritic cells with enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and therapeutic strategies to combat the recurrence and progression of hepatocellular carcinoma after thermal ablation - PMC [pmc.ncbi.nlm.nih.gov]
Picibanil (OK-432) in the Oncology Armamentarium: A Comparative Guide to Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, Toll-like receptor (TLR) agonists have emerged as a promising class of agents capable of converting immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. Among these, Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has a long history of clinical use, particularly in Japan. This guide provides a comparative analysis of this compound and other TLR agonists in the context of cancer therapy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Different Receptors
The anti-tumor effects of TLR agonists are initiated through the activation of distinct TLRs, leading to the induction of innate and subsequent adaptive immune responses. While all TLR agonists converge on activating the immune system, their initial trigger and downstream signaling cascades differ.
This compound (OK-432): An Indirect TLR4 Agonist
This compound's engagement with the immune system is a multi-faceted process that is understood to be mediated, at least in part, through the indirect activation of Toll-like receptor 4 (TLR4). Unlike purified TLR4 ligands such as lipopolysaccharide (LPS), this compound, being a preparation of whole bacterial bodies, is first phagocytosed by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. Within these cells, active components of this compound are released and subsequently engage TLR4, initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons. This, in turn, promotes the maturation of DCs, enhances antigen presentation, and activates natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), all of which contribute to anti-tumor immunity.
Other Key TLR Agonists in Oncology
In contrast to this compound's indirect mechanism, other TLR agonists are often synthetic molecules designed to directly bind to and activate specific TLRs.
-
TLR3 Agonists (e.g., Poly(I:C)): These synthetic analogs of double-stranded RNA activate TLR3, which is primarily expressed in endosomes of DCs and other immune cells. TLR3 signaling proceeds through the TRIF-dependent pathway, leading to strong induction of type I interferons, which are potent anti-viral and anti-tumor cytokines.
-
TLR7 and TLR7/8 Agonists (e.g., Imiquimod, Resiquimod): These small molecule agonists activate endosomal TLR7 and TLR8, which recognize single-stranded RNA. Activation of these TLRs, particularly in plasmacytoid DCs (pDCs), leads to the production of large amounts of type I interferons and pro-inflammatory cytokines.
-
TLR9 Agonists (e.g., CpG oligodeoxynucleotides): These synthetic DNA sequences containing unmethylated CpG motifs mimic bacterial DNA and activate TLR9 in the endosomes of pDCs and B cells. This leads to the production of type I interferons and the activation of humoral and cell-mediated immunity.
Comparative Efficacy: A Look at the Preclinical and Clinical Data
Direct head-to-head comparative studies of this compound against other TLR agonists in the same cancer model are scarce in the published literature. Therefore, this section presents a summary of their performance based on individual studies in similar cancer models, acknowledging the inherent limitations of such indirect comparisons.
| TLR Agonist | Cancer Model | Key Findings | Citation |
| This compound (OK-432) | Murine Melanoma (B16) | Effective in retarding/inhibiting tumor growth; mediated by NK cells and macrophages. | [1] |
| Human High-Risk Melanoma (Phase IB Trial) | Mitigated depressed IL-1, TNF, and IFNγ release associated with melanoma. | [2] | |
| Murine Colon Carcinoma (CT26) | Combination with pulsed-wave ultrasound hyperthermia significantly inhibited tumor growth and prolonged survival. | [3] | |
| Human Gastric Cancer (Randomized Trial) | Preoperative intratumoral injection improved the 5-year survival rate of patients with Stage III cancer. | [4] | |
| Poly(I:C) (TLR3 Agonist) | Murine Tumor Models | Systemic administration of a stabilized form (PICLC) enhanced CD8 T cell infiltration and reduced tumor growth. | [5][6] |
| Tumor-Conditioned Macrophages (in vitro) | Superior to Imiquimod in re-educating macrophages towards an anti-tumor phenotype and inducing cytotoxicity against cancer cells. | [7] | |
| Imiquimod (TLR7 Agonist) | Human Melanoma Metastases | Topical application can be an effective option for dermal metastases. | [8] |
| Human Melanoma in situ (Retrospective study) | Showed a 90% tumor clearance rate in patients with persistent MMIS after surgery. | [9] | |
| CpG ODN (TLR9 Agonist) | Murine Colon and Breast Cancer | Intratumoral injection in combination with an anti-OX40 antibody led to effective local tumor control and a significant reduction in metastases. | [10] |
| Murine Lung Cancer (LLC1) | Converted "cold" tumors to "hot" by increasing T cell infiltration, though insufficient for tumor growth inhibition alone. | [11] | |
| MPLA (TLR4 Agonist) | Murine Melanoma (B16) and Colon Carcinoma (CT26) | Enhanced the anti-tumor effect of anti-PD-L1 antibodies. | [12] |
Experimental Protocols: A Methodological Overview
The following section outlines a generalized experimental workflow for evaluating the anti-tumor efficacy of TLR agonists in a murine cancer model, based on protocols described in the cited literature.
Detailed Methodologies:
-
Tumor Cell Inoculation:
-
Cell Lines: Commonly used syngeneic murine tumor cell lines include B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast cancer).
-
Procedure: A suspension of tumor cells (typically 1 x 106 cells in 0.1 mL of sterile PBS or culture medium) is injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line origin).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-300 mm³) before the initiation of treatment.[13]
-
-
TLR Agonist Administration:
-
This compound (OK-432): For intratumoral injection in mice, dosages can range from 0.1 to 1 KE (Klinische Einheit) per mouse.[3] For clinical studies in humans, intratumoral doses of up to 10 KE have been used.[4][14]
-
Other TLR Agonists: Dosages and routes of administration vary widely depending on the specific agonist. For example, Poly(I:C) has been administered systemically at doses of 50 µg per mouse.[5] CpG ODNs have been injected intratumorally at doses of 20-50 µg per mouse.[10]
-
-
Assessment of Anti-Tumor Efficacy:
-
Tumor Volume: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and volume is calculated using the formula: (length × width²) / 2.[15]
-
Survival Analysis: Mice are monitored for signs of morbidity, and survival is recorded. Kaplan-Meier survival curves are generated to compare treatment groups.[15]
-
-
Immunological Analysis:
-
Immune Cell Infiltration: Tumors and spleens are harvested at the end of the experiment. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80) for analysis by flow cytometry.[16]
-
Cytokine Production: Serum can be collected to measure systemic cytokine levels. Alternatively, tumor lysates can be prepared to assess the local cytokine milieu. Cytokine concentrations (e.g., IFN-γ, TNF-α, IL-12) are quantified using ELISA or multiplex bead arrays.[17] For intracellular cytokine staining, cells can be stimulated in vitro with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before antibody staining and flow cytometry.[18]
-
Conclusion
This compound (OK-432) represents a veteran immunotherapeutic agent with a mechanism of action that involves the indirect activation of TLR4, leading to a broad-spectrum immune stimulation within the tumor microenvironment. While direct comparative efficacy data against newer, more specific TLR agonists is limited, the available evidence suggests that this compound holds its own as a potent immune modulator with demonstrated clinical activity in certain cancer types.
Other TLR agonists, such as those targeting TLR3, TLR7/8, and TLR9, offer more specific mechanisms of action and are the subject of intense preclinical and clinical investigation, often in combination with other immunotherapies like checkpoint inhibitors. The choice of a particular TLR agonist for cancer therapy will likely depend on the specific tumor type, its immune microenvironment, and the desired immunological outcome.
Future research should focus on conducting head-to-head comparative studies of these agents in relevant cancer models to better delineate their relative strengths and weaknesses. Such studies will be crucial for the rational design of next-generation immunotherapies that can effectively harness the power of the innate immune system to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy of Pulsed-Wave Ultrasound Hyperthermia and Immunostimulant OK-432 Enhances Systemic Antitumor Immunity for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratumoral injection of a streptococcal preparation, OK-432, before surgery for gastric cancer. A randomized trial. Cooperative Study Group of Preoperative Intratumoral Immunotherapy for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of imiquimod limited to dermal melanoma metastases, with simultaneous resistance of subcutaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Efficacy of Imiquimod Use in Patients With Persistent Locally Advanced Melanoma In Situ - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. williamscancerinstitute.com [williamscancerinstitute.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. intensitytherapeutics.com [intensitytherapeutics.com]
- 14. The clinical efficacy of intratumoral OK-432 administration in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. mdpi.com [mdpi.com]
- 17. Toll-like receptor (TLR) expression and TLR-mediated cytokine/chemokine production by human uterine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Validating the Antitumor Effects of Picibanil in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Picibanil (OK-432), a unique immunotherapeutic agent, with other alternatives in the treatment of various cancers. The information presented is supported by experimental data from preclinical and clinical studies to validate its antitumor effects and guide future research and development.
Abstract
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has been utilized for decades in cancer therapy, primarily in Asia. Its mechanism of action is rooted in the potent stimulation of the host's innate and adaptive immune systems. This guide delves into the antitumor effects of this compound across different cancer types, presenting a comparative analysis with other treatment modalities such as Bacillus Calmette-Guérin (BCG) and checkpoint inhibitors. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's role in immuno-oncology.
Mechanism of Action: A Broad-Spectrum Immune Activator
This compound's antitumor activity is not a result of direct cytotoxicity to cancer cells but rather a consequence of its ability to induce a robust local and systemic immune response.[1] The primary mechanism involves the activation of various immune cells through the engagement of Toll-like receptor 4 (TLR4) and other pattern recognition receptors on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[1]
This interaction triggers a signaling cascade that leads to:
-
Maturation and Activation of Dendritic Cells: this compound induces the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, and the maturation marker CD83.[1][2] This enhances their ability to present tumor antigens to T cells.
-
Cytokine and Chemokine Production: Activated APCs release a plethora of pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3] These cytokines play a crucial role in skewing the immune response towards a Th1 phenotype, which is effective for antitumor immunity.
-
Activation of Natural Killer (NK) Cells and Cytotoxic T Lymphocytes (CTLs): The cytokine milieu created by this compound stimulation leads to the activation and proliferation of NK cells and CTLs, the primary effector cells responsible for killing tumor cells.
Below is a diagram illustrating the signaling pathway initiated by this compound in dendritic cells.
Caption: this compound-induced TLR4 signaling in dendritic cells.
Comparative Efficacy in Different Cancer Types
Malignant Pleural Effusion
This compound is frequently used for pleurodesis in patients with malignant pleural effusion (MPE). Its efficacy is often compared to talc, a commonly used sclerosing agent.
Table 1: Comparison of this compound and Talc for Pleurodesis in Malignant Pleural Effusion
| Feature | This compound (OK-432) | Talc |
| Mechanism of Action | Induces a strong inflammatory response leading to pleurodesis. | Creates a foreign body reaction and inflammation, causing pleural adhesion. |
| Success Rate (Overall) | Ranges from 60-90%.[4] A study showed a lower treatment failure rate for talc (31.4%) compared to OK-432 (37.5%) in persistent air leaks.[4] | Generally considered highly effective, with success rates of 80-95%.[5] Meta-analyses suggest its superiority over some other agents.[6] |
| Common Side Effects | Fever, chest pain, systemic inflammatory response.[7] | Fever, pain, and in rare cases, respiratory complications like ARDS.[6] |
| Clinical Considerations | Widely used in Japan and other Asian countries.[4][7] May be used off-label for pneumothorax.[4] | Considered the agent of choice in many international guidelines.[5] |
Non-Muscle Invasive Bladder Cancer (NMIBC)
Intravesical BCG is the standard of care for high-risk NMIBC. While direct head-to-head trials with this compound are limited, we can compare their general profiles and outcomes against other intravesical therapies.
Table 2: Comparison of this compound and BCG for Non-Muscle Invasive Bladder Cancer
| Feature | This compound (OK-432) | Bacillus Calmette-Guérin (BCG) |
| Mechanism of Action | Broad immune stimulation via TLR4 activation. | Induces a local inflammatory and immune response in the bladder, mediated by Th1 cells. |
| Recurrence Rate | Data is less robust compared to BCG. Some studies with other agents show recurrence rates of around 25-30%.[8] | Reduces recurrence by an average of 40%.[5] 1-year and 5-year disease-free survival rates are around 72% and 41%, respectively.[8] |
| Progression Rate | Limited data available. | Reduces progression by over 20% with maintenance therapy.[5] |
| Common Side Effects | Local irritation, fever. | Cystitis, fever, flu-like symptoms, hematuria.[9] |
| Clinical Considerations | Investigational in this context in many regions. | Standard of care for high-risk NMIBC, though shortages can be an issue.[10] |
Head and Neck Cancer
This compound has been investigated as an intratumoral and systemic agent in head and neck squamous cell carcinoma (HNSCC). Its role is often as an adjunct to standard therapies.
Table 3: this compound in Head and Neck Cancer - Comparison with Standard of Care
| Treatment Arm | Efficacy Measure | Results |
| This compound (Intratumoral) | Induction of IFN-γ and TNF-α | Significant increase in local cytokine production.[3] |
| This compound + Chemotherapy/Radiotherapy | Survival rates | Some studies suggest a survival benefit when combined with standard therapy. |
| Standard of Care (e.g., Chemoradiation) | Overall Survival, Disease-Free Survival | Varies depending on stage and patient factors. |
| Checkpoint Inhibitors (e.g., Pembrolizumab) | Overall Survival in recurrent/metastatic disease | Has become a standard first-line option for PD-L1 positive tumors. |
Combination with Checkpoint Inhibitors: A Synergistic Approach
Recent preclinical studies have explored the combination of this compound with anti-PD-1 antibodies, suggesting a synergistic antitumor effect.
A study in a hepatocellular carcinoma mouse model demonstrated that the combination of incomplete radiofrequency ablation, this compound, and an anti-PD-1 antibody significantly inhibited residual tumor growth.[11] The combination therapy led to increased infiltration and function of CD8+ T cells and a decrease in regulatory T cells within the tumor microenvironment.[11]
This suggests that this compound's ability to prime the immune system can enhance the efficacy of checkpoint inhibitors, which work by releasing the brakes on an already active immune response.
Caption: Preclinical workflow for evaluating this compound and anti-PD-1 combination.
Experimental Protocols
Intratumoral Injection of this compound in a Murine Subcutaneous Tumor Model
-
Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) under standard conditions.
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
-
This compound Administration:
-
Reconstitute lyophilized this compound (OK-432) in sterile saline to the desired concentration (e.g., 0.1 KE/50 µL).
-
Administer the this compound solution via intratumoral injection using a 27-30 gauge needle. The injection volume will typically be 20-50 µL, depending on the tumor size.
-
Administer injections at specified time points (e.g., once every 3-4 days for a total of 3-4 injections).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and animal survival throughout the experiment.
-
At the end of the study, euthanize mice and excise tumors for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.
-
Clinical Protocol for Intrapleural Administration of this compound in Malignant Pleural Effusion
-
Patient Selection:
-
Patients with cytologically confirmed malignant pleural effusion.
-
Adequate performance status (e.g., ECOG 0-2).
-
No evidence of trapped lung.
-
-
Procedure:
-
Perform thoracentesis to drain the pleural fluid as completely as possible.
-
Insert a chest tube for continued drainage and to allow for the instillation of this compound.
-
Confirm lung re-expansion via chest radiography.
-
-
This compound Instillation:
-
Reconstitute 5-10 KE (Klinische Einheit) of this compound in 20-50 mL of sterile saline.
-
Instill the this compound solution through the chest tube into the pleural space.
-
Clamp the chest tube for 1-2 hours and encourage the patient to change positions to ensure even distribution of the agent.
-
-
Post-Procedure Care and Evaluation:
-
Unclamp the chest tube and continue drainage.
-
Monitor for side effects such as fever and pain, which are common and can be managed with antipyretics and analgesics.
-
Remove the chest tube when the daily drainage is minimal (e.g., <150 mL/24 hours).
-
Evaluate the success of pleurodesis by chest radiography at follow-up appointments.
-
Conclusion
This compound (OK-432) is a potent immunotherapeutic agent with demonstrated antitumor effects in various cancer types. Its mechanism of action, centered on the robust activation of the innate and adaptive immune systems, distinguishes it from direct cytotoxic agents. While it shows comparable or slightly less efficacy than talc for pleurodesis in some studies, its favorable safety profile and unique immunological effects make it a valuable therapeutic option. In the context of NMIBC, further head-to-head comparisons with BCG are warranted. The most promising future direction for this compound appears to be in combination with other immunotherapies, such as checkpoint inhibitors, where its immune-priming capabilities can be leveraged to create a synergistic antitumor response. This guide provides a foundation for researchers and clinicians to objectively evaluate the performance of this compound and to design future studies that will further elucidate its role in the evolving landscape of cancer immunotherapy.
References
- 1. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Dendritic Cells Matured Early with OK-432 (this compound®), Prostaglandin E2, and Interferon-α as a Vaccine for a Hormone Refractory Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral injection of OK-432 suppresses metastatic squamous cell carcinoma lesion inducing interferon-γ and tumour necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between OK-432 and Talc for pleurodesis in patients with persistent pulmonary air leak: a Japanese nationwide retrospective database study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thoracoscopic pleurodesis using talc poudrage versus cytotoxic drug in malignant pleural effusion: narrative review - Loizzi - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. Phase III Intergroup Study of Talc Poudrage vs Talc Slurry Sclerosis for Malignant Pleural Effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Intravesical Bacillus Calmette-Guérin (BCG) and Mitomycin C for the Treatment of Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of OK-432 in combination with an anti-PD-1 antibody for residual tumors after radiofrequency ablation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of cytokine profiles induced by Picibanil and other immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytokine profiles induced by Picibanil (OK-432) and other widely used immunomodulators, including Imiquimod, Bacillus Calmette-Guérin (BCG), and Polyinosinic:polycytidylic acid (Poly I:C). The information presented is curated from preclinical and clinical studies to support research and development in immunotherapy.
Executive Summary
Immunomodulators are pivotal in harnessing the immune system to combat various diseases, from cancers to infectious agents. A critical aspect of their mechanism of action is the induction of cytokines, which orchestrate the subsequent immune response. This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is known for its potent immunomodulatory effects, primarily mediated through the induction of a robust cytokine cascade. This guide compares the cytokine signature of this compound with that of other immunomodulators, providing available quantitative data, outlining the experimental methodologies used for their determination, and visualizing the key signaling pathways involved.
Data Presentation: Cytokine Induction by Immunomodulators
The following tables summarize the quantitative data on cytokine induction by this compound and other immunomodulators. It is important to note that the experimental conditions, such as cell type, concentration of the immunomodulator, and incubation time, vary between studies. Therefore, direct quantitative comparisons should be made with caution.
Table 1: Cytokine Profile Induced by this compound (OK-432)
| Cytokine | Cell Type | Concentration of this compound | Incubation Time | Cytokine Level (pg/mL) | Reference |
| IL-6 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [1] |
| IL-8 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [1] |
| IL-12p40 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [1] |
| TNF-α | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [1] |
| IFN-γ | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [1] |
| IL-1β | Human Peripheral Blood Mononuclear Cells | Not specified | Not specified | Induced | [2] |
| TNF-β | Human Peripheral Blood Mononuclear Cells | Not specified | Not specified | Induced | [2] |
Table 2: Cytokine Profile Induced by Imiquimod
| Cytokine | Cell Type | Concentration of Imiquimod | Incubation Time | Cytokine Level (pg/mL) | Reference |
| IL-12p40 | Mouse Dendritic Cells | 1 µg/mL | Not specified | ~2500 | [3] |
| IL-12p70 | Mouse Dendritic Cells | 1 µg/mL | Not specified | ~100 | [3] |
| IL-6 | Mouse Dendritic Cells | 1 µg/mL | Not specified | ~400 | [3] |
| TNF-α | Mouse Dendritic Cells | 1 µg/mL | Not specified | ~1500 | [3] |
| IL-1β | Mouse Dendritic Cells | 1 µg/mL | Not specified | ~100 | [3] |
| IFN-α | Mouse Serum | Not specified | 2 hours | ~2000 (U/mL) | [4] |
Table 3: Cytokine Profile Induced by BCG
Quantitative data for direct comparison with this compound from a single study is limited in the reviewed literature. BCG is known to induce a "trained immunity" phenotype characterized by the following cytokine production.
| Cytokine | Cell Type | Key Findings | Reference |
| TNF-α | Human Monocytes | Significantly increased production upon restimulation. | N/A |
| IL-1β | Human Monocytes | Upregulated production, crucial for trained immunity. | N/A |
| IL-6 | Human Monocytes | Increased secretion following BCG vaccination. | N/A |
Table 4: Cytokine Profile Induced by Poly I:C
| Cytokine | Cell Type | Concentration of Poly I:C | Incubation Time | Cytokine Level (pg/mL) | Reference |
| TNF-α | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~150 | |
| KC (CXCL1) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~1500 | |
| MIP-1β (CCL4) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~100 | |
| RANTES (CCL5) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~25 | |
| IL-12 (total) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~20 | |
| IL-6 | HeLa Cells | Not specified | Not specified | Significant Elevation | [5] |
Experimental Protocols
The determination of cytokine concentrations is predominantly achieved through two key experimental techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by Flow Cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. The sandwich ELISA is the most common format for cytokine analysis.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest. The plate is then incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of an irrelevant protein, such as bovine serum albumin (BSA), to prevent non-specific binding.
-
Sample Incubation: Standards with known cytokine concentrations and experimental samples (e.g., cell culture supernatants, serum) are added to the wells and incubated for a period to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added to the wells, creating a "sandwich" of capture antibody-cytokine-detection antibody.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve generated from the standards of known concentrations.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification of cytokine-producing cells and the simultaneous analysis of cell surface markers at a single-cell level.
Methodology:
-
Cell Stimulation: Cells (e.g., peripheral blood mononuclear cells - PBMCs) are stimulated in vitro with the immunomodulator of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing them to accumulate within the cell.
-
Surface Staining: The cells are stained with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells, monocytes).
-
Fixation and Permeabilization: The cells are treated with a fixation agent (e.g., paraformaldehyde) to preserve their morphology and then permeabilized with a detergent (e.g., saponin) to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Fluorescently-labeled antibodies specific for the intracellular cytokines of interest are added to the permeabilized cells.
-
Flow Cytometric Analysis: The cells are analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light. This allows for the quantification of the percentage of cells within a specific population that are producing a particular cytokine.
Signaling Pathways and Mechanisms of Action
The induction of cytokines by these immunomodulators is initiated through the activation of specific signaling pathways, primarily involving pattern recognition receptors (PRRs).
This compound (OK-432) Signaling Pathway
This compound is recognized by the immune system as a bacterial component. Its mechanism involves phagocytosis by antigen-presenting cells (APCs) like macrophages and dendritic cells. The active components of this compound are then thought to engage Toll-like Receptor 4 (TLR4), leading to the activation of downstream signaling cascades.
Figure 1: this compound signaling cascade.
Imiquimod and Poly I:C Signaling Pathways
Imiquimod and Poly I:C are synthetic ligands for Toll-like receptors. Imiquimod activates TLR7, which is primarily expressed in endosomes of plasmacytoid dendritic cells and other immune cells. Poly I:C, a synthetic analog of double-stranded RNA, activates TLR3. Both pathways converge on the activation of transcription factors that drive the expression of inflammatory cytokines and type I interferons.
Figure 2: TLR signaling for Imiquimod and Poly I:C.
BCG Signaling Pathway
BCG is composed of various pathogen-associated molecular patterns (PAMPs) that can be recognized by multiple PRRs. A key pathway for BCG's immunomodulatory effects, particularly the induction of trained immunity, involves the intracellular sensor NOD2.
Figure 3: BCG signaling leading to trained immunity.
Conclusion
This compound induces a broad spectrum of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12, and is a potent inducer of IFN-γ. This cytokine profile underscores its ability to activate both innate and adaptive immunity. In comparison, other immunomodulators like Imiquimod and Poly I:C also induce a Th1-polarizing cytokine milieu, often with a strong induction of type I interferons. BCG, through its unique mechanism of inducing trained immunity, leads to a sustained capacity for pro-inflammatory cytokine production. The choice of an immunomodulator for a specific therapeutic application will depend on the desired nature, magnitude, and duration of the immune response, making a comparative understanding of their induced cytokine profiles essential for rational drug design and development. Further head-to-head studies with standardized experimental conditions are warranted to allow for more direct quantitative comparisons between these potent immunomodulatory agents.
References
- 1. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine-inducing activity and antitumor effect of a liposome-incorporated interferon-gamma-inducing molecule derived from OK-432, a streptococcal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Synergistic Effects of Picibanil with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of immunotherapy with radiotherapy is a rapidly evolving and promising strategy in oncology. The goal of this guide is to provide an objective comparison of Picibanil (OK-432) in combination with radiotherapy against other immunotherapeutic alternatives, supported by available preclinical and clinical data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to aid researchers in this field.
Introduction to this compound and its Immunomodulatory Properties
This compound, or OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes treated with penicillin. It has been used for decades as an immunomodulatory agent. Its mechanism of action is rooted in its ability to trigger a robust inflammatory response, characterized by the activation of various immune cells and the release of a cascade of cytokines. This immune stimulation makes it a candidate for combination therapies aimed at enhancing the anti-tumor effects of conventional treatments like radiotherapy.
Synergistic Mechanisms of this compound and Radiotherapy
The synergy between this compound and radiotherapy is believed to stem from their complementary effects on the tumor microenvironment. Radiotherapy can induce immunogenic cell death (ICD) in cancer cells.[1][2][3] This process leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1). These DAMPs act as "eat me" signals and danger signals that attract and activate dendritic cells (DCs), the primary antigen-presenting cells of the immune system.
This compound, acting as a potent immunostimulant, further enhances this process. It is recognized by Toll-like receptors (TLRs) on immune cells, leading to the production of pro-inflammatory cytokines and the maturation of DCs. This creates a favorable environment for the priming and activation of tumor-specific T cells, which can then attack and eliminate cancer cells.
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of this compound combined with radiotherapy and provide a comparison with an alternative immunotherapeutic approach, immune checkpoint inhibitors (ICIs).
Table 1: Preclinical Efficacy of this compound with Radiotherapy in a Murine Fibrosarcoma Model
| Treatment Group | Tumor Control Dose (TCD50) in Gy (95% CI) | Enhancement Ratio | Infiltrating Lymphocytes |
| Radiation Alone | 83.5 (79.6-87.4) | - | Minimal |
| OK-432 + Radiation | 64.3 (57.9-71.0) | 1.30 | Marked infiltration of Lyt-1, Lyt-2, and L3T4 positive lymphocytes |
TCD50: The radiation dose required to control 50% of tumors. Enhancement Ratio: TCD50 of radiation alone / TCD50 of combination therapy.
Table 2: Comparative Preclinical Efficacy of Immune Checkpoint Inhibitor (Anti-PD-1) with Radiotherapy in a Murine Colon Carcinoma Model
| Treatment Group | Tumor Growth Delay (days) | Time to Evaluation Size (days) |
| Isotype Control | - | 16 |
| Anti-PD-1 Alone | 5 | - |
| 5Gy Radiation Alone | 19 | 35 |
| 5Gy Radiation + Anti-PD-1 | 40 | 56 |
Data presented is from separate studies and direct comparison should be made with caution due to different tumor models and endpoints.
Experimental Protocols
This compound and Radiotherapy in a Murine Fibrosarcoma Model
-
Animal Model: C3H/He mice bearing a radioresistant fibrosarcoma (FSa-II).
-
Tumor Induction: Intramuscular injection of 2 x 10^5 tumor cells into the right hind leg.
-
This compound (OK-432) Administration: A single intratumoral injection of 5 KE (Klinische Einheit) of OK-432 was administered immediately after irradiation.
-
Radiotherapy: Tumors were locally irradiated with a 137Cs gamma-ray source at a dose rate of 8.5 Gy/min when they reached an average diameter of 6 mm. Graded single doses of radiation were used to determine the TCD50.
-
Endpoint Assessment: Tumor control was defined as the complete disappearance of the tumor and no regrowth for at least 90 days. Histological analysis of tumors was performed to assess lymphocyte infiltration.
Immune Checkpoint Inhibitor (Anti-PD-1) and Radiotherapy in a Murine Colon Carcinoma Model
-
Animal Model: BALB/c mice bearing CT26 colon carcinoma.
-
Tumor Induction: Subcutaneous injection of 5 x 10^5 CT26 cells into the flank.
-
Anti-PD-1 Administration: Intraperitoneal injection of 200 µg of anti-mouse PD-1 antibody (clone RMP1-14) every 3-4 days for a total of 3 doses, starting on the day of irradiation.
-
Radiotherapy: Tumors were locally irradiated with a single dose of 5 Gy using a small animal irradiator when tumors reached a volume of approximately 100 mm³.
-
Endpoint Assessment: Tumor growth was monitored by caliper measurements, and tumor growth delay and time to reach a predetermined evaluation size were calculated.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Radiotherapy Synergy
Caption: Synergistic signaling of this compound and radiotherapy.
Experimental Workflow for Preclinical Assessment
Caption: Preclinical experimental workflow.
Discussion and Future Directions
The available preclinical data suggests that this compound can significantly enhance the efficacy of radiotherapy, primarily by augmenting the anti-tumor immune response. The enhancement ratio of 1.30 observed in the murine fibrosarcoma model indicates a substantial synergistic effect. When compared to the combination of radiotherapy with an immune checkpoint inhibitor, this compound appears to offer a potent immunomodulatory effect, though direct comparative studies are lacking.
A key advantage of this compound may lie in its broad immunostimulatory properties, which could be beneficial in "cold" tumors that are less responsive to checkpoint inhibitors alone. However, the systemic inflammatory side effects of this compound need to be carefully managed.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing this compound-radiotherapy with ICI-radiotherapy combinations are needed to definitively establish their relative efficacy and safety.
-
Optimization of Combination Schedules: The optimal timing and dosage of this compound in relation to radiotherapy fractionation schedules need to be determined to maximize synergy and minimize toxicity.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to the this compound-radiotherapy combination will be crucial for its clinical translation.
References
- 1. Frontiers | The convergence of radiation and immunogenic cell death signaling pathways [frontiersin.org]
- 2. Frontiers | Immunogenic Cell Death Induction by Ionizing Radiation [frontiersin.org]
- 3. The convergence of radiation and immunogenic cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Picibanil vs. Ethanol Sclerotherapy for Cystic Hygroma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Picibanil (OK-432) and ethanol for the sclerotherapy of cystic hygroma, also known as lymphatic malformations (LMs). The information presented is based on a comprehensive review of published experimental data to support research and development in this therapeutic area.
Performance and Efficacy
Sclerotherapy aims to obliterate the cystic cavities of hygromas by inducing an inflammatory response and subsequent fibrosis. The choice of sclerosing agent is critical and often depends on the type of the lesion, its location, and the patient's clinical profile.
Quantitative Data Summary
The following tables summarize the efficacy and complication rates of this compound and ethanol sclerotherapy based on data from various clinical studies. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are from separate studies. This may introduce variability due to differences in patient populations, lesion characteristics, and outcome definitions.
Table 1: Efficacy of this compound (OK-432) Sclerotherapy
| Study/Analysis | Lesion Type | Number of Patients/Lesions | Efficacy Outcome | Success Rate | Citation |
| Meta-analysis | Macrocystic | 352 (from 11 studies) | Significant Response | RR = 1.51 (compared to microcystic) | [1] |
| Retrospective Study | Macrocystic & Mixed | 37 | Excellent or Good Response | 86.4% | [2] |
| Systematic Review | Macrocystic | Not Specified | Excellent Results | 66% | |
| Systematic Review | Microcystic | Not Specified | Excellent Results | 23% |
Table 2: Efficacy of Ethanol Sclerotherapy
| Study/Analysis | Lesion Type | Number of Patients/Lesions | Efficacy Outcome | Success Rate | Citation |
| Clinical Study | Venous Malformations | Not Specified | Clinical Improvement | 75-95% | [3] |
| Retrospective Study | Venous & Lymphatic Malformations | Not Specified | Good Clinical Response | 91% (after multiple sessions) | [4] |
Table 3: Complication Rates of this compound and Ethanol Sclerotherapy
| Sclerosing Agent | Common Complications | Rate of Minor Complications | Rate of Major Complications | Citation |
| This compound (OK-432) | Fever, swelling, redness, pain at the injection site. | High (fever: 81%, swelling: 89%) but generally self-limiting. | Rare | [2] |
| Ethanol | Pain, swelling, skin discoloration, ulceration. | Up to 50% | More common than with other agents (e.g., nerve damage, skin necrosis). | [3][5][6] |
Experimental Protocols
The following are generalized experimental protocols for this compound and ethanol sclerotherapy, synthesized from multiple published studies. The specific parameters may vary based on institutional guidelines and patient-specific factors.
This compound (OK-432) Sclerotherapy Protocol
-
Patient Preparation: The procedure is typically performed under general anesthesia, especially in pediatric patients.[7] Prophylactic antibiotics may be administered.
-
Reconstitution of OK-432: One vial of this compound (containing 0.1 mg of lyophilized OK-432) is reconstituted with 10 mL of sterile normal saline to achieve a concentration of 0.01 mg/mL.[7]
-
Procedure:
-
Under ultrasound guidance, a needle (e.g., 21-23 gauge) is inserted into the cystic cavity.[4]
-
The cystic fluid is aspirated as completely as possible.
-
The reconstituted OK-432 solution is injected into the emptied cyst. The volume injected is typically equal to or slightly less than the aspirated volume.
-
The needle is withdrawn, and a sterile dressing is applied.
-
-
Post-procedural Care: Patients are monitored for systemic reactions such as fever and localized swelling. Analgesics and antipyretics are administered as needed. A second injection may be considered after 6-8 weeks if the response is partial.[6]
Ethanol Sclerotherapy Protocol
-
Patient Preparation: This procedure is almost always performed under general anesthesia due to the significant pain associated with ethanol injection.[3]
-
Ethanol Preparation: Absolute (98-100%) sterile ethanol is used.
-
Procedure:
-
Under ultrasound and often fluoroscopic guidance, a needle or catheter is placed into the target cyst.[4]
-
The cystic contents are aspirated.
-
A small amount of contrast medium may be injected to confirm the cystic nature and rule out venous communication.
-
Absolute ethanol is slowly injected into the cyst. The volume is carefully controlled, with a general recommendation of not exceeding 1.0 mL/kg of body weight per session to minimize systemic toxicity.[4]
-
The ethanol is left in place for a short duration (e.g., 10-20 minutes) and then may be aspirated, a technique known as the "rinse" method.[4]
-
A drainage catheter may be left in place for 24 hours.
-
-
Post-procedural Care: Patients are closely monitored for complications such as severe swelling, nerve damage, and skin necrosis. Compression garments may be used.[6] Repeat sessions may be performed after 1-3 months if necessary.[3]
Mechanisms of Action and Signaling Pathways
This compound (OK-432)
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is thought to exert its sclerosing effect through a potent immunomodulatory mechanism.[7] It induces a localized inflammatory reaction, leading to the infiltration of immune cells and the release of various cytokines. This controlled inflammation is believed to damage the endothelial lining of the cyst, increase permeability, and promote fibrosis, ultimately leading to the collapse and obliteration of the cystic space.
Caption: Proposed mechanism of action for this compound (OK-432).
Ethanol
Ethanol is a cytotoxic agent that acts as a sclerosant by causing dehydration and precipitation of protoplasm.[3] This leads to the denaturation of endothelial cell membrane proteins, resulting in the sloughing of the endothelium, exposure of the subendothelial collagen, and rapid thrombosis. The subsequent inflammatory response contributes to fibrosis and scarring, leading to the permanent closure of the treated lymphatic malformation. Recent in vitro studies have also suggested that ethanol can increase the permeability of lymphatic endothelial cells through the activation of the p38 MAPK signaling pathway.
Caption: Cellular mechanism of action for ethanol sclerotherapy.
Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical application and evaluation of sclerotherapy for cystic hygroma.
Caption: Generalized workflow for cystic hygroma sclerotherapy.
Conclusion
Both this compound and ethanol are effective sclerosing agents for the treatment of cystic hygroma, particularly for macrocytic lesions. This compound appears to have a more favorable safety profile, with common side effects being systemic but generally self-limiting. Ethanol, while highly effective, carries a greater risk of localized tissue damage and should be administered with caution. The choice between these agents will depend on a careful evaluation of the lesion's characteristics, the patient's age and clinical condition, and the treating physician's experience. Further prospective, randomized controlled trials directly comparing these two agents are needed to establish definitive treatment guidelines.
References
- 1. scielo.br [scielo.br]
- 2. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines and parameters: percutaneous sclerotherapy for the treatment of head and neck venous and lymphatic malformations | Journal of NeuroInterventional Surgery [jnis.bmj.com]
- 4. Lymphatic malformations in children: treatment outcomes of sclerotherapy in a large cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. youtube.com [youtube.com]
- 7. RBCP - Intralesional treatment of lymphatic malformations with emphasis on this compound (OK-432) sclerotherapy: a systematic review [rbcp.org.br]
Safety Operating Guide
Proper Disposal of Picibanil (OK-432): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of investigational drugs like Picibanil (also known as OK-432) is a critical component of laboratory safety and regulatory compliance. This compound is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes and contains benzylpenicillin, necessitating its handling as a biological and chemical waste product. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Summary
Prior to handling and disposal, it is crucial to be aware of the hazard profile of this compound. The following table summarizes the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements.
| Hazard Class | GHS Code | Precautionary Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | H302 | Wash skin thoroughly after handling. | P264 |
| Acute Aquatic Toxicity (Category 1) | H400 | Do not eat, drink or smoke when using this product. | P270 |
| Chronic Aquatic Toxicity (Category 1) | H410 | Avoid release to the environment. | P273 |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 | ||
| Rinse mouth. | P330 | ||
| Collect spillage. | P391 | ||
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting. This procedure is designed to address unused product, empty vials, and materials contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound.
2. Inactivation of Unused or Expired this compound:
-
Reconstitute the lyophilized this compound with sterile water or a suitable solvent as per your experimental protocol.
-
Due to its biological nature (Streptococcus pyogenes preparation), the reconstituted solution must be inactivated before disposal. Chemical inactivation is a recommended method.
-
Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Add the bleach solution to the reconstituted this compound solution to achieve a final concentration of at least 1% bleach.
-
Allow a contact time of at least 30 minutes to ensure complete inactivation of the biological material.
-
-
For larger quantities, autoclaving is an alternative. Place the reconstituted solution in an autoclavable container and process at 121°C for a minimum of 30 minutes.
3. Disposal of Inactivated this compound Solution:
-
The inactivated solution is considered chemical waste due to the presence of benzylpenicillin and the inactivation agent.
-
Collect the inactivated solution in a designated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," "Aqueous Chemical Waste," and list the primary constituents (inactivated Streptococcus pyogenes preparation, benzylpenicillin, and the inactivating agent used).
-
Do not pour the inactivated solution down the drain.[1]
4. Disposal of Empty Vials and Packaging:
-
All empty this compound vials are to be considered contaminated and should not be disposed of as regular glass waste.
-
Triple-rinse the empty vials with a 10% bleach solution. Collect the rinsate as hazardous chemical waste.
-
After rinsing, deface or remove the label to prevent misuse.
-
The rinsed vials should be placed in a designated sharps or glass waste container for hazardous materials.
5. Disposal of Contaminated Labware:
-
Any labware (e.g., pipette tips, culture plates, gloves) that has come into contact with this compound should be treated as biohazardous and chemical waste.
-
Solid waste should be collected in a designated biohazard bag.
-
Before final disposal, the contents of the biohazard bag should be inactivated, preferably by autoclaving.
-
After autoclaving, the bag should be placed in the appropriate regulated medical waste stream for incineration.
6. Spill Management:
-
In the event of a spill of either the lyophilized powder or the reconstituted solution, cordon off the area to prevent exposure.
-
For a powder spill, gently cover with absorbent paper towels dampened with a 10% bleach solution to avoid raising dust.
-
For a liquid spill, cover with absorbent material.
-
Apply a 10% bleach solution to the spill area and allow a contact time of 30 minutes.
-
Collect all cleanup materials in a biohazard bag for disposal as regulated medical waste.
7. Final Disposal:
-
All collected hazardous waste (inactivated solutions, rinsed vials, and contaminated labware) must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Store the waste in a designated and secure satellite accumulation area while awaiting pickup.
-
Ensure all waste containers are properly labeled and sealed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound and associated materials.
References
Essential Safety and Logistics for Handling Picibanil
For researchers, scientists, and drug development professionals, ensuring safe handling of therapeutic agents like Picibanil is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on safety data sheets and general laboratory guidelines.[1][2]
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Body Protection | Wear a lab coat. |
| Respiratory | Use in a well-ventilated area. Avoid inhalation. If dust or aerosols may be generated, a respirator may be necessary. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following workflow outlines the key procedural steps.
Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store this compound powder at -20°C.[1] If reconstituted in a solvent, store at -80°C.[1]
-
Keep the container tightly sealed and store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
2. Preparation:
-
Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
3. Handling and Use:
-
When handling, avoid contact with eyes and skin.[1]
-
If reconstitution is required, do so carefully to prevent splashing or aerosol formation.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
4. Post-Handling and Cleanup:
-
After use, thoroughly wash your hands and any exposed skin.[1]
-
Decontaminate all work surfaces.
-
Carefully remove and dispose of your PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others. This compound is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain or in general waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be treated as hazardous waste.
-
Disposal Procedure:
-
Collect all this compound waste in a clearly labeled, sealed container.
-
Follow your institution's guidelines for the disposal of pharmaceutical and chemical waste. This may involve a chemical waste pickup service.
-
If a take-back program is not available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then disposed of in the household trash, though this is a less preferred method.[3][4][5]
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
